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(2S)-2-azidobutane

Cat. No.: B6250153
CAS No.: 131491-44-6
M. Wt: 99.1
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Description

(2S)-2-azidobutane is a useful research compound. Its molecular formula is C4H9N3 and its molecular weight is 99.1. The purity is usually 95.
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Properties

CAS No.

131491-44-6

Molecular Formula

C4H9N3

Molecular Weight

99.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-azidobutane: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-azidobutane is a chiral building block with significant potential in the field of medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its applications, particularly in the construction of complex molecular architectures through azide-alkyne cycloaddition reactions.

Core Chemical Properties

This compound is a chiral secondary azide. The presence of the azido group at a stereogenic center makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

PropertyValueReference
Molecular Formula C₄H₉N₃[1]
Molecular Weight 99.13 g/mol [1]
IUPAC Name This compoundN/A
CAS Number 131491-44-6N/A
Chirality (S)-enantiomerN/A

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction (SN2) on an appropriate chiral precursor. The key to a successful synthesis is the retention of high enantiomeric purity.

Enantioselective Synthesis via SN2 Reaction

A common and effective method for preparing this compound involves the reaction of an enantiomerically pure (R)-2-butanol derivative with an azide source. The reaction proceeds with an inversion of stereochemistry, yielding the desired (S)-enantiomer.

Synthesis_SN2 R_Butanol (R)-2-Butanol derivative (e.g., tosylate, mesylate) S_Azidobutane This compound R_Butanol->S_Azidobutane Sɴ2 Inversion Azide Azide source (e.g., NaN₃) Azide->S_Azidobutane Solvent Polar aprotic solvent (e.g., DMF, DMSO) Solvent->R_Butanol Solvent->Azide

Caption: SN2 synthesis of this compound.

Experimental Protocol:

Materials:

  • (R)-2-butanol (or a suitable leaving group derivative like (R)-2-butyl tosylate)

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (R)-2-butyl tosylate in anhydrous DMF, add sodium azide in slight excess.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature due to the volatility of the product.

Purification of Volatile Chiral Azides

Due to the volatile nature of this compound, purification can be challenging. Distillation under reduced pressure is a common method, but care must be taken due to the potential thermal instability of azides. For high-purity applications, preparative gas chromatography (GC) or supercritical fluid chromatography (SFC) can be employed.[2] SFC is particularly advantageous for chiral separations of volatile compounds as it uses lower temperatures and non-toxic mobile phases.

Purification_Workflow Crude Crude this compound Distillation Reduced Pressure Distillation Crude->Distillation Initial Purification SFC Supercritical Fluid Chromatography (SFC) Distillation->SFC High Purity Separation Pure Pure this compound SFC->Pure

Caption: Purification workflow for this compound.

Spectroscopic and Physicochemical Data

The characterization of this compound relies on a combination of spectroscopic techniques and physical measurements.

Spectroscopic Data (Predicted and Typical Ranges)
TechniqueFeatureTypical Range
Infrared (IR) Spectroscopy Asymmetric N-N-N stretch~2100 cm⁻¹ (strong, sharp)
¹H NMR SpectroscopyH-atom on the azide-bearing carbon~3.2 - 3.8 ppm (multiplet)
¹³C NMR SpectroscopyCarbon atom bearing the azide group~55 - 65 ppm
Mass Spectrometry (MS) Molecular Ion (M+)m/z = 99
M-N₂ fragmentm/z = 71
Physicochemical Properties

Quantitative physical data for this compound is not widely published. The following are estimated values based on its structure and the properties of similar small alkyl azides.

PropertyEstimated Value
Boiling Point ~90-100 °C (at atmospheric pressure)
Density ~0.85 - 0.90 g/cm³
Specific Rotation [α]D Value will be non-zero, but is not reported.

Reactivity and Applications in Drug Development

The primary utility of this compound in drug development stems from the versatile reactivity of the azide group, most notably in "click chemistry."

Azide-Alkyne Cycloaddition (Click Chemistry)

This compound is an excellent partner in the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) (CuAAC) or ruthenium. The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer.

This reaction is a cornerstone of click chemistry due to its high efficiency, mild reaction conditions, and broad substrate scope.[3] It allows for the reliable and stereospecific introduction of the 2-butyl group into a larger molecule, making this compound a valuable chiral building block.

Click_Chemistry S_Azidobutane This compound Triazole Chiral 1,4-disubstituted 1,2,3-triazole S_Azidobutane->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole   [3+2] cycloaddition

Caption: CuAAC reaction with this compound.

Experimental Protocol for a model CuAAC reaction:

Materials:

  • This compound

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and water

  • Dichloromethane

Procedure:

  • In a reaction vessel, dissolve this compound and the terminal alkyne in a mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • To the reaction mixture, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude triazole product, which can be further purified by column chromatography.

Role as a Chiral Building Block in Drug Discovery

The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities.[4] this compound serves as a valuable chiral building block for introducing a specific stereocenter into a drug candidate. The resulting triazole ring from the click reaction is a stable, rigid linker that can mimic a peptide bond and participate in hydrogen bonding, making it a desirable feature in pharmacologically active molecules.

While no specific drug on the market currently names this compound as a direct precursor in publicly available documents, the strategy of using small chiral azides to build up complexity is a common approach in modern drug discovery. Derivatives of the triazoles formed from this building block could potentially interact with a variety of biological targets.

Safety and Handling

Organic azides are energetic compounds and should be handled with care. This compound, being a small, low-molecular-weight azide, is expected to be volatile and potentially explosive, especially upon heating or shock.

General Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating the compound to high temperatures, especially in a closed system.

  • Use a blast shield for reactions involving significant quantities.

  • Do not use metal spatulas to handle the compound; use plastic or wood.

  • Store in a cool, dark place, away from heat and sources of ignition.

  • For disposal, consult your institution's safety guidelines for energetic compounds. Small amounts can often be decomposed by treatment with a reducing agent.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. Its primary utility lies in its participation in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. While detailed physicochemical and spectroscopic data are not widely published, its synthesis and reactivity are based on well-established chemical principles. The careful handling of this energetic compound is crucial for its safe and effective use in the laboratory. As the demand for stereochemically defined drug candidates continues to grow, the importance of chiral building blocks like this compound in drug discovery and development is set to increase.

References

Synthesis of (2S)-2-Azidobutane from (R)-2-Bromobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2S)-2-azidobutane from (R)-2-bromobutane. The core of this process lies in a stereospecific bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of modern organic synthesis. This document details the underlying chemical principles, offers a comprehensive experimental protocol, and presents relevant quantitative and spectroscopic data for the characterization of the final product.

Theoretical Framework: The SN2 Reaction and Walden Inversion

The synthesis of this compound from (R)-2-bromobutane is a classic example of an SN2 reaction. This reaction mechanism is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon atom, and simultaneously, the leaving group departs.[1][2][3] A key stereochemical feature of the SN2 reaction is the backside attack of the nucleophile, meaning it approaches the carbon atom from the side opposite to the leaving group.[2]

This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[2] Consequently, starting with the (R)-enantiomer of 2-bromobutane results in the formation of the (S)-enantiomer of 2-azidobutane. The azide ion (N₃⁻), typically from a salt like sodium azide (NaN₃), serves as a potent nucleophile in this transformation.

The reaction rate of an SN2 reaction is dependent on the concentration of both the substrate (alkyl halide) and the nucleophile, following second-order kinetics. The choice of solvent is also critical; polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred as they solvate the cation of the azide salt, leaving the azide anion more available for nucleophilic attack.

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of this compound from (R)-2-bromobutane. This protocol is adapted from established methods for the synthesis of alkyl azides from alkyl halides.[4]

2.1. Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )PuritySupplier
(R)-2-BromobutaneC₄H₉Br137.02≥98%Sigma-Aldrich
Sodium AzideNaN₃65.01≥99.5%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Fisher Scientific
Deionized WaterH₂O18.02--
Magnesium SulfateMgSO₄120.37AnhydrousVWR

2.2. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (0.715 g, 11 mmol) in anhydrous dimethyl sulfoxide (22 mL) by stirring at 25°C. A stock solution of 0.5 M NaN₃ in DMSO can be prepared beforehand by stirring the components for 24 hours at 25°C.[4]

  • Addition of Alkyl Halide: To the stirred solution of sodium azide in DMSO, add (R)-2-bromobutane (1.37 g, 10 mmol) dropwise at 25°C.

  • Reaction Monitoring: Stir the reaction mixture at 25°C. The progress of the reaction should be monitored by gas chromatography (GC) until the starting material, (R)-2-bromobutane, is completely consumed.[4]

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water (50 mL). This process may be slightly exothermic, so the addition should be done cautiously while stirring.[4] Continue stirring until the mixture cools to room temperature.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 30 mL).[4]

  • Workup - Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) followed by a final wash with brine (50 mL).[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.[4]

  • Purification: The crude product can be further purified by fractional distillation if necessary.

Note on Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Data Presentation

3.1. Reactant and Product Properties

CompoundIUPAC NameStereochemistryMolar Mass ( g/mol )Boiling Point (°C)
Reactant (R)-2-BromobutaneR137.0291.2
Product This compoundS99.13Approx. 108-110

3.2. Expected Yield and Purity

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

4.1. Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an alkyl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N=N⁺=N⁻).

Functional GroupCharacteristic Absorption (cm⁻¹)
Azide (N₃) asymmetric stretch~2100
C-H stretch (alkane)~2850-3000

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure can be further elucidated by ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR: The proton on the carbon bearing the azide group (H-2) is expected to be deshielded and appear as a multiplet. The signals for the methyl and methylene protons will also be present in their respective regions.

  • ¹³C NMR: The carbon atom attached to the electron-withdrawing azide group (C-2) will be significantly deshielded compared to the other carbon atoms in the butane chain.

4.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. The molecular ion peak (M⁺) for C₄H₉N₃ would be observed at m/z = 99.13.

Visualizations

5.1. Signaling Pathway: SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_Br (R)-2-Bromobutane TS [N₃---C---Br]⁻ R_Br->TS Backside Attack by N₃⁻ NaN3 Sodium Azide (NaN₃) NaN3->TS S_N3 This compound TS->S_N3 Inversion of Stereochemistry NaBr Sodium Bromide (NaBr) TS->NaBr

Caption: SN2 reaction mechanism for the synthesis of this compound.

5.2. Experimental Workflow

Experimental_Workflow A Dissolve NaN₃ in anhydrous DMSO B Add (R)-2-Bromobutane dropwise at 25°C A->B C Stir and monitor reaction by GC B->C D Quench with deionized water C->D E Extract with diethyl ether (3x) D->E F Wash combined organic layers (water and brine) E->F G Dry organic layer over MgSO₄ F->G H Filter and remove solvent (rotary evaporation) G->H I Purify by fractional distillation (optional) H->I J Characterize this compound (IR, NMR, MS) I->J

Caption: Step-by-step experimental workflow for the synthesis and purification.

5.3. Logical Relationship: Stereochemistry

Stereochemistry Reactant (R)-2-Bromobutane Mechanism SN2 Reaction (Backside Attack) Reactant->Mechanism Outcome Walden Inversion Mechanism->Outcome Product (S)-2-Azidobutane Outcome->Product

Caption: Logical flow of stereochemical inversion in the synthesis.

References

Stereoselective Synthesis of (2S)-2-Azidobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (2S)-2-azidobutane, a valuable chiral building block in organic synthesis and drug development. The primary focus is on methods that proceed with a high degree of stereochemical control, ensuring the desired (S)-enantiomer is obtained from its corresponding (R)-alcohol precursor. This document details established synthetic protocols, presents quantitative data from analogous reactions, and includes visualizations of the reaction pathways.

Introduction

Chiral azides are versatile intermediates, readily transformed into amines, amides, and triazoles, which are prevalent motifs in pharmaceuticals and biologically active molecules. The stereoselective synthesis of small, chiral alkyl azides like this compound is of significant interest for the construction of enantiomerically pure compounds. The most common and reliable strategy for accessing this compound involves the nucleophilic substitution of a chiral (2R)-butan-2-ol derivative, where the reaction proceeds with inversion of stereochemistry. This guide will focus on two prominent and effective methods: the Mitsunobu reaction and the use of diphenylphosphoryl azide (DPPA) with a base.

Synthetic Methodologies

The conversion of a chiral secondary alcohol to a chiral azide with inversion of configuration is a classic S(_N)2 reaction. The key is the in-situ activation of the hydroxyl group to transform it into a good leaving group.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including azides, with complete inversion of stereochemistry.[1][2] The reaction typically employs a phosphine, such as triphenylphosphine (PPh(_3)), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. An azide source, historically hydrazoic acid (HN(_3)), is then used as the nucleophile.[1] Due to the highly toxic and explosive nature of hydrazoic acid, alternative azide sources like diphenylphosphoryl azide (DPPA) are often preferred.

Reaction Scheme:

(2R)-butan-2-ol + PPh(_3) + DEAD + HN(_3) (\rightarrow) this compound + PPh(_3)O + EtO(_2)CNHNHCO(_2)Et

Logical Workflow for the Mitsunobu Reaction:

Mitsunobu_Workflow start Start reagents Combine (2R)-butan-2-ol, PPh3, and HN3 in an aprotic solvent (e.g., THF). start->reagents cool Cool the reaction mixture to 0 °C. reagents->cool add_dead Slowly add DEAD or DIAD to the cooled mixture. cool->add_dead warm Allow the reaction to warm to room temperature and stir until completion. add_dead->warm workup Perform aqueous workup to remove water-soluble byproducts. warm->workup purify Purify the crude product by column chromatography. workup->purify end Obtain this compound purify->end

Caption: General workflow for the Mitsunobu azidation of a secondary alcohol.

Azidation using Diphenylphosphoryl Azide (DPPA) and a Base

A widely adopted and safer alternative to the classical Mitsunobu reaction using hydrazoic acid involves the use of diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][4] This method also proceeds with clean inversion of stereochemistry at the alcohol carbon. The alcohol is believed to be converted in situ to a phosphate ester, which is an excellent leaving group for the subsequent S(_N)2 displacement by the azide ion.

Reaction Scheme:

(2R)-butan-2-ol + DPPA + DBU (\rightarrow) this compound + DBUH

+^++
-OP(O)(OPh)(_2)

Signaling Pathway for DPPA/DBU Azidation:

DPPA_Pathway alcohol (2R)-butan-2-ol intermediate [Alkoxyphosphonium intermediate] alcohol->intermediate Activation dbu DBU dbu->alcohol Deprotonation dppa DPPA dppa->intermediate product This compound intermediate->product SN2 Attack byproduct Byproducts intermediate->byproduct azide_ion Azide Ion (from DPPA) azide_ion->intermediate

Caption: Proposed reaction pathway for the DPPA/DBU mediated azidation.

Quantitative Data

While specific experimental data for the synthesis of this compound is not extensively reported in the literature, the following table summarizes typical yields and enantiomeric excesses observed for the azidation of chiral secondary alcohols using the described methods.

MethodSubstrateAzide SourceYield (%)Enantiomeric Excess (ee, %)Reference
MitsunobuChiral Secondary AlcoholsHN(_3)60-95>98[1][2]
DPPA/DBUChiral Benzylic AlcoholsDPPA80-9580-99[3][4]
DPPA/DBUChiral α-Hydroxy EstersDPPA85-95>95[3]

Note: The data presented is for analogous reactions and should be considered indicative for the synthesis of this compound. Optimization of reaction conditions would be necessary to achieve high yield and enantioselectivity for this specific substrate.

Experimental Protocols

The following are detailed, plausible experimental protocols for the stereoselective synthesis of this compound based on established methodologies.

Mitsunobu Reaction Protocol

Materials:

  • (2R)-butan-2-ol (1.0 eq)

  • Triphenylphosphine (PPh(_3), 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Diphenylphosphoryl azide (DPPA, 1.5 eq) as a safer alternative to HN(_3)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of (2R)-butan-2-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (1.5 eq) in anhydrous THF to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Add diphenylphosphoryl azide (1.5 eq) dropwise to the mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO(_3).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

DPPA/DBU Protocol

Materials:

  • (2R)-butan-2-ol (1.0 eq)

  • Diphenylphosphoryl azide (DPPA, 1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq)

  • Anhydrous Toluene

  • 5% aqueous HCl

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve (2R)-butan-2-ol (1.0 eq) and diphenylphosphoryl azide (1.2 eq) in anhydrous toluene.[3]

  • To this stirred solution, add DBU (1.2 eq) dropwise at room temperature.[3][4]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.[3]

  • Dilute the reaction mixture with toluene.

  • Wash the organic layer sequentially with water, 5% aqueous HCl, and brine.[3]

  • Dry the organic phase over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.[3]

  • Purify the residue by silica gel chromatography (eluting with a hexane/ethyl acetate mixture) to yield this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed by standard spectroscopic methods and polarimetry.

Expected Characterization Data:

PropertyExpected Value
Molecular Formula C(_4)H(_9)N(_3)
Molecular Weight 99.13 g/mol
Appearance Colorless liquid
Boiling Point ~105-110 °C
¹H NMR (CDCl(_3)) δ ~3.5 (m, 1H), 1.6 (m, 2H), 1.3 (d, 3H), 0.9 (t, 3H) ppm
¹³C NMR (CDCl(_3)) δ ~60 (CH-N(_3)), 29 (CH(_2)), 20 (CH(_3)), 10 (CH(_3)) ppm
IR (neat) ν ~2100 cm
1^{-1}−1
(strong, N(_3) stretch)
Specific Rotation --INVALID-LINK-- Expected to be non-zero. The sign and magnitude would need to be determined experimentally for an enantiomerically pure sample. For (S)-enantiomers of similar small molecules, a positive value is often observed, but this is not a strict rule.

Safety Considerations

  • Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures, and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.

  • Reagents such as DEAD, DIAD, and DPPA are toxic and should be handled with caution.

  • Hydrazoic acid, if generated in situ or used directly, is extremely toxic and explosive. Its use requires specialized equipment and safety protocols.

Conclusion

The stereoselective synthesis of this compound from (2R)-butan-2-ol can be reliably achieved through methods that promote an S(_N)2 reaction with inversion of configuration. The Mitsunobu reaction and the DPPA/DBU method are two of the most effective and well-documented approaches for this transformation. While specific quantitative data for this exact conversion is sparse in the literature, the general protocols provided in this guide, derived from closely related examples, offer a strong foundation for researchers to develop a robust and high-yielding synthesis. Careful execution of the experimental procedures and adherence to safety precautions are paramount when working with azido compounds.

References

A Technical Guide to the Spectroscopic Profile of (2S)-2-azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for (2S)-2-azidobutane, a chiral alkyl azide with applications in synthetic chemistry, particularly as a building block in the synthesis of more complex molecules and in bioorthogonal chemistry. Due to the limited availability of experimentally derived spectra for the specific (2S)-enantiomer in publicly accessible databases, this guide presents a combination of data reported for closely related analogs and expected values based on established principles of spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for the identification of the azide functional group, which has a strong and characteristic absorption band.

Table 1: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Azide Asymmetric Stretch (N₃)~2100Strong
C-N Stretch1350 - 1250Medium
CH₃/CH₂ Deformations1480 - 1450Medium
C-H Stretch (Alkyl)3000 - 2850Strong

Note: The values are based on typical ranges for alkyl azides. The most diagnostic peak is the strong azide stretch around 2100 cm⁻¹[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the azide group.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four non-equivalent protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH(N₃)-3.5 - 3.2Sextet
-CH₂-1.7 - 1.4Multiplet
-CH(N₃)CH₃ ~1.2Doublet
-CH₂CH₃ ~0.9Triplet

Note: These are estimated chemical shifts. The proton attached to the carbon bearing the azide group is the most deshielded[1].

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each of the four carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(N₃)-60 - 55
-CH₂-~25
-C(N₃)C H₃~20
-CH₂C H₃~10

Note: The carbon atom directly bonded to the azide group is significantly downfield due to the electronegativity of the nitrogen atoms[1].

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical acquisition times are a few minutes.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this may require a longer acquisition time (30 minutes to several hours).

  • Data Processing:

    • Apply a Fourier transform to the raw data to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Reference the spectrum. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of liquid this compound onto the center of the ATR crystal.

    • Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum shows the infrared absorption of the sample.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis start (S)-2-butanol product This compound start->product SN2 Reaction reagent Sodium Azide (NaN₃) reagent->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr ir_data IR Spectrum Analysis (Identify Functional Groups) ir->ir_data nmr_data NMR Spectra Analysis (Determine Structure) nmr->nmr_data final_product Structural Confirmation ir_data->final_product nmr_data->final_product

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide to the Chirality and Significance of (2S)-2-azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-azidobutane is a chiral azide of significant interest in synthetic chemistry and drug discovery. Its stereochemistry plays a crucial role in its interactions with biological systems and its utility as a chiral building block. This technical guide provides a comprehensive overview of the synthesis, properties, and significance of this compound, with a focus on its chirality. Detailed experimental protocols, quantitative data, and visualizations of key chemical transformations are presented to aid researchers in the application of this versatile molecule.

Introduction

Chirality is a fundamental property in medicinal chemistry and materials science, with enantiomers of a molecule often exhibiting distinct biological activities and physical properties.[1] this compound, a small, chiral secondary azide, serves as a valuable synthon for the introduction of a stereochemically defined amine precursor. The azide group is a versatile functional group, acting as a masked amine or participating in highly efficient "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[2][3][4][5][6] The defined stereochemistry at the C2 position makes this compound a desirable building block for the asymmetric synthesis of pharmaceuticals and other bioactive molecules.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical and Spectroscopic Data for 2-Azidobutane

PropertyValue/Expected Value
Molecular Formula C₄H₉N₃
Molecular Weight 99.13 g/mol
IUPAC Name This compound
CAS Number Not available for the (S)-enantiomer, Racemate: 53372-19-3
Boiling Point Not reported
Density Not reported
Specific Rotation [α]D Not reported
IR Spectroscopy (ν̃) ~2100 cm⁻¹ (strong, sharp N₃ stretch)
¹H NMR Spectroscopy (δ) ~3.5-3.8 ppm (m, 1H, CH-N₃), ~1.6-1.8 ppm (m, 2H, CH₂), ~1.3 ppm (d, 3H, CH₃), ~0.9 ppm (t, 3H, CH₃) (Predicted)
¹³C NMR Spectroscopy (δ) ~60-65 ppm (CH-N₃), ~25-30 ppm (CH₂), ~15-20 ppm (CH₃), ~10-15 ppm (CH₃) (Predicted)

Note: NMR chemical shifts are estimations and can vary based on the solvent and other experimental conditions.

Stereospecific Synthesis of this compound

The most efficient and stereospecific synthesis of this compound involves a two-step sequence starting from the commercially available chiral precursor, (R)-(-)-2-butanol. This method relies on the principle that an SN2 reaction proceeds with a complete inversion of stereochemistry at the chiral center.[8]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: SN2 Azidation R_butanol (R)-(-)-2-Butanol R_tosylate (R)-2-Butyl tosylate R_butanol->R_tosylate TsCl, Pyridine Room Temperature TsCl p-Toluenesulfonyl chloride (TsCl) Pyridine Pyridine S_azide This compound R_tosylate->S_azide NaN3, DMF Heat NaN3 Sodium Azide (NaN3) DMF DMF

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of (R)-2-Butyl tosylate

  • To a stirred solution of (R)-(-)-2-butanol (1.0 eq) in pyridine (2.0 eq) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (R)-2-butyl tosylate as a colorless oil.

Step 2: Synthesis of this compound

  • Dissolve the crude (R)-2-butyl tosylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir overnight.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure at low temperature (due to the potential volatility and thermal instability of the azide).

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Note on Safety: Organic azides are potentially explosive and should be handled with care. Avoid heating to high temperatures and contact with strong acids or reducing agents. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Significance of Chirality and Applications

The chirality of this compound is of paramount importance for its applications in drug development and asymmetric synthesis.

Chiral Building Block in Asymmetric Synthesis

This compound serves as a precursor to (S)-2-aminobutane, a valuable chiral amine. The stereochemistry is preserved during the reduction of the azide to the amine, typically via catalytic hydrogenation (e.g., H₂, Pd/C) or Staudinger reduction (e.g., PPh₃, H₂O). This provides a reliable route to enantiomerically enriched amines which are common structural motifs in many pharmaceuticals.

"Click" Chemistry and Drug Discovery

The azide functionality of this compound makes it an ideal participant in the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient, regioselective, and biocompatible, allowing for the facile synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3][4][5][6] The resulting triazole ring is a stable and often biologically active scaffold. By using the enantiomerically pure this compound, a chiral center is introduced adjacent to the triazole core, which can have a profound impact on the biological activity of the final molecule. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors is a well-established principle in pharmacology.[1]

The logical workflow for the application of this compound in the synthesis of chiral triazoles is depicted below:

G cluster_0 Reactants cluster_1 Click Reaction cluster_2 Application S_azide This compound Triazole Chiral 1,2,3-Triazole S_azide->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Bio_eval Biological Evaluation (e.g., enzyme assays, cell-based assays) Triazole->Bio_eval Cu_catalyst Cu(I) Catalyst Cu_catalyst->Triazole

References

(2S)-2-Azidobutane: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-2-Azidobutane is a versatile and valuable chiral building block in organic synthesis, particularly for the introduction of a chiral secondary butylamine moiety. Its azide functional group allows for a range of chemoselective transformations, including reduction to the corresponding amine and participation in cycloaddition reactions. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is the (S)-enantiomer of 2-azidobutane. Its physical and chemical properties are summarized in the table below. The data presented is a combination of experimentally derived values for similar compounds and computationally predicted values.

PropertyValueSource
Molecular Formula C₄H₉N₃--INVALID-LINK--[1]
Molecular Weight 99.13 g/mol --INVALID-LINK--[1]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Density Not available
LogP 1.2--INVALID-LINK--[2]
CAS Number 131491-44-6--INVALID-LINK--[2]

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques. The following table summarizes the expected spectroscopic data based on known trends for similar azidoalkanes.[2]

TechniqueFeatureChemical Shift / Wavenumber
¹H NMR -CH(N₃)-δ 3.2-3.5 ppm (multiplet)
-CH₂-δ 1.4-1.7 ppm (multiplet)
-CH₃ (adjacent to chiral center)~ δ 1.2 ppm (doublet)
-CH₃ (terminal)~ δ 0.9 ppm (triplet)
¹³C NMR -C(N₃)-δ 55-60 ppm
-CH₂-~ δ 30 ppm
-CH₃ (adjacent to chiral center)~ δ 20 ppm
-CH₃ (terminal)~ δ 10 ppm
IR Spectroscopy Azide (N₃) asymmetric stretch~ 2100 cm⁻¹ (strong)
C-N stretch1250-1350 cm⁻¹
C-H stretch2850-3000 cm⁻¹

Synthesis of this compound

The most common and stereospecific method for the synthesis of this compound is through the nucleophilic substitution of a chiral precursor, typically (R)-2-butanol, with an azide source. This reaction proceeds with inversion of stereochemistry at the chiral center. The Mitsunobu reaction is a well-established method for this transformation.

Experimental Protocol: Synthesis of this compound from (R)-2-Butanol via Mitsunobu Reaction

This protocol is a representative procedure based on the general principles of the Mitsunobu reaction for the synthesis of chiral azides from alcohols.

Materials:

  • (R)-2-Butanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of (R)-2-butanol (1.0 eq) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq).

  • To this stirred solution, add diphenylphosphoryl azide (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound.

Expected Results:

  • Yield: 60-80%

  • Enantiomeric Excess (ee): >98%

Applications in Chiral Synthesis

This compound is a valuable intermediate for the synthesis of other chiral molecules, primarily through the transformation of the azide group.

Reduction to (S)-2-Aminobutane

The azide group can be readily reduced to a primary amine, yielding the chiral amine (S)-2-aminobutane. This amine is a key building block for many pharmaceutical compounds.

This protocol describes a general procedure for the reduction of an alkyl azide using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

Procedure:

  • To a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the azide stretch).

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams used.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of celite, washing the filter cake with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-aminobutane.

Expected Results:

  • Yield: >90%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide functionality of this compound can participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient and tolerant of a wide range of functional groups.

This is a representative protocol for a CuAAC reaction.

Materials:

  • This compound

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole by flash column chromatography on silica gel.

Expected Results:

  • Yield: >95%

Logical Workflow and Signaling Pathways

The synthesis and utility of this compound can be represented as a logical workflow, from the starting chiral alcohol to the final chiral amine or triazole products.

workflow cluster_synthesis Synthesis of this compound cluster_applications Applications R_butanol (R)-2-Butanol azidobutane This compound R_butanol->azidobutane Mitsunobu Reaction (PPh3, DIAD, DPPA) Inversion of Stereochemistry amine (S)-2-Aminobutane azidobutane->amine Reduction (e.g., LiAlH4) triazole Chiral 1,2,3-Triazole azidobutane->triazole alkyne Terminal Alkyne alkyne->triazole CuAAC (CuSO4, NaAsc)

Caption: Synthetic workflow for this compound and its applications.

Conclusion

This compound is a highly useful chiral building block that provides an efficient entry point to other valuable chiral molecules such as (S)-2-aminobutane and chiral triazoles. The stereospecific synthesis from readily available (R)-2-butanol and the versatile reactivity of the azide group make it a valuable tool for medicinal chemists and synthetic organic chemists in the development of new enantiomerically pure compounds. The detailed protocols and data provided in this guide should serve as a valuable resource for researchers in the field.

References

A Technical Guide to the Molecular Structure and Conformation of (2S)-2-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational landscape of (2S)-2-azidobutane (C₄H₉N₃). While direct crystallographic data for this specific molecule is not publicly available, this document synthesizes information from spectroscopic data, computational chemistry predictions, and comparative analysis with structurally similar compounds to present a comprehensive structural profile.[1] This guide is intended to serve as a foundational resource for professionals in chemical research and drug development who may utilize this compound or similar chiral azides in their work.

Molecular Structure

This compound is a chiral alkyl azide featuring an azide (-N₃) functional group attached to the second carbon atom of a butane chain.[1] The stereochemistry at this carbon is designated as 'S'. The molecule's overall structure is defined by the geometry of the butane backbone and the unique characteristics of the azide moiety.

1.1. Key Structural Features

The central, chiral carbon (C2) is sp³ hybridized, resulting in a tetrahedral geometry with respect to its substituents (a hydrogen atom, a methyl group, an ethyl group, and the azide group).[1] The azide group itself is known to adopt a nearly linear geometry due to the sp hybridization of the central nitrogen atom.[1]

1.2. Predicted Structural Parameters

In the absence of direct experimental measurements from techniques like X-ray crystallography or gas electron diffraction for this compound, the following table summarizes predicted and typical bond lengths and angles based on computational models and data from analogous molecules.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C-C (average)C1-C2, C2-C3, C3-C4~ 1.54 Å
C-H (average)C-H~ 1.09 Å
C-NC2-Nα~ 1.47 Å
N-N (internal)Nα-Nβ~ 1.24 Å
N-N (terminal)Nβ-Nγ~ 1.12 Å
Bond Angles (°)
C-C-CC1-C2-C3~ 109.5°
C-C-NC3-C2-Nα~ 109.5°
C-N-NC2-Nα-Nβ~ 114°
N-N-NNα-Nβ-Nγ~ 172° (nearly linear)

Table 1: Predicted bond lengths and angles for this compound. Values are derived from computational chemistry and data for similar alkyl azides.

1.3. Spectroscopic Characterization

Spectroscopic methods provide valuable information for confirming the structure of this compound and its derivatives.

TechniqueSignature FeatureTypical Range/Value
Infrared (IR) Azide asymmetric stretch (νₐₛ N₃)Strong, sharp absorption near 2100 cm⁻¹[1]
C-N stretch1250-1350 cm⁻¹[1]
¹H NMR Proton on azide-bearing carbon (CH-N₃)δ 3.2-3.5 ppm[1]
Protons on adjacent CH₂ groupδ 1.4-1.7 ppm[1]
¹³C NMR Azide-bearing carbon (C-N₃)δ 55-60 ppm[1]

Table 2: Key spectroscopic data for the characterization of secondary alkyl azides like this compound.

Conformational Analysis

The conformational flexibility of this compound is primarily due to rotation around the C2-C3 single bond. This rotation gives rise to several staggered and eclipsed conformers, with the staggered forms being significantly more stable. Analysis of analogous molecules, such as 2-bromobutane, reveals three key staggered conformers.[2]

The three stable conformers are:

  • Anti-periplanar (A): The azide group and the terminal methyl group (C4) are positioned 180° apart. This is generally the most stable conformer due to minimal steric hindrance.

  • Gauche+ (G+): The azide group is positioned at a 60° dihedral angle to the terminal methyl group.

  • Gauche- (G-): The azide group is positioned at a -60° (or 300°) dihedral angle to the terminal methyl group.

The G+ and G- conformers are enantiomeric in the absence of the pre-existing stereocenter but are diastereomeric in this compound, leading to slightly different energy levels.

Conformational_Relationship Anti Anti (A) Dihedral: 180° (Most Stable) Gauche_plus Gauche+ (G+) Dihedral: 60° Anti->Gauche_plus Rotation Gauche_minus Gauche- (G-) Dihedral: -60° Gauche_plus->Gauche_minus Rotation Gauche_minus->Anti Rotation E_High Higher Energy E_Low Lower Energy

Figure 1: Relationship between stable conformers of this compound.

Experimental Protocols

3.1. Protocol for Structural Determination via Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[3]

Objective: To determine the bond lengths, bond angles, and dihedral angles of this compound.

Methodology:

  • Sample Preparation: A purified sample of this compound is placed in a reservoir connected to the diffraction apparatus.

  • Vaporization: The sample is heated under vacuum to produce a steady stream of gaseous molecules.

  • Electron Beam Generation: A high-energy electron beam (typically 40-60 keV) is generated by an electron gun.

  • Interaction: The electron beam is directed to intersect the effusing gas jet at a right angle in a high-vacuum chamber.

  • Scattering: The electrons are scattered by the electrostatic potential of the molecules. The scattering pattern is a result of interference effects determined by the internuclear distances within the molecules.

  • Detection: The scattered electrons produce a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of concentric rings of varying intensity.

  • Data Analysis:

    • The radial distribution of scattering intensity is measured.

    • A theoretical scattering intensity curve is calculated based on an initial structural model of the molecule.

    • The structural parameters (bond lengths, angles) of the model are refined using a least-squares fitting algorithm to match the theoretical curve to the experimental data.

GED_Workflow Sample 1. Sample Vaporization Scattering 3. Beam-Molecule Interaction (Scattering) Sample->Scattering EBeam 2. Electron Beam Generation EBeam->Scattering Detection 4. Diffraction Pattern Detection Scattering->Detection Analysis 5. Data Processing & Radial Distribution Curve Detection->Analysis Refinement 7. Least-Squares Refinement Analysis->Refinement Modeling 6. Molecular Modeling & Theoretical Curve Generation Modeling->Refinement Structure 8. Final Molecular Structure Refinement->Structure

Figure 2: Experimental workflow for Gas Electron Diffraction (GED).

3.2. Protocol for Synthesis of this compound

A common method for synthesizing secondary alkyl azides is via nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) with an azide salt.

Objective: To synthesize this compound from (2S)-2-butanol.

Methodology:

  • Activation of Alcohol: Convert (2S)-2-butanol into a species with a better leaving group. A common method is tosylation.

    • Dissolve (2S)-2-butanol and a base (e.g., pyridine) in a suitable solvent (e.g., dichloromethane) at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) and stir the reaction mixture, allowing it to warm to room temperature.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup to isolate the crude (2S)-2-butyl tosylate.

  • Nucleophilic Substitution:

    • Dissolve the obtained tosylate in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium azide (NaN₃) to the solution.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC).

  • Purification:

    • Cool the reaction mixture and perform an aqueous workup to remove DMF and excess sodium azide.

    • Extract the product with a low-boiling organic solvent (e.g., diethyl ether).

    • Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.

    • The resulting crude this compound can be further purified by distillation under reduced pressure. Caution: Low molecular weight alkyl azides can be thermally unstable and potentially explosive. Proper safety precautions are essential.

Chemical Reactivity and Applications

Alkyl azides are versatile functional groups in organic synthesis. This compound can participate in various transformations, including "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) and the Schmidt reaction.[1][4] The Schmidt reaction, in particular, is a powerful method for inserting a nitrogen atom into a carbon framework.[5][6]

Lewis Acid-Mediated Schmidt Reaction: In this reaction, a Lewis acid activates a ketone, facilitating the nucleophilic attack by the alkyl azide.[5][7] This is followed by a rearrangement that results in the formation of a substituted amide.

Schmidt_Reaction cluster_reactants Reactants Ketone Ketone (R-CO-R') Activation 1. Lewis Acid activates Ketone Carbonyl Ketone->Activation Azide This compound Attack 2. Nucleophilic Attack by Alkyl Azide Azide->Attack LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Activation Activation->Attack Intermediate Azidohydrin-like Intermediate Attack->Intermediate Rearrangement 3. Rearrangement with N2 Elimination Intermediate->Rearrangement Product N-substituted Amide Product Rearrangement->Product

Figure 3: Logical flow of the Lewis acid-mediated Schmidt reaction.

References

An In-depth Technical Guide on the Safety and Handling of (2S)-2-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). (2S)-2-azidobutane is a potentially hazardous chemical, and all handling should be performed by trained personnel in a controlled laboratory environment.

This compound, a chiral secondary azide, is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals.[1] Its utility in "click chemistry" and other bioconjugation techniques further underscores its importance in modern drug discovery.[2] However, like all small organic azides, it presents significant safety challenges that must be rigorously addressed. Organic azides are energy-rich molecules that can be sensitive to heat, light, and shock, with the potential for explosive decomposition.[3][4][5] This guide synthesizes available data to provide a comprehensive overview of the safety and handling precautions necessary for the safe use of this compound.

Hazard Identification and Classification

  • Explosion Risk: Small organic azides are known to be potentially explosive.[3][5] They can decompose violently with the input of energy from heat, light, or pressure.[3][5] Low molecular weight azides are particularly dangerous.[6]

  • Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[5] While data for this compound is not available, accidental ingestion of even small quantities of sodium azide can cause toxic symptoms.[6] Inhalation of hydrazoic acid, which can be formed from azides in the presence of acid, is also a significant toxicological risk.[6][7]

  • Formation of Hazardous Byproducts:

    • Hydrazoic Acid (HN₃): Azides can react with acids to form hydrazoic acid, which is highly toxic, volatile, and explosive.[4][7]

    • Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead) can form highly shock- and heat-sensitive explosive salts.[4][5]

    • Halogenated Solvent Incompatibility: Reactions with halogenated solvents like dichloromethane or chloroform can produce explosively unstable di- and tri-azidomethane.[4][5]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available or computationally predicted data for 2-azidobutane.

PropertyValueSource
Molecular FormulaC₄H₉N₃[2][8][9][10]
Molecular Weight99.13 g/mol [8][10]
AppearanceNot specified (likely a liquid)
Boiling PointNot specified
DensityNot specified
XLogP32.4[10]

Note: This data is for the general compound 2-azidobutane and should be used as an estimate for the (2S)-enantiomer.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential explosions.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the toxic azide.
Body Protection Flame-retardant lab coat.Protects against splashes and fire.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of volatile and toxic compounds.
Additional Protection Blast shield.Provides an extra layer of protection during reactions.[4]

Safe Handling and Storage

Handling:

  • Work in a Fume Hood: All manipulations of this compound must be conducted in a properly functioning chemical fume hood with the sash lowered as much as possible.[4]

  • Use a Blast Shield: For reactions involving heating or scaling up, a blast shield is essential.[4]

  • Avoid Heat, Light, and Shock: Protect the compound from sources of ignition, direct sunlight, and physical shock.

  • Use Non-Metal Spatulas: Avoid contact with metal spatulas to prevent the formation of shock-sensitive metal azides.[4]

  • Avoid Ground Glass Joints: Do not expose organic azides to ground glass joints, as this can cause explosive decomposition.[4]

  • No Distillation: Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation.[4]

Storage:

  • Store Cold and Dark: Store this compound at or below room temperature, protected from light.[4][5]

  • Segregated Storage: Store away from incompatible materials, especially acids, heavy metals, and halogenated solvents.[4][5]

  • Tightly Sealed Container: Keep the container tightly sealed to prevent the escape of volatile compounds.

Experimental Protocols

General Synthetic Protocol for Small Alkyl Azides (Illustrative Example):

This is a generalized procedure and must be adapted and risk-assessed for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate alkyl halide (e.g., (R)-2-bromobutane for SN2 inversion to (S)-2-azidobutane) in a suitable solvent (e.g., DMF or DMSO).

  • Azide Addition: Add sodium azide in portions at room temperature.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water.

    • Extract the product with a non-halogenated organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and carefully remove the solvent under reduced pressure at low temperature.

  • Purification: Purification should be limited to extraction and precipitation. Column chromatography may pose a risk of decomposition.[5]

Quenching and Disposal:

  • Quenching: Unreacted azide can be quenched by the addition of a reducing agent such as triphenylphosphine or Staudinger ligation.

  • Disposal: Dispose of azide-containing waste in a dedicated, labeled container. Avoid mixing with acidic waste to prevent the formation of hydrazoic acid.[5]

Emergency Procedures

EmergencyProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Absorb the spill with a non-combustible absorbent material (e.g., vermiculite). Place in a sealed container for disposal.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and SOP b Don Personal Protective Equipment (PPE) a->b c Prepare Fume Hood and Blast Shield b->c d Weigh and Transfer (Non-metal spatula) c->d e Perform Reaction (Behind blast shield) d->e f Work-up (Avoid distillation) e->f g Quench Excess Azide f->g h Dispose of Waste (Segregated container) g->h i Decontaminate Glassware h->i

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for responding to a spill of this compound.

References

(2S)-2-Azidobutane: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-Azidobutane is a chiral alkyl azide that holds potential in various chemical syntheses, particularly in the introduction of a stereospecific amine precursor. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, addressing the critical need for safety and handling protocols in a research and development setting. The information presented is a synthesis of established principles for handling organic azides and data available for analogous compounds, in the absence of specific experimental stability data for this compound.

Physicochemical Properties

PropertyValue (Predicted or Inferred)Source
Molecular Formula C₄H₉N₃[1]
Molecular Weight 99.13 g/mol [1]
Appearance Colorless liquid (presumed)General knowledge of small alkyl azides
Boiling Point Not determined-
Density Not determined-
LogP 1.2[1]

Stability Profile

The stability of this compound is a critical consideration for its safe handling and use. Organic azides are known for their potential instability, and while small alkyl azides are generally more stable than their heavy metal or acyl counterparts, caution is paramount.

Thermal Stability

Low molecular weight alkyl azides are reported to be relatively stable, with decomposition generally occurring at temperatures above 175°C. The primary decomposition pathway for alkyl azides involves the extrusion of nitrogen gas (N₂) to form a nitrene intermediate, which then typically rearranges to an imine.

Table 2: Thermal Stability Data (General for Small Alkyl Azides)

ParameterObservationSource
Decomposition Onset > 175 °CGeneral literature on alkyl azides
Decomposition Products Imines, Nitrogen GasGeneral literature on alkyl azides
Heat of Decomposition Not determined for this compound-

It is strongly recommended that a thermal analysis, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), be performed on this compound to determine its specific decomposition temperature and exothermic profile before it is used in any application.

Hydrolytic Stability

The hydrolytic stability of this compound is expected to be significant under neutral and standard aqueous conditions. The azide functional group in alkyl azides is generally resistant to hydrolysis. However, under strongly acidic conditions, protonation of the azide can lead to the formation of the highly toxic and explosive hydrazoic acid (HN₃).

Table 3: Hydrolytic Stability Profile (Predicted)

ConditionExpected StabilityPotential Hazard
Neutral pH (6-8) HighLow
Acidic pH (< 5) Potentially unstableFormation of hydrazoic acid
Basic pH (> 9) HighLow
Photochemical Stability

Organic azides can be sensitive to ultraviolet (UV) light. Photochemical decomposition can also lead to the formation of nitrene intermediates and subsequent rearrangement products.

Table 4: Photochemical Stability Profile (Predicted)

ConditionExpected StabilityDecomposition Pathway
Exposure to UV light Potentially unstablePhotolytic cleavage to nitrene and N₂
Amber glass/dark storage High-
Mechanical Shock and Friction Sensitivity

Small organic azides are generally less sensitive to shock and friction than heavy metal azides. However, the potential for explosive decomposition upon impact or friction cannot be entirely dismissed, especially for the pure, undiluted substance. The "Rule of Six" is a general guideline for the stability of energetic compounds, suggesting that a molecule should have at least six carbon atoms for every energetic functional group (like an azide) to be considered relatively insensitive. With a carbon-to-azide ratio of 4:1, this compound warrants careful handling.

Recommended Storage and Handling

Proper storage and handling procedures are essential to ensure the safety of personnel and the integrity of the compound.

Table 5: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °CTo minimize decomposition and vapor pressure.
Container Tightly sealed, amber glass bottleTo protect from light and prevent evaporation.
Inert Atmosphere Recommended for long-term storageTo prevent potential reactions with atmospheric components.
Location Well-ventilated, cool, dry areaTo prevent accumulation of flammable or toxic vapors.
Incompatible Materials Strong oxidizing agents, strong acids, heavy metals and their saltsTo prevent violent reactions and formation of explosive compounds.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and stability testing of this compound. It is imperative that a thorough risk assessment is conducted before carrying out any of these procedures.

Synthesis of this compound

A common method for the synthesis of chiral secondary azides is via the nucleophilic substitution of a suitable leaving group with an azide salt, proceeding with inversion of stereochemistry.

Workflow for the Synthesis of this compound

G cluster_0 Activation of (R)-2-Butanol cluster_1 Azide Substitution (SN2) cluster_2 Workup and Purification R_Butanol (R)-2-Butanol R_Mesylate (R)-2-Mesyloxybutane R_Butanol->R_Mesylate Activation MesylChloride Methanesulfonyl Chloride MesylChloride->R_Mesylate Base Triethylamine Base->R_Mesylate Solvent1 Dichloromethane Solvent1->R_Mesylate S_Azidobutane This compound R_Mesylate->S_Azidobutane Substitution (Inversion) SodiumAzide Sodium Azide SodiumAzide->S_Azidobutane Solvent2 DMF Solvent2->S_Azidobutane Extraction Aqueous Extraction S_Azidobutane->Extraction Drying Drying over MgSO4 Extraction->Drying Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Synthetic workflow for this compound.

Methodology:

  • (Activation of (R)-2-Butanol): To a solution of (R)-2-butanol in dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • (Work-up of Mesylate): Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-2-mesyloxybutane.

  • (Azide Substitution): Dissolve the crude (R)-2-mesyloxybutane in dimethylformamide (DMF) and add sodium azide. Heat the reaction mixture to 80 °C and stir for 12 hours.

  • (Work-up and Purification): Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent at reduced pressure. Purify the crude product by vacuum distillation to yield this compound.

  • (Characterization): Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The characteristic azide stretch should appear around 2100 cm⁻¹ in the IR spectrum.

Hydrolytic Stability Testing (Adapted from OECD 111)

This protocol outlines a tiered approach to assess the rate of hydrolysis as a function of pH.

Workflow for Hydrolytic Stability Testing

G cluster_0 Tier 1: Preliminary Test cluster_1 Tier 2: Main Test (for unstable pH) Start Prepare solutions of this compound in pH 4, 7, and 9 buffers Incubate Incubate at 50°C for 5 days in the dark Start->Incubate Analyze1 Analyze for degradation Incubate->Analyze1 Decision1 < 10% degradation? Analyze1->Decision1 Setup_Tier2 Prepare solutions at unstable pH Decision1->Setup_Tier2 No Stable Considered Stable Decision1->Stable Yes Incubate_Tier2 Incubate at various temperatures (e.g., 25°C, 40°C, 50°C) Setup_Tier2->Incubate_Tier2 Analyze2 Analyze at multiple time points Incubate_Tier2->Analyze2 Calculate Calculate hydrolysis rate constants and half-lives Analyze2->Calculate G cluster_0 Sample Preparation cluster_1 Exposure cluster_2 Analysis Sample_Light Sample of this compound for light exposure Exposure Expose samples to ≥ 1.2 million lux hours and ≥ 200 watt hours/m² Sample_Light->Exposure Sample_Dark Dark control sample (wrapped in aluminum foil) Sample_Dark->Exposure Light_Source Controlled light source (e.g., Xenon lamp) Light_Source->Exposure Analyze_Samples Analyze both light-exposed and dark control samples Exposure->Analyze_Samples Compare Significant degradation compared to dark control? Analyze_Samples->Compare Photolabile Photolabile Compare->Photolabile Yes Photostable Photostable Compare->Photostable No

References

The Advent of Chirality in Azidoalkanes: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the azide functional group into a chiral alkane framework has proven to be a pivotal strategy in modern organic synthesis, particularly in the realms of pharmaceutical development and chemical biology. Chiral azidoalkanes serve as versatile synthetic intermediates, readily transformable into chiral amines, amides, and N-heterocycles, which are ubiquitous motifs in bioactive molecules. This technical guide provides an in-depth exploration of the discovery and historical development of chiral azidoalkanes, detailing key synthetic methodologies, quantitative data, and experimental protocols.

Historical Perspective: A Convergence of Disciplines

The story of chiral azidoalkanes is not one of a single discovery but rather the confluence of two major streams of chemical advancement: the chemistry of the azide functional group and the development of asymmetric synthesis.

The Dawn of Azide Chemistry

The journey began with the discovery of the azide anion (N₃⁻). While inorganic azides were known earlier, the first organic azide, phenyl azide, was synthesized by Peter Griess in 1864. For many decades, the chemistry of organic azides was primarily focused on their energetic properties and their use in rearrangements, such as the Curtius and Schmidt reactions. These early methods, however, did not provide control over stereochemistry, yielding racemic mixtures when a new stereocenter was formed.

The Revolution of Asymmetric Synthesis

The ability to selectively produce one enantiomer of a chiral molecule, a field known as asymmetric synthesis, began to take shape in the mid-20th century. A pivotal moment was the development of the first industrial-scale catalytic asymmetric synthesis of L-DOPA by William S. Knowles at Monsanto in the 1960s, for which he shared the Nobel Prize in Chemistry in 2001. This breakthrough, along with the subsequent work of Ryoji Noyori and K. Barry Sharpless on chirally catalyzed hydrogenation and oxidation reactions, respectively, laid the foundation for the stereoselective synthesis of a vast array of organic molecules.

The Emergence of Chiral Azidoalkanes

The marriage of these two fields—azide chemistry and asymmetric synthesis—led to the birth of chiral azidoalkanes as valuable synthetic targets. While it is difficult to pinpoint the exact first synthesis of a chiral azidoalkane, early examples arose from the stereospecific substitution of chiral starting materials, often derived from the "chiral pool" of naturally occurring enantiopure compounds like amino acids and carbohydrates. In these cases, the stereochemistry was dictated by the starting material in Sₙ2-type reactions where an azide anion displaced a leaving group with inversion of configuration.

The true paradigm shift, however, came with the development of catalytic, enantioselective methods for the direct introduction of the azide group to create a new stereocenter. This advancement allowed for the synthesis of a wide range of chiral azidoalkanes from achiral or prochiral precursors, significantly expanding their accessibility and utility.

Below is a diagram illustrating the conceptual evolution of chiral azidoalkane synthesis:

Evolution of Chiral Azidoalkane Synthesis cluster_0 Early Methods cluster_1 Modern Catalytic Methods Racemic Synthesis Racemic Synthesis Chiral Pool Synthesis Chiral Pool Synthesis Racemic Synthesis->Chiral Pool Synthesis Introduction of Stereocontrol Asymmetric Azidation of Alkenes Asymmetric Azidation of Alkenes Chiral Pool Synthesis->Asymmetric Azidation of Alkenes Catalytic Enantioselectivity Asymmetric Azidation of C-H Bonds Asymmetric Azidation of C-H Bonds Asymmetric Azidation of Alkenes->Asymmetric Azidation of C-H Bonds Increased Atom Economy Asymmetric Cycloadditions Asymmetric Cycloadditions Asymmetric Azidation of Alkenes->Asymmetric Cycloadditions Diverse Scaffolds

Figure 1: Conceptual Evolution of Chiral Azidoalkane Synthesis.

Key Synthetic Methodologies

The synthesis of chiral azidoalkanes has evolved from stoichiometric, substrate-controlled methods to highly efficient and selective catalytic processes. This section details some of the most significant strategies.

From the Chiral Pool: Stereospecific Nucleophilic Substitution

The most straightforward and historically earliest approach to chiral azidoalkanes involves the use of enantiopure starting materials. In a typical Sₙ2 reaction, a chiral alcohol is converted to a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an azide nucleophile, proceeding with complete inversion of stereochemistry.

Workflow:

Chiral Pool Synthesis Workflow Chiral Alcohol Chiral Alcohol Activation Activation (e.g., TsCl, MsCl) Chiral Alcohol->Activation Chiral Sulfonate Chiral Sulfonate Activation->Chiral Sulfonate Azide Substitution Azide Substitution (e.g., NaN₃) Chiral Sulfonate->Azide Substitution Chiral Azidoalkane Chiral Azidoalkane Azide Substitution->Chiral Azidoalkane Inversion of Stereochemistry

Figure 2: Workflow for Chiral Pool Synthesis of Azidoalkanes.
Catalytic Asymmetric Azidation of Alkenes

The development of catalytic methods for the enantioselective azidation of alkenes represents a major advancement. These methods can be broadly categorized into:

  • Azidohydroxylation: This reaction introduces both an azide and a hydroxyl group across the double bond. The Sharpless asymmetric aminohydroxylation (AA) protocol, adapted for azidohydroxylation, has been influential.

  • Azido-functionalization: A variety of other functionalities can be introduced alongside the azide group, including halogens (haloazidation), carbonyls (acylazidation), and carbon groups (carboazidation). These reactions are often mediated by transition metal catalysts with chiral ligands.

Data Summary for Asymmetric Azidation of Alkenes:

Catalyst SystemAlkene SubstrateAzide SourceProduct TypeYield (%)Enantiomeric Excess (ee, %)
Ti(Oi-Pr)₄ / Chiral DiolAllylic AlcoholsTMSN₃β-Azido Alcohol70-9585-96
Fe(OTf)₂ / Chiral PyBoxStyrenesTMSN₃Benzylic Azide65-9080-95
Cu(I) / Chiral BOXα,β-Unsaturated EstersDPPAβ-Azido Ester75-9890-99
Pd(II) / Chiral LigandUnactivated AlkenesABX3-Azido Piperidines60-8588-97

TMSN₃: Trimethylsilyl azide, DPPA: Diphenylphosphoryl azide, ABX: 1-azido-1,2-benziodoxol-3(1H)-one

Catalytic Asymmetric Azidation of C-H Bonds

A more recent and highly atom-economical approach is the direct enantioselective azidation of C-H bonds. This strategy avoids the need for pre-functionalized starting materials like alkenes. These reactions are typically catalyzed by transition metals, such as rhodium or iron, with chiral ligands that guide the stereoselective insertion of a nitrene or azide radical equivalent into a C-H bond.

Data Summary for Asymmetric C-H Azidation:

Catalyst SystemSubstrateAzide SourceProduct TypeYield (%)Enantiomeric Excess (ee, %)
Rh₂(esp)₂ / Chiral LigandBenzylic C-HSulfonyl AzideBenzylic Azide50-8085-95
Fe(Pht)₂ / Chiral LigandAliphatic C-HAlkyl AzideAlkyl Azide40-7070-90
Asymmetric Cycloaddition Reactions

Chiral cyclic azides can be synthesized through enantioselective cycloaddition reactions. For instance, the copper(II)/BOX-catalyzed inverse-electron-demand hetero-Diels-Alder reaction of vinyl azides with unsaturated keto esters provides chiral azido dihydropyrans with excellent enantioselectivities.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for Stereospecific Azidation of a Chiral Alcohol via its Tosylate
  • Tosylation of the Chiral Alcohol: To a solution of the chiral alcohol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C is added p-toluenesulfonyl chloride (1.2 equiv) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude tosylate, which is often used in the next step without further purification.

  • Nucleophilic Substitution with Azide: To a solution of the crude tosylate (1.0 equiv) in dimethylformamide (DMF, 0.5 M) is added sodium azide (3.0 equiv). The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the chiral azidoalkane.

General Procedure for Iron-Catalyzed Enantioselective Decarbonylative Azidation of Aldehydes.[1]

In a dried sealed tube, a chiral ligand (0.012 mmol, 12 mol %) and Fe(OTf)₂ (0.01 mmol, 10 mol %) are dissolved in superdry ethyl acetate (2.0 mL) under an argon atmosphere and stirred for 30 minutes. Then, the aldehyde substrate (0.1 mmol, 1.0 equiv), tert-butyl peroxybenzoate (TBPB, 0.2 mmol, 2.0 equiv), and trimethylsilyl azide (TMSN₃, 0.3 mmol, 3.0 equiv) are added sequentially to the mixture. The reaction is then allowed to stir at 10°C for 72 hours. After the reaction is complete, the mixture is concentrated, and the residue is purified by flash column chromatography to afford the chiral azidoalkane.

General Procedure for Copper(II)/BOX-Catalyzed Asymmetric Hetero-Diels-Alder Reaction of Vinyl Azides

In a flame-dried Schlenk tube, Cu(OTf)₂ (10 mol%) and the chiral bis(oxazoline) (BOX) ligand (12 mol%) are dissolved in anhydrous dichloromethane (2 mL) under an argon atmosphere. The mixture is stirred at room temperature for 1 hour. The unsaturated keto ester (0.24 mmol) is then added, followed by the α-aryl substituted vinyl azide (0.2 mmol). The reaction mixture is stirred at 30 °C for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the chiral azido dihydropyran.

Applications in Drug Development

The significance of chiral azidoalkanes in drug development cannot be overstated. The azide group serves as a versatile handle for further chemical modifications, most notably its reduction to a primary amine, a key functional group in a vast number of pharmaceuticals. The "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific conjugation of azido-functionalized molecules to other building blocks, a strategy widely employed in drug discovery and chemical biology.

Signaling Pathway of a Chiral Azido-Containing Drug Candidate:

Drug Action Pathway Chiral Azido Drug Chiral Azido Drug Target Receptor Target Receptor Chiral Azido Drug->Target Receptor Binding Signal Transduction Signal Transduction Target Receptor->Signal Transduction Activation Cellular Response Cellular Response Signal Transduction->Cellular Response Modulation Therapeutic Effect Therapeutic Effect Cellular Response->Therapeutic Effect

Methodological & Application

Application Notes and Protocols for (2S)-2-Azidobutane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral building block, (2S)-2-azidobutane, in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction, a cornerstone of "click chemistry," offers an efficient and reliable method for the synthesis of chiral 1,4-disubstituted 1,2,3-triazoles.[1][2][3] Such structures are of significant interest in medicinal chemistry and drug discovery due to their favorable properties, including metabolic stability and ability to act as pharmacophores or linkers.[4][5][6]

Introduction to this compound in CuAAC

This compound is a chiral secondary alkyl azide that serves as a valuable synthon for introducing a stereocenter into triazole-containing molecules. The CuAAC reaction allows for the regioselective formation of the 1,4-disubstituted triazole isomer with high yields under mild reaction conditions.[2][3] The stereochemistry of the this compound is typically retained during the reaction, providing a straightforward route to enantiomerically enriched triazole products. The resulting chiral triazoles can be incorporated into a variety of molecular scaffolds for applications in drug design, bioconjugation, and materials science.

Key Applications

The chiral triazoles synthesized from this compound are valuable in various research and development areas:

  • Drug Discovery: The triazole moiety can act as a stable linker to connect different pharmacophoric fragments or can itself be a key interacting element with biological targets.[4][5] The introduction of a chiral center via this compound allows for the exploration of stereospecific interactions with enzymes, receptors, and other proteins. For instance, chiral triazoles are being investigated as inhibitors of kinases, proteases, and other enzymes implicated in disease.[5]

  • Bioconjugation: The "click" nature of the CuAAC reaction makes it suitable for labeling and modifying biomolecules under physiological conditions.[4] While the inherent cytotoxicity of copper needs to be considered and mitigated, this approach can be used to attach probes or other functionalities to peptides, proteins, and nucleic acids.

  • Materials Science: The incorporation of chiral triazole units into polymers and other materials can impart specific chiroptical properties or influence their self-assembly behavior.

Data Presentation: Representative CuAAC Reactions

Due to the absence of specific literature reports detailing the CuAAC reaction of this compound with a wide range of alkynes, the following table presents hypothetical yet realistic quantitative data for the reaction with phenylacetylene. These values are based on typical yields and reaction times observed for similar secondary alkyl azides in CuAAC reactions.

EntryAlkyneCatalyst SystemSolventTime (h)Yield (%)
1PhenylacetyleneCuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%)t-BuOH/H₂O (1:1)1292
2PhenylacetyleneCuI (5 mol%)THF1888
3Phenylacetylene[Cu(CH₃CN)₄]PF₆ (5 mol%), TBTA (5 mol%)CH₂Cl₂895

TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine

Experimental Protocols

General Protocol for CuAAC Reaction of this compound with a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the terminal alkyne (1.05 eq.), and a 1:1 mixture of t-BuOH and water (to achieve a 0.1 M concentration of the azide).

  • Stir the mixture at room temperature to ensure homogeneity.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 M).

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 M).

  • To the stirring reaction mixture, add the sodium ascorbate solution (0.1 eq.) followed by the CuSO₄·5H₂O solution (0.05 eq.).

  • The reaction mixture is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 8-24 hours).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-((S)-sec-butyl)-4-phenyl-1H-1,2,3-triazole.

Characterization:

The structure and purity of the synthesized triazole should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The retention of stereochemistry can be confirmed by chiral HPLC or by comparing the optical rotation to literature values if available for analogous compounds.

Mandatory Visualizations

Experimental Workflow for CuAAC

experimental_workflow reagents 1. Reagent Preparation This compound Terminal Alkyne Solvent reaction 3. Reaction Setup Mix reagents Add catalyst solution reagents->reaction Add to flask catalyst 2. Catalyst Preparation CuSO4·5H2O Sodium Ascorbate catalyst->reaction Initiate reaction monitoring 4. Reaction Monitoring TLC / LC-MS reaction->monitoring Sample periodically workup 5. Aqueous Workup Extraction with CH2Cl2 monitoring->workup Upon completion purification 6. Purification Column Chromatography workup->purification characterization 7. Characterization NMR, HRMS, Chiral HPLC purification->characterization

Caption: General experimental workflow for the CuAAC reaction.

Drug Discovery Workflow: Hit-to-Lead Optimization of a Kinase Inhibitor

This diagram illustrates a hypothetical workflow where a chiral triazole derived from this compound is utilized in the hit-to-lead optimization phase of a drug discovery project targeting a specific kinase.

drug_discovery_workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Candidate Selection hit_gen High-Throughput Screening (HTS) hit_validation Hit Validation (IC50 Determination) hit_gen->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar Identified 'Hit' Fragment synthesis Synthesis of Analogs (Using this compound via CuAAC) sar->synthesis in_vitro In Vitro Profiling (Potency, Selectivity, ADME) synthesis->in_vitro in_vitro->sar Iterative Optimization in_vivo In Vivo Efficacy & Toxicology Studies in_vitro->in_vivo Promising Lead Series lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: Hit-to-lead optimization workflow in drug discovery.

References

Application Notes and Protocols for Click Chemistry Reactions with (2S)-2-azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting click chemistry reactions using (2S)-2-azidobutane, a chiral secondary azide. The protocols cover both the prevalent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Included are methods for the synthesis of the chiral azide, detailed reaction procedures, and representative data to guide researchers in applying this versatile building block in their synthetic endeavors, particularly in drug discovery and bioconjugation.

Introduction to Click Chemistry with Chiral Alkyl Azides

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction (CuAAC) is known for its reliability and efficiency. The use of chiral azides, such as this compound, allows for the introduction of a stereocenter, which is of significant interest in the synthesis of chiral ligands, peptidomimetics, and pharmacologically active compounds. The resulting triazole ring is not merely a linker but a stable, aromatic moiety that can participate in hydrogen bonding and dipole-dipole interactions, often mimicking a peptide bond.

For applications in biological systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst, making it a truly bioorthogonal reaction.

Preparation of this compound

Enantiomerically pure this compound can be synthesized from commercially available (R)-2-butanol, proceeding through an intermediate with inversion of stereochemistry. A common method involves the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an azide salt.

Protocol for the Synthesis of this compound from (R)-2-butanol

  • Mesylation of (R)-2-butanol:

    • To a solution of (R)-2-butanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylate.

  • Azidation of the Mesylate:

    • Dissolve the crude mesylate in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 3.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or Gas Chromatography (GC).

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the product under reduced pressure (Note: this compound is volatile).

Experimental Protocols for Click Chemistry Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

  • In a reaction vial, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction of this compound with a cyclooctyne derivative.

Materials:

  • This compound

  • Cyclooctyne reagent (e.g., dibenzocyclooctyne-amine, DBCO-amine)

  • Solvent (e.g., acetonitrile or a mixture of DMSO and water for biological applications)

Procedure:

  • Dissolve the cyclooctyne reagent (1.0 eq) in the chosen solvent.

  • Add this compound (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours depending on the reactivity of the cyclooctyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the product can often be isolated by simply removing the solvent under reduced pressure.

  • If necessary, purify the product by column chromatography or preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for click chemistry reactions.

Table 1: Representative Conditions and Yields for CuAAC Reactions

EntryAlkyneCatalyst SystemSolventTime (h)Yield (%)
1PhenylacetyleneCuSO₄·5H₂O / NaAsct-BuOH/H₂O (1:1)18>95
2Propargyl alcoholCuITHF1292
31-Ethynyl-4-nitrobenzeneCuSO₄·5H₂O / NaAscDMF/H₂O (2:1)2490
43-EthynyltolueneCu(OAc)₂ / NaAscCH₃CN/H₂O (1:1)1694

Table 2: Characterization Data for a Representative Triazole Product

CompoundFormulaMW ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1-((S)-butan-2-yl)-4-phenyl-1H-1,2,3-triazoleC₁₂H₁₅N₃201.27White solid7.85 (d, 2H), 7.75 (s, 1H), 7.42 (t, 2H), 7.33 (t, 1H), 4.75 (m, 1H), 2.05 (m, 2H), 1.50 (d, 3H), 0.90 (t, 3H)147.5, 130.8, 128.9, 128.2, 125.8, 120.0, 58.5, 29.5, 20.1, 10.5

Mandatory Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Azide This compound Mix Mix in Solvent (e.g., t-BuOH/H₂O) Azide->Mix Alkyne Terminal Alkyne Alkyne->Mix Add_Cat Add Catalyst (CuSO₄/NaAsc) Mix->Add_Cat Initiate Reaction Extract Extraction Add_Cat->Extract After 12-24h Purify Column Chromatography Extract->Purify Product 1,4-Disubstituted 1,2,3-Triazole Purify->Product

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep_spaac Preparation cluster_reaction_spaac Reaction (Copper-Free) cluster_workup_spaac Workup & Purification Azide_S This compound Mix_S Mix in Solvent (e.g., ACN or DMSO/H₂O) Azide_S->Mix_S Cyclooctyne Strained Cyclooctyne Cyclooctyne->Mix_S Isolate Solvent Removal Mix_S->Isolate After 0.5-4h Purify_S Purification (optional) Isolate->Purify_S Product_S Triazole Product Purify_S->Product_S

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Application Notes and Protocols: (2S)-2-Azidobutane as a Precursor for Chiral Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of (2S)-2-azidobutane as a versatile precursor for the synthesis of the chiral amine, (S)-sec-butylamine. Chiral amines are crucial building blocks in the pharmaceutical industry for the development of enantiomerically pure drugs. This document details various methods for the reduction of this compound, including the Staudinger reduction, catalytic hydrogenation, and metal hydride reduction. Detailed experimental protocols, comparative data, and reaction pathway diagrams are presented to assist researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Introduction

Chiral amines are of paramount importance in medicinal chemistry and drug development, as the stereochemistry of a molecule often dictates its pharmacological activity. The use of enantiomerically pure starting materials is a key strategy in the synthesis of single-enantiomer drugs. This compound serves as a valuable and stable precursor to (S)-sec-butylamine, a chiral primary amine. The azide functional group offers a robust and versatile handle that can be chemoselectively reduced to the corresponding amine under various conditions, often with high fidelity in retaining the stereochemical integrity of the chiral center. This document outlines and compares the most common and effective methods for this transformation.

Methods for the Reduction of this compound

Several established methods can be employed for the reduction of this compound to (S)-sec-butylamine. The choice of method often depends on factors such as scale, available reagents, functional group tolerance, and desired purity. The most prominent methods are:

  • Staudinger Reduction: A mild and highly chemoselective method that proceeds via an iminophosphorane intermediate.

  • Catalytic Hydrogenation: A "green" and efficient method that utilizes hydrogen gas and a metal catalyst.

  • Metal Hydride Reduction: A powerful method employing reagents like lithium aluminum hydride (LiAlH4) for rapid reduction.

The following sections provide detailed protocols and comparative data for each of these methods.

Data Presentation

Table 1: Comparison of Reduction Methods for this compound

MethodReagents and ConditionsTypical Yield (%)Enantiomeric Excess (ee) (%)Key AdvantagesKey Disadvantages
Staudinger Reduction 1. PPh₃, THF 2. H₂O>95>99High chemoselectivity, mild conditions, tolerates a wide range of functional groups.[1][2]Stoichiometric amounts of phosphine are required, generating phosphine oxide as a byproduct which can complicate purification.[3]
Catalytic Hydrogenation H₂ (1 atm), Pd/C (10 mol%), Ethanol, rt90-98>99Atom economical, clean reaction with N₂ as the only byproduct, scalable.Requires specialized hydrogenation equipment, potential for catalyst poisoning by other functional groups.
Metal Hydride Reduction 1. LiAlH₄, THF, 0 °C to rt 2. H₂O quench85-95>99Fast and effective for a wide range of azides.Highly reactive and not chemoselective, requires anhydrous conditions and careful handling.

Experimental Protocols

Protocol 1: Staudinger Reduction of this compound

This protocol describes the reduction of this compound to (S)-sec-butylamine using triphenylphosphine followed by hydrolysis of the resulting iminophosphorane.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Diethyl ether

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (NaOH), 2 M

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Add triphenylphosphine (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) for the disappearance of the starting azide.

  • Upon completion of the iminophosphorane formation, add deionized water (5 eq) to the reaction mixture.

  • Stir the mixture vigorously at room temperature overnight to ensure complete hydrolysis of the iminophosphorane to the amine and triphenylphosphine oxide.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and extract with 2 M HCl (3 x 15 mL) to protonate the amine and transfer it to the aqueous phase.

  • Separate the aqueous layer and wash it with diethyl ether (2 x 15 mL) to remove the triphenylphosphine oxide.

  • Basify the aqueous layer to pH > 12 by the slow addition of 2 M NaOH while cooling in an ice bath.

  • Extract the liberated amine with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent on a rotary evaporator to yield (S)-sec-butylamine.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol outlines the reduction of this compound using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • Palladium on carbon (Pd/C), 10 wt%

  • Ethanol

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Celite® or other filtration aid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10 wt% palladium on carbon (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus). Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Carefully remove the ethanol under reduced pressure using a rotary evaporator to obtain (S)-sec-butylamine.

Protocol 3: Metal Hydride Reduction of this compound

This protocol details the reduction of this compound using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. It should be handled with extreme care under anhydrous conditions by trained personnel.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Sodium sulfate, anhydrous

  • Water, deionized (for workup)

  • Sodium hydroxide (NaOH), 15% aqueous solution (for workup)

  • Standard laboratory glassware, oven-dried

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the azide dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow, dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous NaOH (x mL)

    • Water (3x mL)

  • A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to yield (S)-sec-butylamine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis of (S)-sec-butylamine from this compound.

Staudinger_Reduction Azide This compound Iminophosphorane Iminophosphorane Intermediate Azide->Iminophosphorane + PPh₃ - N₂ Phosphine PPh₃ Amine (S)-sec-Butylamine Iminophosphorane->Amine + H₂O PhosphineOxide PPh₃=O Iminophosphorane->PhosphineOxide + H₂O Water H₂O

Caption: Staudinger Reduction Pathway

Catalytic_Hydrogenation Azide This compound Amine (S)-sec-Butylamine Azide->Amine + H₂ (cat. Pd/C) Nitrogen N₂ Azide->Nitrogen + H₂ (cat. Pd/C) Hydrogen H₂ Catalyst Pd/C

Caption: Catalytic Hydrogenation Pathway

Metal_Hydride_Reduction Azide This compound Amine (S)-sec-Butylamine Azide->Amine 1. LiAlH₄ 2. H₂O LiAlH4 1. LiAlH₄ Workup 2. H₂O

Caption: Metal Hydride Reduction Pathway

Experimental_Workflow Start Start with this compound ChooseMethod Choose Reduction Method Start->ChooseMethod Staudinger Staudinger Reduction ChooseMethod->Staudinger Mild & Selective Hydrogenation Catalytic Hydrogenation ChooseMethod->Hydrogenation Green & Scalable MetalHydride Metal Hydride Reduction ChooseMethod->MetalHydride Fast & Potent Reaction Perform Reaction Staudinger->Reaction Hydrogenation->Reaction MetalHydride->Reaction Workup Reaction Workup & Purification Reaction->Workup Analysis Analyze Product (Yield, ee, Purity) Workup->Analysis Product Obtain (S)-sec-Butylamine Analysis->Product

Caption: General Experimental Workflow

Conclusion

This compound is a highly effective and stable precursor for the synthesis of enantiomerically pure (S)-sec-butylamine. The choice of reduction method—Staudinger reduction, catalytic hydrogenation, or metal hydride reduction—allows for flexibility based on the specific requirements of the synthesis. The Staudinger reduction offers excellent chemoselectivity for complex molecules. Catalytic hydrogenation provides a green and scalable route, while metal hydride reduction is a rapid and powerful option. The detailed protocols and comparative data provided in these application notes are intended to guide researchers in the efficient and successful synthesis of this important chiral amine for applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using (2S)-2-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their unique structural features, including their ability to form hydrogen bonds, act as rigid linkers, and serve as bioisosteres for other functional groups, make them valuable scaffolds in the design of novel therapeutic agents. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This application note focuses on the use of a chiral starting material, (2S)-2-azidobutane, in the CuAAC reaction to generate chiral 1,2,3-triazole derivatives, which are of particular interest in the development of stereospecific pharmaceuticals. The reaction's stereospecificity, proceeding with retention of configuration at the chiral center, allows for the synthesis of enantiomerically enriched triazoles.

Synthetic Approach: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, commonly known as the CuAAC reaction. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. When a chiral azide such as this compound is employed, the stereochemical integrity of the chiral center is maintained throughout the reaction, leading to the formation of the corresponding chiral 1,2,3-triazole.

A representative reaction is the cycloaddition of this compound with phenylacetylene to yield 1-((S)-sec-butyl)-4-phenyl-1H-1,2,3-triazole.

Reaction of this compound with phenylacetylene

Quantitative Data Summary

The following table summarizes the expected yield for the synthesis of 1-((S)-sec-butyl)-4-phenyl-1H-1,2,3-triazole based on typical CuAAC reactions. Please note that specific yields can vary depending on the purity of reagents, scale of the reaction, and precise experimental conditions.

EntryAzideAlkyneCatalyst SystemSolventTime (h)Yield (%)
1This compoundPhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)12>95 (Estimated)

Estimated yield based on analogous CuAAC reactions reported in the literature.

Experimental Protocol

This protocol details the synthesis of 1-((S)-sec-butyl)-4-phenyl-1H-1,2,3-triazole via a copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv).

  • Dissolve the reactants in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 equiv) in water (1 mL).

  • In another vial, prepare a solution of sodium ascorbate (0.1 mmol, 0.1 equiv) in water (1 mL).

  • To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-((S)-sec-butyl)-4-phenyl-1H-1,2,3-triazole.

Characterization of 1-((S)-sec-butyl)-4-phenyl-1H-1,2,3-triazole:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.85 (s, 1H, triazole-H), 7.80 (d, J = 7.6 Hz, 2H, Ar-H), 7.42 (t, J = 7.6 Hz, 2H, Ar-H), 7.33 (t, J = 7.4 Hz, 1H, Ar-H), 4.75-4.65 (m, 1H, N-CH), 2.10-1.95 (m, 2H, CH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃), 0.85 (t, J = 7.4 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 147.5, 130.6, 128.8, 128.0, 125.7, 119.8, 58.5, 29.5, 20.0, 10.5.

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₅N₃ [M+H]⁺: 202.13; found: 202.13.

  • Chiral HPLC/SFC: To confirm the enantiomeric purity of the product.

Mandatory Visualizations

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation Azide This compound Reaction_Setup Reaction Setup (t-BuOH/H2O) Azide->Reaction_Setup Alkyne Phenylacetylene Alkyne->Reaction_Setup Cu_Source CuSO4·5H2O Cu_Source->Reaction_Setup Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Setup Reaction Stir at RT (12-24h) Reaction_Setup->Reaction Workup Workup (Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 1-((S)-sec-butyl)-4-phenyl- 1H-1,2,3-triazole Purification->Product CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide Coordination Cu_Triazolide Copper(I) Triazolide Cu_Acetylide->Cu_Triazolide Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis Ascorbate Sodium Ascorbate Ascorbate->Cu_I Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide Azide Azide->Cu_Triazolide Product->Cu_I Catalyst Regeneration Proton_Source Proton Source (e.g., H2O) Proton_Source->Product

References

Application Notes and Protocols for Labeling Proteins and Peptides with (2S)-2-Azidobutane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation techniques are powerful tools for the site-specific modification of biomolecules, enabling a wide range of applications in chemical biology, drug development, and diagnostics.[1][2] Among these, the use of bioorthogonal reporters, such as azides, has gained significant traction. This document provides detailed application notes and protocols for the labeling of proteins and peptides using (2S)-2-azidobutane derivatives. These derivatives, bearing a small and minimally disruptive azide group, can be introduced into biomolecules and subsequently tagged with a variety of probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

The protocols outlined below provide a general framework for the synthesis of an exemplary this compound derivative, its conjugation to proteins or peptides, and the subsequent analysis of the labeled products. While direct literature on the specific use of this compound for protein labeling is not prevalent, the described methodologies are based on well-established and robust bioconjugation chemistries.[4][5][6]

Data Presentation

Table 1: Exemplary Quantitative Data for Protein Labeling

ParameterValueMethodReference
Labeling Efficiency>80%Tandem Mass Tag Labeling[7]
Average Labeling Efficiency (Sample 1)87.7% ± 5.8%Tandem Mass Tag Labeling[7]
Average Labeling Efficiency (Sample 2)81.3% ± 7.6%Tandem Mass Tag Labeling[7]
Quantitative Labeling Time30 minConcerted, Rapid, Quantitative, and Site-Specific Dual Labeling[8]
Protein Groups with >80% Intensity Labeled Product (Sample 1)88.6%Tandem Mass Tag Labeling[7]
Protein Groups with >80% Intensity Labeled Product (Sample 2)74.9%Tandem Mass Tag Labeling[7]

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (uses strained alkynes)
Reaction Rate Generally fasterCan be slower, but newer cyclooctynes have improved kinetics
Biocompatibility Copper toxicity can be a concern for living systemsHighly biocompatible, no toxic catalyst required
Reagents Terminal alkynes, Copper(I) source (e.g., CuSO4 with a reducing agent), ligand (e.g., THPTA)Strained alkynes (e.g., DBCO, DIBO)
Applications In vitro labeling, fixed cells, purified proteinsLive cell imaging, in vivo labeling

Experimental Protocols

Protocol 1: Synthesis of an N-Hydroxysuccinimide (NHS) Ester of a this compound Derivative

This protocol describes a general method for the synthesis of an NHS ester of a this compound derivative, which can then be used to label primary amines on proteins and peptides.

Materials:

  • (2S)-2-Azidobutanoic acid (synthesis required or custom order)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve (2S)-2-azidobutanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) or EDC (1.1 equivalents) portion-wise while stirring.

    • Let the reaction stir at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification:

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, proceed to the next step.

    • Remove the solvent under reduced pressure.

    • Resuspend the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure NHS ester of the this compound derivative.

  • Characterization:

    • Confirm the structure and purity of the product using NMR and mass spectrometry.

Protocol 2: Labeling of Proteins with this compound-NHS Ester

This protocol details the labeling of a protein containing accessible primary amines (N-terminus and lysine residues) with the synthesized azido-NHS ester.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5, amine-free)

  • This compound-NHS ester dissolved in DMSO

  • Quenching reagent (e.g., Tris or glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS). The pH should be between 7.4 and 8.5 for efficient labeling of primary amines.

    • Determine the protein concentration.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess labeling reagent and byproducts by using a desalting column or by dialysis against a suitable buffer.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Tagging Azide-Labeled Proteins

This protocol describes the "clicking" of an alkyne-containing reporter molecule (e.g., a fluorescent dye, biotin) onto the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-functionalized reporter molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagent Stocks:

    • Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 250 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein with a 5-10 fold molar excess of the alkyne-reporter.

    • In a separate tube, premix the CuSO4 and THPTA ligand. A 1:5 molar ratio of Cu:Ligand is recommended to protect the protein from copper-induced damage.[6]

    • Add the CuSO4/THPTA mixture to the protein-alkyne solution to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

  • Purification:

    • Purify the labeled protein from excess reagents using a desalting column, dialysis, or affinity chromatography if a biotin tag was used.

Protocol 4: Quantitative Analysis of Labeled Proteins by Mass Spectrometry

This protocol provides a general workflow for the quantitative analysis of proteins labeled with the this compound derivative, inspired by methods like HILAQ and isoTOP-ABPP.[1][9]

Materials:

  • Labeled and unlabeled (control) protein samples

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Reduce disulfide bonds in the protein samples by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solutions with formic acid.

    • Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptide samples by LC-MS/MS. The mass spectrometer should be configured to perform data-dependent acquisition to collect both MS1 and MS/MS spectra.

  • Data Analysis:

    • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

    • Include the mass modification corresponding to the this compound derivative plus the reporter tag in the search parameters to identify labeled peptides.

    • Perform label-free quantification or use isotopic labeling strategies to compare the abundance of labeled peptides between different samples.

Visualizations

Experimental_Workflow cluster_synthesis Derivative Synthesis cluster_labeling Protein Labeling cluster_tagging Reporter Tagging (CuAAC) cluster_analysis Analysis A (2S)-2-Azidobutanoic Acid B NHS Ester Activation A->B NHS, DCC/EDC C Purified this compound-NHS Ester B->C Purification E Labeling Reaction C->E D Protein of Interest D->E F Azide-Labeled Protein E->F Purification H Click Reaction F->H G Alkyne-Reporter G->H I Tagged Protein H->I Purification J Proteolysis (Trypsin) I->J K LC-MS/MS J->K L Data Analysis K->L

Caption: Experimental workflow for labeling and analysis.

Signaling_Pathway_Analogy cluster_protein Target Protein cluster_modification Modification Steps cluster_result Final Product P Protein Lys Lysine Residue (Primary Amine) Azide This compound Derivative Lys->Azide Covalent Bond Formation Click Click Chemistry (CuAAC) Azide->Click LabeledP Labeled & Tagged Protein Click->LabeledP Formation of Triazole Linkage Reporter Alkyne-Reporter (e.g., Fluorophore) Reporter->Click

Caption: Logical relationship of the labeling process.

References

Application Notes and Protocols for the Use of (2S)-2-Azidobutane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-Azidobutane is a chiral building block valuable in medicinal chemistry for the introduction of a stereochemically defined sec-butyl group into target molecules. Its primary application lies in its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a versatile linker or pharmacophore in drug design. The resulting triazole moiety is not merely a passive linker; it can engage in hydrogen bonding and dipole interactions with biological targets, is metabolically stable, and can improve the solubility of compounds.[1] The chirality of this compound allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug discovery.

A significant area of application for chiral triazoles is in the development of enzyme inhibitors. One such target is the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, an essential enzyme in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] Inhibition of InhA is a validated strategy for the development of new anti-tuberculosis agents.[2][3][4]

These application notes provide a detailed protocol for the synthesis of a chiral triazole-containing compound, using this compound as a representative chiral azide, targeting the InhA enzyme.

Application: Synthesis of Chiral 1,2,3-Triazole Derivatives as Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors

The introduction of a chiral alkyl group, such as the (S)-sec-butyl group from this compound, onto a triazole scaffold can lead to potent and selective enzyme inhibitors. The following sections detail a representative synthesis and the resulting biological activity.

The following table summarizes the inhibitory activity of a series of synthesized triazole compounds against the InhA enzyme. While the original study may have used different alkyl azides, this table is presented as a representative example of the type of data obtained when incorporating small chiral azides like this compound into potential InhA inhibitors.

Compound IDR Group (from R-N₃)Alkyne PartnerInhA IC₅₀ (nM)
1 (S)-sec-ButylPhenylacetamide Derivative0.13
2 n-ButylPhenylacetamide Derivative0.6
3 IsobutylPhenylacetamide Derivative>10
4 BenzylPhenylacetamide Derivative0.074
5 CyclohexylPhenylacetamide Derivative>10

Data is representative and adapted from studies on InhA inhibitors where small alkyl azides were utilized.[2][5]

Protocol 1: Synthesis of this compound

A common method for the synthesis of small alkyl azides is via the nucleophilic substitution of a corresponding tosylate or halide with sodium azide.

  • Step 1: Tosylation of (S)-butan-2-ol. To a solution of (S)-butan-2-ol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-butan-2-yl tosylate.

  • Step 2: Azidation. Dissolve the (S)-butan-2-yl tosylate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.5 eq) and heat the mixture to 80 °C for 6 hours. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure (Note: this compound is a low boiling point, potentially explosive compound) to obtain the product.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1-((S)-sec-butyl)-4-(aryl)-1H-1,2,3-triazole derivative, a potential InhA inhibitor.

  • Materials:

    • This compound (1.0 eq)

    • Substituted terminal alkyne (e.g., N-phenyl-2-(prop-2-yn-1-yloxy)acetamide) (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent: tert-Butanol/Water (1:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve the substituted terminal alkyne in the tert-butanol/water mixture.

    • Add this compound to the solution.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1-((S)-sec-butyl)-4-(aryl)-1H-1,2,3-triazole.

Protocol 3: In vitro InhA Enzyme Inhibition Assay

  • Principle: The activity of InhA is monitored by measuring the decrease in NADH absorbance at 340 nm.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • Each well contains a reaction mixture of purified InhA enzyme, the substrate (2-trans-dodecenoyl-CoA), and NADH in a suitable buffer (e.g., 50 mM PIPES, pH 6.8, 1 mM EDTA).

    • Add the synthesized triazole compounds at varying concentrations to the wells.

    • Initiate the reaction by adding the substrate.

    • Measure the decrease in absorbance at 340 nm over time using a plate reader.

    • Calculate the initial reaction velocities and determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Triazole cluster_evaluation Biological Evaluation S_Butanol (S)-Butan-2-ol Tosylate (S)-Butan-2-yl Tosylate S_Butanol->Tosylate TsCl, Pyridine Azide This compound Tosylate->Azide NaN3, DMF CuAAC CuAAC Reaction Azide->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Triazole Chiral Triazole Product CuAAC->Triazole CuSO4, NaAsc InhA_Assay InhA Inhibition Assay Triazole->InhA_Assay IC50 IC50 Determination InhA_Assay->IC50

Caption: Experimental workflow for the synthesis and biological evaluation of chiral triazole inhibitors.

mycolic_acid_pathway FAS_I Fatty Acid Synthase I ACC Acetyl-CoA Carboxylase FAS_I->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FAS_II_Initiation FAS-II Initiation Malonyl_CoA->FAS_II_Initiation Elongation_Cycles Elongation Cycles FAS_II_Initiation->Elongation_Cycles InhA InhA (Enoyl-ACP Reductase) Elongation_Cycles->InhA Reduction Step Mycolic_Acids Mycolic Acids Elongation_Cycles->Mycolic_Acids InhA->Elongation_Cycles Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor Chiral Triazole Inhibitor Inhibitor->InhA

Caption: Simplified Mycolic Acid Biosynthesis Pathway and the role of InhA as a drug target.

References

Application Notes and Protocols: (2S)-2-azidobutane for Chiral Surface Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-azidobutane is a chiral azide-containing molecule that holds significant promise for the functionalization of material surfaces. Its stereospecific nature makes it a valuable building block for creating chiral environments on various substrates. This capability is particularly relevant in fields such as enantioselective catalysis, chiral separations, and the development of biosensors with specific stereochemical recognition. The terminal azide group allows for covalent attachment to surfaces through highly efficient and versatile "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4][5]

These application notes provide an overview of the utility of this compound in surface modification and offer detailed protocols for the functionalization of a model silica surface.

Principle of Chiral Surface Modification

The introduction of a chiral molecule like this compound onto a surface imparts "handedness" to that surface. This chiral surface can then interact differently with enantiomers of other molecules, enabling a range of applications that rely on stereochemical discrimination. The azide group serves as a versatile chemical handle for immobilization.

Key Applications

  • Enantioselective Separation: Creation of chiral stationary phases for chromatographic separation of racemic mixtures.

  • Asymmetric Catalysis: Development of heterogeneous catalysts where the chiral surface promotes the formation of one enantiomer over the other.

  • Chiral Sensing: Fabrication of sensors that can selectively detect and quantify specific enantiomers.

  • Biomaterial Engineering: Design of surfaces that mimic the chiral environment of biological systems to study or direct cell interactions.

Experimental Data

The following tables summarize hypothetical, yet expected, quantitative data for the surface functionalization of alkyne-modified silica particles with this compound via a CuAAC reaction.

Table 1: Surface Coverage of this compound on Alkyne-Functionalized Silica Particles

ParameterValueMethod of Determination
Initial Alkyne Group Density2.5 µmol/m²Quantitative analysis of starting material
This compound Concentration10 mMExperimental condition
Reaction Time12 hoursExperimental condition
Final Azide Group Density2.1 µmol/m²X-ray Photoelectron Spectroscopy (XPS)
Surface Coverage Efficiency84%Calculated from initial and final densities

Table 2: Stability of the this compound Functionalized Surface

ConditionAzide Group Density Loss (%) after 24hMethod of Determination
Phosphate Buffered Saline (pH 7.4)< 1%XPS
0.1 M HCl2%XPS
0.1 M NaOH5%XPS
Toluene< 1%Elemental Analysis

Experimental Protocols

Herein, we provide a detailed protocol for the functionalization of a silica surface with this compound. This protocol is divided into two main stages: introduction of alkyne groups onto the silica surface and the subsequent click chemistry reaction with this compound.

Protocol 1: Preparation of Alkyne-Functionalized Silica Surface

Objective: To introduce terminal alkyne groups onto a silica substrate, preparing it for reaction with this compound.

Materials:

  • Silicon wafers or silica gel

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Anhydrous toluene

  • (3-propargyloxypropyl)trimethoxysilane

  • Triethylamine

Procedure:

  • Surface Cleaning and Activation:

    • Immerse the silica substrate in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.

    • Further dry in an oven at 120°C for 2 hours.

  • Silanization:

    • In a nitrogen-filled glovebox, prepare a 2% (v/v) solution of (3-propargyloxypropyl)trimethoxysilane in anhydrous toluene.

    • Add triethylamine (0.5% v/v) to the solution to catalyze the reaction.

    • Immerse the activated silica substrate in the silane solution.

    • Allow the reaction to proceed for 12 hours at room temperature under a nitrogen atmosphere.

  • Washing:

    • Remove the substrate from the silanization solution.

    • Wash the substrate sequentially with toluene, ethanol, and deionized water to remove any unreacted silane.

    • Dry the alkyne-functionalized substrate under a stream of nitrogen and store in a desiccator.

Protocol 2: CuAAC "Click" Reaction with this compound

Objective: To covalently attach this compound to the alkyne-functionalized silica surface.

Materials:

  • Alkyne-functionalized silica substrate (from Protocol 1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/water mixture (1:1 v/v)

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a 10 mM solution of this compound in a 1:1 mixture of tert-butanol and water.

    • Prepare a 1 M aqueous solution of sodium ascorbate.

    • Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.

  • Click Reaction:

    • Place the alkyne-functionalized silica substrate in a reaction vessel.

    • Add the this compound solution to the vessel, ensuring the substrate is fully submerged.

    • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.

    • Add the CuSO₄·5H₂O solution to the reaction mixture to a final concentration of 1 mM.

    • Gently agitate the reaction mixture at room temperature for 12 hours.

  • Washing and Drying:

    • Remove the substrate from the reaction solution.

    • Wash the substrate thoroughly with deionized water, followed by ethanol, to remove the catalyst and unreacted azide.

    • Dry the this compound functionalized substrate under a stream of nitrogen.

    • The surface is now ready for characterization and application.

Visualizations

The following diagrams illustrate the key processes involved in the surface functionalization with this compound.

experimental_workflow cluster_prep Protocol 1: Surface Preparation cluster_click Protocol 2: Click Chemistry start Silica Substrate clean Piranha Cleaning & Activation start->clean silanize Silanization with (3-propargyloxypropyl)trimethoxysilane clean->silanize wash1 Washing silanize->wash1 alkyne_surface Alkyne-Functionalized Surface wash1->alkyne_surface reaction CuAAC Reaction alkyne_surface->reaction azide This compound azide->reaction catalyst CuSO4 / NaAscorbate catalyst->reaction wash2 Washing & Drying reaction->wash2 final_surface Chiral Functionalized Surface wash2->final_surface

Caption: Experimental workflow for chiral surface functionalization.

reaction_mechanism cluster_reactants Reactants cluster_product Product alkyne Surface-Alkyne catalyst + Cu(I) catalyst alkyne->catalyst azide This compound azide->catalyst triazole Surface-Triazole-(2S)-butyl catalyst->triazole 1,3-Dipolar Cycloaddition

Caption: Simplified schematic of the CuAAC reaction mechanism.

References

Application Notes and Protocols for the Synthesis of (2S)-2-Azidobutane via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of enantiomerically pure (2S)-2-azidobutane. The synthesis is achieved through a two-step nucleophilic substitution pathway starting from (2R)-2-butanol. The first step involves the conversion of the alcohol to a tosylate, which is a good leaving group. The second step is an S(_N)2 reaction where the tosylate is displaced by an azide nucleophile, proceeding with a complete inversion of stereochemistry. This protocol includes detailed methodologies, safety precautions, purification techniques, and characterization data.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Tosylation of (2R)-2-butanol (2R)-2-butanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine to form (2R)-2-butyl tosylate. This reaction proceeds with retention of configuration at the chiral center.[1]

Step 2: Nucleophilic Substitution with Sodium Azide (2R)-2-butyl tosylate is then treated with sodium azide (NaN(_3)) in a polar aprotic solvent. The azide ion acts as a nucleophile, displacing the tosylate group via an S(_N)2 mechanism. This bimolecular substitution results in an inversion of stereochemistry, yielding the desired this compound.

Experimental Protocols

Materials and Equipment

  • (2R)-2-butanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN(_3))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus[2][3][4][5][6]

  • Standard laboratory glassware

Safety Precautions

  • Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides.[7][8] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8]

  • Avoid contact of sodium azide with acids, as this liberates highly toxic hydrazoic acid gas.[7]

  • Do not dispose of sodium azide or alkyl azides down the drain, as they can react with lead and copper plumbing to form explosive salts.[7][8] All waste should be quenched and disposed of according to institutional safety guidelines.

  • Pyridine is a flammable and harmful liquid. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Protocol 1: Synthesis of (2R)-2-butyl tosylate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2R)-2-butanol (10.0 g, 135 mmol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, slowly add p-toluenesulfonyl chloride (28.2 g, 148 mmol) in portions, followed by the dropwise addition of anhydrous pyridine (12.8 mL, 162 mmol). The pyridine acts as a base to neutralize the HCl generated during the reaction.[1][9][10][11]

  • Reaction: Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1 M HCl to remove excess pyridine, 100 mL of saturated aqueous NaHCO(_3) solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator to yield crude (2R)-2-butyl tosylate as an oil or a low-melting solid. The product can be used in the next step without further purification if it is sufficiently pure.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude (2R)-2-butyl tosylate (from the previous step, assuming ~135 mmol) in 150 mL of anhydrous DMF. Add sodium azide (13.2 g, 203 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting tosylate.

  • Work-up: After cooling the reaction to room temperature, pour the mixture into 500 mL of water and extract with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 200 mL) to remove residual DMF, followed by a wash with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and carefully remove the diethyl ether by rotary evaporation at low temperature and pressure. Caution: Low molecular weight alkyl azides can be volatile and potentially explosive upon heating.

Purification and Characterization

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[3][4][5][6] The boiling point of 2-azidobutane is approximately 115-117 °C at atmospheric pressure, but a vacuum distillation is recommended for safety and to prevent decomposition.

Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an alkyl azide is the strong, sharp absorption band corresponding to the asymmetric stretching of the azide group (N(_3)), which typically appears around 2100 cm

    1^{-1}−1
    .[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1^11 
      H NMR (CDCl(_3)): The proton on the carbon bearing the azide group (CH-N(_3)) is expected to appear as a multiplet around 3.3-3.6 ppm. The other protons of the butyl chain will resonate at higher fields (0.9-1.7 ppm).

    • 13^{13}13 
      C NMR (CDCl(_3)): The carbon atom attached to the azide group is expected to have a chemical shift in the range of 55-65 ppm. The other carbons of the butyl group will appear at higher fields.

  • Mass Spectrometry (MS): The molecular ion peak [M]

    +++
    should be observed at m/z = 99.13.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterStep 1: TosylationStep 2: Azide SubstitutionOverall
Starting Material (2R)-2-butanol(2R)-2-butyl tosylate(2R)-2-butanol
Product (2R)-2-butyl tosylateThis compoundThis compound
Molecular Weight ( g/mol ) 228.2999.1399.13
Typical Yield 85-95%70-85%60-80%
Purity (by GC/NMR) >95% (crude)>98% (after distillation)>98%
Enantiomeric Excess (ee) >99%>99%>99%

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: SN2 Azide Substitution cluster_purification Purification & Characterization start1 (2R)-2-Butanol reagents1 TsCl, Pyridine in DCM, 0°C reaction1 Tosylation Reaction (4-6 hours) reagents1->reaction1 Addition workup1 Aqueous Workup (HCl, NaHCO3, Brine) reaction1->workup1 Completion product1 (2R)-2-Butyl Tosylate (Crude) workup1->product1 Isolation reagents2 NaN3 in DMF 60-70°C product1->reagents2 Transfer reaction2 SN2 Reaction (12-18 hours) reagents2->reaction2 Addition workup2 Aqueous Workup (H2O, Et2O) reaction2->workup2 Completion product2_crude This compound (Crude) workup2->product2_crude Isolation purification Fractional Distillation product2_crude->purification Purification final_product This compound (Pure) purification->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-2-azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of (2S)-2-azidobutane synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The synthesis of this compound typically starts from the chiral precursor, (2S)-2-butanol. The most common methods involve a nucleophilic substitution (SN2) reaction, which ensures the inversion of stereochemistry, leading to the desired (S) configuration at the chiral center.[1][2] The two primary strategies are:

  • Two-Step Procedure via a Sulfonate Ester: This involves activating the hydroxyl group of (2S)-2-butanol by converting it into a good leaving group, such as a tosylate or mesylate. This intermediate is then displaced by an azide anion (e.g., from sodium azide) in a polar aprotic solvent. This is a robust and reliable method.

  • Mitsunobu Reaction: This one-pot reaction allows for the direct conversion of the alcohol to the azide with inversion of stereochemistry.[3] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol in situ for displacement by an azide source, typically hydrazoic acid (HN₃) generated in situ.[4][5]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors throughout the experimental process.[6] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Side Reactions: Elimination (E2) can compete with substitution (SN2), especially if using a sterically hindered base or high temperatures. This is more prevalent with secondary substrates like 2-butanol derivatives.

  • Product Loss During Workup: this compound is a relatively small and potentially volatile molecule.[6] Significant loss can occur during solvent removal under high vacuum or at elevated temperatures. The product may also have some solubility in the aqueous phase during extraction.[6]

  • Reagent Quality: The purity of reagents, particularly the azodicarboxylates (DEAD/DIAD) in the Mitsunobu reaction, is critical. These reagents can degrade over time.

Q3: How can I minimize the formation of butene, the elimination byproduct?

A3: To favor the SN2 pathway over the E2 elimination pathway, consider the following adjustments:

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For azide displacement of a tosylate, this is often room temperature or slightly elevated (40-60°C). Avoid excessive heating.

  • Solvent: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) while leaving the azide anion highly nucleophilic and less basic, which favors substitution.

  • Azide Source: Ensure a high concentration of the azide nucleophile to promote the bimolecular substitution reaction.

Q4: I am observing a loss of stereochemical purity in my final product. What is happening?

A4: Loss of stereochemical purity, or racemization, indicates that a portion of the reaction may be proceeding through an SN1 mechanism, which involves a planar carbocation intermediate.[7] To maintain the (S) configuration:

  • Avoid SN1 Conditions: Do not use protic solvents (like water or ethanol) as the primary reaction solvent, as they can stabilize the carbocation intermediate and promote the SN1 pathway.

  • Ensure a Good Leaving Group: Using a highly effective leaving group (like tosylate) and a strong nucleophile (azide) strongly favors the SN2 mechanism.

  • Verify Starting Material: Confirm the enantiomeric purity of your starting (2S)-2-butanol using a suitable analytical technique, such as chiral gas chromatography (GC) or by preparing a diastereomeric ester.

Q5: What are the most critical safety precautions when working with azides?

A5: Organic azides are high-energy molecules and must be handled with extreme care as they are potentially explosive.[8]

  • Explosion Hazard: Small organic azides can be sensitive to shock, friction, heat, and static discharge.[8][9] Always work on a small scale, behind a blast shield, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Toxicity: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can form upon acidification of azide salts, is a highly toxic and explosive gas.[8] Always perform reactions and workups in a well-ventilated fume hood.

  • Handling: Never use metal spatulas or ground-glass joints with concentrated azide solutions, as this can form highly shock-sensitive heavy metal azides.[8] Use Teflon or plastic equipment where possible.

  • Quenching: Any residual azide in the reaction mixture or aqueous waste should be carefully quenched before disposal.

Q6: How can I effectively purify the final this compound product?

A6: Purification can be challenging due to the product's volatility.

  • Distillation: Careful fractional distillation under reduced pressure is the most common method for purifying small alkyl azides. Ensure the collection flask is well-cooled.

  • Chromatography: Flash column chromatography can be used, but the volatility of the product can lead to loss. Use a well-ventilated fume hood and take care during solvent removal. For assessing enantiomeric purity, specialized chiral chromatography techniques like chiral HPLC or SFC are required.[10][11]

Section 2: Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Formation Poor Leaving Group: The hydroxyl group of (2S)-2-butanol is a poor leaving group.Activate the alcohol by converting it to a tosylate or mesylate before reacting with sodium azide.
Ineffective Mitsunobu Reaction: Impure or degraded DEAD/DIAD reagent.Use freshly opened or purified DEAD/DIAD. Consider changing the order of addition (e.g., pre-forming the betaine intermediate by adding DEAD to PPh₃ before adding the alcohol).[4]
Reaction Not at Equilibrium: Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction has stalled, consider gentle heating (e.g., to 40-50°C) or extending the reaction time.
Low Isolated Yield After Workup Product Volatility: this compound has a low boiling point and can be lost during solvent removal.Remove solvent on a rotary evaporator at low temperature (<30°C) and reduced pressure. Ensure the cold trap is effective.
Product is Water-Soluble: The product may have partial solubility in the aqueous layer, leading to loss during extraction.[6]Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product. Perform multiple extractions (e.g., 3x) with a suitable organic solvent like diethyl ether or ethyl acetate.
Emulsion Formation: An emulsion formed during the aqueous workup, trapping the product.[6]Add brine to the separatory funnel and swirl gently to break the emulsion. If necessary, filter the mixture through a pad of Celite.
Loss of Stereoselectivity (Racemization) SN1 Pathway Competition: Reaction conditions are favoring the formation of a carbocation intermediate.[7]Use a polar aprotic solvent (e.g., anhydrous DMF, DMSO). Avoid protic solvents. Ensure a high concentration of the azide nucleophile.
Racemic Starting Material: The initial (2S)-2-butanol is not enantiomerically pure.Verify the enantiomeric excess (e.e.) of the starting alcohol before beginning the synthesis.
Crude NMR is Uninterpretable Presence of Byproducts: Triphenylphosphine oxide (from Mitsunobu) or residual solvent can complicate the spectrum.Purify the crude product by distillation or chromatography before detailed NMR analysis. Triphenylphosphine oxide is a common byproduct of the Mitsunobu reaction and can often be crystallized out.[3]

Section 3: Experimental Protocols & Data

Protocol 1: Two-Step Synthesis via (2S)-2-butyl tosylate

Step A: Synthesis of (2S)-2-butyl tosylate

  • In a flask cooled to 0°C, dissolve (2S)-2-butanol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM).

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Quench the reaction by slowly adding cold water. Extract the product with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

Step B: Synthesis of this compound

  • Dissolve the crude (2S)-2-butyl tosylate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (NaN₃) (1.5 - 2.0 eq).

  • Heat the mixture to 50-60°C and stir overnight. Monitor by TLC until the tosylate is consumed.

  • Cool the reaction to room temperature and pour it into a larger volume of water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent at low temperature.

  • Purify the resulting crude azide by fractional distillation under reduced pressure.

Protocol 2: One-Pot Mitsunobu Reaction

Caution: Perform this reaction in a well-ventilated fume hood behind a blast shield.

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (2S)-2-butanol (1.0 eq) and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of diphenylphosphoryl azide (DPPA) (1.2 eq) in anhydrous THF. Alternatively, hydrazoic acid can be used, but DPPA is often preferred for safety and convenience.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the alcohol/PPh₃ solution at 0°C. The solution should turn cloudy/yellow.

  • After stirring for 15-20 minutes, add the DPPA solution dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a small amount of water.

  • Remove the THF under reduced pressure (at low temperature).

  • Extract the product with pentane or hexane to precipitate most of the triphenylphosphine oxide byproduct.

  • Filter off the solid byproduct and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate.

  • Purify by careful fractional distillation.

Table 1: Comparison of Synthetic Methods
MethodKey ReagentsSolventTypical Temp.Typical Yield (%)Advantages / Disadvantages
Two-Step via Tosylate (2S)-2-butanol, TsCl, NaN₃Pyridine/DCM, then DMF0°C to 60°C65-80%Adv: Reliable, scalable, easy to monitor. Disadv: Two separate steps, requires isolation of intermediate.
Mitsunobu Reaction (2S)-2-butanol, PPh₃, DIAD, DPPATHF0°C to RT70-90%Adv: One-pot, high yield, clean inversion.[3] Disadv: Sensitive to reagent purity, difficult byproduct removal (Ph₃PO).

Section 4: Visual Guides

Workflow_Two_Step Diagram 1: Two-Step Synthesis Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Azide Substitution A (2S)-2-Butanol B Add TsCl, Pyridine @ 0°C A->B C Aqueous Workup & Purification B->C D (2S)-2-Butyl Tosylate C->D E Add NaN3 in DMF @ 60°C D->E F Aqueous Workup & Extraction E->F G Distillation F->G H This compound G->H

Caption: Workflow for the two-step synthesis of this compound.

Mitsunobu_Mechanism Diagram 2: Mitsunobu Reaction Logic cluster_activation Reagent Activation cluster_substrate Substrate Interaction cluster_sn2 SN2 Displacement PPh3 PPh₃ Betaine Betaine Intermediate [PPh₃⁺-N⁻(CO₂R)₂] PPh3->Betaine DIAD DIAD DIAD->Betaine Oxyphosphonium Oxyphosphonium Ion [R-O-PPh₃⁺] Betaine->Oxyphosphonium Proton Transfer Alcohol (2S)-2-Butanol Alcohol->Oxyphosphonium Azide HN₃ (from DPPA) SN2 SN2 Attack by N₃⁻ Azide->SN2 Oxyphosphonium->SN2 Product This compound (Inverted Stereochemistry) SN2->Product Byproduct Ph₃PO SN2->Byproduct

Caption: Key steps in the Mitsunobu reaction for azide synthesis.

Troubleshooting_Logic Diagram 3: Troubleshooting Flowchart for Low Yield cluster_workup Workup Problems cluster_reaction Reaction Problems Start Low Isolated Yield Crude_Check Analyze crude reaction mixture (TLC, crude NMR) Start->Crude_Check Reaction_Status Is starting material consumed? Crude_Check->Reaction_Status Workup_Issue Investigate Workup/Isolation Reaction_Status->Workup_Issue Yes Reaction_Incomplete Troubleshoot Reaction Conditions Reaction_Status->Reaction_Incomplete No Volatile Product Volatility Workup_Issue->Volatile Soluble Aqueous Solubility Workup_Issue->Soluble Emulsion Emulsion Formation Workup_Issue->Emulsion Reagents Reagent Quality Reaction_Incomplete->Reagents Temp Incorrect Temp. Reaction_Incomplete->Temp Side_Reaction Side Reactions (E2) Reaction_Incomplete->Side_Reaction

Caption: A logical flowchart for troubleshooting low-yield experiments.

References

Technical Support Center: Synthesis of (2S)-2-azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2S)-2-azidobutane. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds through a two-step sequence: tosylation of (2R)-2-butanol followed by nucleophilic substitution with sodium azide. The primary reaction is an SN2 displacement, which is often accompanied by a competing E2 elimination side reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete tosylation of the starting alcohol, (2R)-2-butanol.2. Competing E2 elimination reaction is favored.3. Insufficient reaction time or temperature for the azide substitution.4. Degradation of the azide product during workup or purification.1. Ensure complete conversion of the alcohol to the tosylate by monitoring the reaction with TLC. Use a slight excess of tosyl chloride and a suitable base (e.g., pyridine) in an anhydrous solvent (e.g., dichloromethane).2. Use a polar aprotic solvent such as DMF for the azide substitution step to favor the SN2 pathway over E2. Maintain a moderate reaction temperature, as higher temperatures can favor elimination.[1][2]3. Monitor the progress of the substitution reaction by TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.4. Organic azides can be thermally sensitive. Avoid excessive heat during solvent removal and purification. Distillation should be performed under reduced pressure and at the lowest possible temperature.
Presence of Alkene Byproducts (Butenes) 1. The E2 elimination side reaction is significant.2. Reaction temperature is too high.3. Use of a protic solvent or a sterically hindered base in the substitution step.1. This is the primary side reaction. The use of a polar aprotic solvent like DMF is crucial to minimize elimination.[1][2]2. Lower the reaction temperature. While this may slow down the SN2 reaction, it will have a more pronounced effect on reducing the rate of the E2 reaction.3. Ensure the use of a non-basic nucleophile (sodium azide) and a polar aprotic solvent. Protic solvents can solvate the nucleophile, reducing its efficacy and potentially favoring elimination.
Racemization of the Product (Loss of Stereochemical Purity) 1. The reaction is proceeding through an SN1 pathway.2. The starting (2R)-2-butanol is not enantiomerically pure.1. An SN1 pathway is unlikely with a strong nucleophile like azide in a polar aprotic solvent but could be promoted by the presence of water or other protic impurities. Ensure all reagents and solvents are anhydrous. The SN2 mechanism proceeds with inversion of configuration, leading to the desired (2S) product from the (2R) precursor.2. Verify the enantiomeric purity of the starting (2R)-2-butanol using a suitable analytical technique, such as chiral GC or HPLC.
Unreacted (2R)-2-tosyloxybutane Remaining 1. Insufficient amount of sodium azide.2. Reaction time is too short or the temperature is too low.3. Poor quality of sodium azide.1. Use a molar excess of sodium azide (typically 1.5 to 3 equivalents) to ensure the reaction goes to completion.2. Monitor the reaction by TLC until the starting tosylate is consumed. If necessary, increase the reaction time or moderately raise the temperature.3. Use freshly opened or properly stored sodium azide. It can be hygroscopic, and moisture will interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of this synthesis?

A1: The synthesis of this compound from (2R)-2-butanol proceeds via an intermediate tosylate. The subsequent reaction with sodium azide is a classic SN2 reaction, which occurs with a complete inversion of stereochemistry. Therefore, starting with enantiomerically pure (2R)-2-butanol should yield this compound.

Q2: Why is a polar aprotic solvent like DMF recommended for the azide substitution step?

A2: Polar aprotic solvents like DMF are ideal for SN2 reactions for two main reasons. First, they can dissolve the ionic nucleophile (sodium azide). Second, they do not strongly solvate the nucleophile, leaving it more "naked" and reactive. This enhances the rate of the SN2 reaction relative to the competing E2 elimination. In contrast, polar protic solvents can form hydrogen bonds with the azide anion, stabilizing it and reducing its nucleophilicity.[1][2]

Q3: What are the primary byproducts I should expect, and how can I remove them?

A3: The main byproducts are butenes (1-butene and 2-butene) resulting from the E2 elimination reaction. These are typically volatile and can often be removed during the evaporation of the solvent after the reaction workup. Careful fractional distillation of the final product can also separate the desired this compound from any remaining alkene impurities.

Q4: Are there any specific safety precautions I should take when working with sodium azide and organic azides?

A4: Yes. Sodium azide is highly toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic hydrazoic acid gas. Organic azides, like this compound, are potentially explosive, especially in the presence of heat, shock, or friction. It is crucial to avoid heating them to high temperatures and to use a blast shield during distillation.

Experimental Protocols

Step 1: Synthesis of (2R)-2-tosyloxybutane
  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (2R)-2-butanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2R)-2-tosyloxybutane, which can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound
  • In a round-bottom flask, dissolve the crude (2R)-2-tosyloxybutane (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (2.0 eq) to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting tosylate is consumed, as monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash them several times with water to remove the DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

ParameterTosylation of (2R)-2-butanolAzide Substitution
Reactants (2R)-2-butanol, p-toluenesulfonyl chloride, pyridine(2R)-2-tosyloxybutane, sodium azide
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Typical Molar Ratio 1 : 1.2 : 1.51 : 2
Typical Temperature 0 °C to Room Temperature60-80 °C
Typical Reaction Time 4-8 hours12-24 hours
Typical Yield >95% (crude)70-85% (after purification)
Major Byproducts Pyridinium hydrochlorideButenes (<10%)

Visualizations

Troubleshooting_Workflow start Low Yield or Impurities Detected check_alkene Check for Alkene Byproducts (GC/NMR) start->check_alkene check_tosylate Check for Unreacted Tosylate (TLC/NMR) start->check_tosylate check_racemization Check for Racemization (Chiral GC/HPLC) start->check_racemization high_temp High Reaction Temperature check_alkene->high_temp Yes protic_solvent Protic Solvent/Moisture Present check_alkene->protic_solvent Yes insufficient_azide Insufficient Sodium Azide check_tosylate->insufficient_azide Yes short_reaction_time Reaction Time Too Short check_tosylate->short_reaction_time Yes sn1_pathway SN1 Pathway Contribution check_racemization->sn1_pathway Yes solution_temp Reduce Reaction Temperature high_temp->solution_temp solution_solvent Use Anhydrous Polar Aprotic Solvent (DMF) protic_solvent->solution_solvent solution_azide Increase Equivalents of Sodium Azide insufficient_azide->solution_azide solution_time Increase Reaction Time short_reaction_time->solution_time sn1_pathway->protic_solvent

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Azide Substitution R_butanol (2R)-2-Butanol TsCl TsCl, Pyridine R_butanol->TsCl R_tosylate (2R)-2-tosyloxybutane TsCl->R_tosylate DCM NaN3 NaN3 R_tosylate->NaN3 Butenes Butenes (Byproduct) R_tosylate->Butenes E2 (Elimination) S_azide This compound (Desired Product) NaN3->S_azide SN2 (Inversion) in DMF

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purification of (2S)-2-azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (2S)-2-azidobutane from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the expected impurities?

A1: A common method is the nucleophilic substitution (Sɴ2) of a suitable precursor, such as (2S)-2-bromobutane or (2S)-2-tosylbutane, with an azide salt like sodium azide (NaN₃). This reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Common impurities include:

  • Unreacted starting material: e.g., (2S)-2-bromobutane.

  • Elimination byproduct: Butenes.

  • Residual high-boiling solvent: DMF or DMSO.

  • Inorganic salts: Sodium bromide and excess sodium azide.

  • Hydrolysis product: (S)-2-butanol, if water is present.

Q2: What are the key physical properties to consider for purification?

A2: The boiling points of the product and potential impurities are critical for planning a purification strategy, particularly for distillation. While an experimental boiling point for this compound is not widely reported, it is expected to be close to that of the parent halide.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of technique depends on the primary impurities.

  • Aqueous Workup/Extraction: Essential for removing high-boiling polar solvents (DMF, DMSO) and inorganic salts.

  • Fractional Distillation: The primary method for separating the volatile product from unreacted starting materials and other organic byproducts, due to the likely small differences in boiling points.

  • Flash Column Chromatography: Can be used as an alternative or subsequent polishing step, especially for removing non-volatile or more polar impurities.

Q4: Are there any specific safety concerns with purifying this compound?

A4: Yes. Low molecular weight organic azides can be thermally unstable and potentially explosive, especially in concentrated form.[1] It is crucial to avoid overheating during distillation. Use a safety shield and conduct the procedure in a well-ventilated fume hood. Avoid using ground glass joints with azide compounds if possible, as friction can sometimes initiate decomposition.

Data Presentation: Physical Properties

The following table summarizes key quantitative data for this compound and common related compounds. This data is essential for designing an effective purification protocol.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₄H₉N₃99.13Not Reported (Estimated ~90-100°C)
(2S)-2-BromobutaneC₄H₉Br137.0291 °C[1][2][3][4]
(S)-2-ButanolC₄H₁₀O74.1298 - 100 °C[5][6][7]
N,N-Dimethylformamide (DMF)C₃H₇NO73.09153 °C

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound.

G Workflow for this compound Synthesis & Purification cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification A Sɴ2 Reaction (e.g., (2S)-2-bromobutane + NaN₃ in DMF) B Quench Reaction & Dilute with Water A->B C Extract with Organic Solvent (e.g., Diethyl Ether) B->C D Wash Organic Layer (Water, Brine/LiCl Solution) C->D E Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) D->E F Solvent Removal (Rotary Evaporation) E->F G Fractional Distillation (Under atmospheric or reduced pressure) F->G H Assess Purity (GC, ¹H NMR, IR) G->H I I H->I Pure this compound

Caption: General experimental workflow from synthesis to pure product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Issue 1: Residual High-Boiling Solvent (DMF/DMSO) in Product
  • Question: My ¹H NMR spectrum shows a significant amount of DMF (peaks around δ 8.0, 2.9, 2.7 ppm) even after rotary evaporation. How can I remove it?

  • Answer: DMF and DMSO are high-boiling and water-miscible, making them difficult to remove solely by evaporation. An effective extractive workup is crucial.

    • Solution 1: Extensive Water Washing: After the reaction, dilute the mixture with a large volume of cold water and extract your product with a nonpolar solvent like diethyl ether or hexane. Then, wash the combined organic layers multiple times (5-10 times) with water to partition the DMF/DMSO into the aqueous phase. A final wash with brine helps to remove residual water from the organic layer.[5]

    • Solution 2: Lithium Chloride (LiCl) Wash: For stubborn emulsions or to improve efficiency, washing the organic layer with a 5% aqueous LiCl solution can be more effective at removing DMF than washing with water alone.[5][8]

    • Solution 3: Toluene Azeotrope: If trace amounts of DMF remain, they can sometimes be removed by adding toluene to the crude product and evaporating the mixture on a rotary evaporator. Toluene forms a lower-boiling azeotrope with DMF, facilitating its removal.[9]

Issue 2: Poor Separation During Distillation
  • Question: I'm performing a fractional distillation, but my collected fractions are still a mixture of starting material ((2S)-2-bromobutane) and product. What's wrong?

  • Answer: This indicates inefficient separation, which is common when boiling points are close. (2S)-2-bromobutane boils at 91 °C, and the azide product is expected to boil nearby.

    • Solution 1: Improve Column Efficiency: Ensure you are using a fractional distillation setup, not a simple distillation. Use a column with a high surface area packing material (e.g., Raschig rings or Vigreux indentations) to allow for multiple theoretical plates of separation.

    • Solution 2: Slow Distillation Rate: Distill the mixture very slowly. A rate of 1-2 drops per second for the collected distillate is a good target. This allows the vapor-liquid equilibria to be properly established within the column, enriching the lower-boiling component in the vapor phase.

    • Solution 3: Insulation: Insulate the distillation column (e.g., with glass wool or aluminum foil) to minimize heat loss to the surroundings. This helps maintain the temperature gradient required for efficient fractionation.

    • Solution 4: Monitor Temperature Carefully: The head temperature should remain stable at the boiling point of the first component (likely the 2-bromobutane) until it has mostly distilled over. A subsequent rise in temperature indicates the distillation of the higher-boiling component (the azide product). Collect fractions in small volumes and analyze them separately by GC or NMR to identify the pure product fractions.

Issue 3: Low or No Product Recovery
  • Question: I've completed the purification, but my final yield of this compound is very low. What could have happened?

  • Answer: Low recovery can stem from issues in the reaction, workup, or purification stages.

    • Possibility 1 (Reaction): The Sɴ2 reaction may have been incomplete, or elimination to form butenes may have been a major side reaction. Analyze the crude mixture before purification to diagnose this.

    • Possibility 2 (Workup): The product, being relatively volatile, may have been partially lost during solvent removal on the rotary evaporator. Ensure the water bath temperature is kept low (e.g., < 30°C) and do not apply excessively high vacuum.

    • Possibility 3 (Thermal Decomposition): Overheating during distillation can cause the azide to decompose, releasing N₂ gas. Ensure the heating mantle temperature is only slightly higher than the liquid's boiling point to maintain a gentle reflux and distillation.

Detailed Experimental Protocols

Protocol 1: Extractive Workup for DMF/DMSO Removal
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 5-10 times its volume of cold deionized water.

  • Extract the aqueous mixture with a low-polarity organic solvent (e.g., diethyl ether or a 1:1 mixture of ethyl acetate/hexanes). Perform the extraction three times.

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers sequentially with:

    • Deionized water (repeat 3-5 times to remove the bulk of the DMF/DMSO).[5]

    • Saturated aqueous LiCl solution (repeat 2-3 times for more effective removal).[8]

    • Saturated aqueous sodium chloride (brine) solution (1 time) to facilitate drying.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature (<30 °C) to yield the crude product.

Protocol 2: Purification by Fractional Distillation

Safety Note: Perform this procedure behind a safety shield in a well-ventilated fume hood. Do not distill to dryness.

  • Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings). Ensure all glass joints are properly sealed.

  • Place the crude this compound in the distilling flask along with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distilling flask using a heating mantle.

  • Observe the mixture as it begins to boil and reflux in the column. Adjust the heating rate to ensure a slow, steady distillation rate (1-2 drops per second).

  • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling forerun.

  • Collect fractions in separate, pre-weighed vials as the temperature stabilizes near the boiling point of the main impurity (e.g., ~91 °C for 2-bromobutane).

  • When most of the lower-boiling impurity has been removed, the temperature may rise. Collect fractions across this temperature transition and new fractions at the next stable temperature plateau, which should correspond to the desired product.

  • Stop the distillation before the flask runs dry to prevent potential decomposition of the azide residue.

  • Analyze the collected fractions by an appropriate method (e.g., GC, NMR, or IR for the characteristic azide stretch ~2100 cm⁻¹) to identify the pure fractions of this compound.[7]

  • Combine the pure fractions to obtain the final product.

Purification Decision Logic

The choice of purification strategy is dictated by the impurities identified in the crude reaction mixture. The following diagram provides a logical decision-making process.

G Decision Tree for Purifying this compound A Analyze Crude Mixture (¹H NMR, TLC, or GC) B High-Boiling Polar Solvent Present? (e.g., DMF, DMSO) A->B C Volatile Organic Impurities Present? (e.g., Unreacted Halide, Butene) B->C No E Perform Extractive Workup (Wash with H₂O and/or LiCl solution) B->E Yes D Non-Volatile / Polar Impurities Present? C->D No F Perform Fractional Distillation C->F Yes G Perform Flash Chromatography D->G Yes I Pure Product D->I No E->C F->D G->I H Proceed to Next Step

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Stereoselective Synthesis of (2S)-2-azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the challenging stereoselective synthesis of (2S)-2-azidobutane.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound with high stereochemical purity? A1: The most common and reliable strategy is a two-step sequence starting from the enantiomerically pure precursor, (R)-2-butanol. This process involves two successive nucleophilic substitution (SN2) reactions. The first step activates the hydroxyl group by converting it into a good leaving group, such as a tosylate. The second step involves the displacement of this leaving group with an azide anion (N₃⁻), which proceeds with a complete inversion of the stereocenter. This inversion at the chiral carbon transforms the (R) configuration of the starting material into the desired (S) configuration of the product.[1][2]

Q2: Can I use a one-pot method like the Mitsunobu reaction? A2: Yes, the Mitsunobu reaction is a powerful one-pot method for converting a secondary alcohol like (R)-2-butanol directly into this compound with inversion of configuration.[3][4] It typically employs triphenylphosphine (PPh₃), an azodicarboxylate like DIAD or DEAD, and an azide source such as diphenylphosphoryl azide (DPPA).[5][6] While efficient, this reaction can be challenging to purify due to stoichiometric byproducts and may present safety hazards related to the use of azides.[5][7]

Q3: What are the primary safety concerns when working with azides? A3: Organic azides are potentially explosive and should be handled with care, avoiding heat and shock.[5] The azide source, sodium azide (NaN₃), is highly toxic. Furthermore, if hydrazoic acid (HN₃) is used or generated in situ, extreme caution is required as it is both highly toxic and explosive.[6] All reactions involving azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: How can I determine the enantiomeric excess (e.e.) of my final product? A4: The enantiomeric excess of this compound is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC).[8] An alternative method is Nuclear Magnetic Resonance (NMR) spectroscopy. This involves using a chiral derivatizing agent, such as Mosher's acid ((R)-MTPA), to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for quantification.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Poor Leaving Group: The hydroxyl group of the alcohol is a poor leaving group. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Side Reactions: Elimination (E2) reaction forming butenes is competitive with the SN2 pathway, especially at higher temperatures.[11]1. Activate the Alcohol: Ensure the alcohol is properly converted to a sulfonate ester (tosylate, mesylate) prior to azide displacement. 2. Optimize Conditions: Increase reaction time or cautiously increase the temperature while monitoring for byproduct formation. For Mitsunobu, ensure proper reagent stoichiometry and addition order.[3] 3. Minimize Elimination: Use a polar aprotic solvent (e.g., DMF, DMSO). Avoid high temperatures. Use a non-basic azide source like sodium azide.
Low Enantiomeric Excess (e.e.) / Racemization 1. Competing SN1 Pathway: The reaction may be proceeding partially through an SN1 mechanism, which involves a planar carbocation intermediate, leading to racemization. This is a risk for secondary substrates.[12][13] 2. Racemization of Starting Material: The starting (R)-2-butanol may not be enantiomerically pure.1. Promote SN2 Conditions: Use a polar aprotic solvent (e.g., DMF, DMSO) which favors SN2 over SN1. Keep the reaction temperature as low as possible. Ensure a high concentration of the azide nucleophile. 2. Verify Starting Material Purity: Check the enantiomeric purity of the (R)-2-butanol before starting the synthesis.
Difficult Purification 1. Mitsunobu Byproducts: The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can be difficult to separate from the product.[7] 2. Co-elution: The desired azide product may co-elute with unreacted starting material or byproducts during column chromatography.1. Modified Workup/Reagents: For Mitsunobu, some byproducts can be precipitated and filtered. Using polymer-bound PPh₃ or modified reagents can simplify purification.[4] 2. Optimize Chromatography: Use a less polar solvent system for column chromatography, as 2-azidobutane is relatively nonpolar. Test different solvent mixtures (e.g., hexane/ethyl acetate, pentane/ether) using Thin Layer Chromatography (TLC) first.

Data Summary: Comparison of Synthetic Routes

ParameterRoute 1: Tosylation & Azide DisplacementRoute 2: Mitsunobu Reaction
Starting Material (R)-2-butanol(R)-2-butanol
Key Reagents 1. p-TsCl, Pyridine 2. Sodium Azide (NaN₃)PPh₃, DIAD/DEAD, DPPA
Stereochemistry Inversion (SN2)Inversion (SN2)[4]
Typical Yield Good to High (Can be >80% over two steps)Variable (Reported at 81%)[6]
Typical e.e. Generally very high (>98%) if SN2 is exclusiveCan be lower (Reported at 82% e.e.)[6]
Advantages Highly reliable, high stereoselectivity, easier purification.One-pot reaction, mild conditions.[7]
Disadvantages Two separate reaction steps.Difficult purification, potential for lower e.e., safety concerns with some azide sources.[5][7]

Key Experimental Protocols

Protocol 1: Two-Step Synthesis via Tosylation and Azide Displacement

Step 1: Synthesis of (R)-butan-2-yl tosylate

  • In a flask under an inert atmosphere (N₂ or Argon), dissolve (R)-2-butanol (1.0 eq.) in anhydrous pyridine (approx. 5-10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, approx. 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, slowly pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude (R)-butan-2-yl tosylate (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO (approx. 5-10 volumes).

  • Add sodium azide (NaN₃, approx. 1.5-2.0 eq.).

  • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a low-boiling-point solvent like pentane or diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine to remove residual DMF/DMSO, and dry over anhydrous Na₂SO₄.

  • Carefully remove the solvent by distillation at atmospheric pressure (due to the volatility and potential instability of the azide). Further purification can be achieved by careful distillation.

Protocol 2: One-Pot Mitsunobu Reaction
  • To a solution of (R)-2-butanol (1.0 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (10 volumes), add diphenylphosphoryl azide (DPPA, 1.2 eq.).[6]

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled solution.[5]

  • Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the this compound from triphenylphosphine oxide and other byproducts.

Visualizations: Diagrams and Workflows

Reaction_Pathway cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Displacement (SN2) start (R)-2-Butanol intermediate (R)-butan-2-yl tosylate start->intermediate  p-TsCl, Pyridine (Configuration Retained) product This compound intermediate->product  NaN₃, DMF (Inversion of Configuration)

Caption: Two-step synthesis of this compound via a tosylate intermediate.

Mitsunobu_Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (R)-2-Butanol, PPh₃, DPPA in THF B Add DIAD dropwise A->B C Warm to RT, Stir 6-12h B->C D Concentrate Solvent C->D E Flash Column Chromatography D->E F Isolate Product E->F

Caption: Experimental workflow for the one-pot Mitsunobu azidation reaction.

Troubleshooting_EE Start Problem: Low Enantiomeric Excess (e.e.) Q1 Is the reaction proceeding via SN1 instead of SN2? Start->Q1 Sol1 Use Polar Aprotic Solvent (DMF, DMSO) Lower Reaction Temperature Increase Nucleophile Concentration Q1->Sol1 Yes Q2 Is the starting material (R)-2-butanol pure? Q1->Q2 No End Achieved High e.e. Sol1->End Sol2 Verify e.e. of starting material via chiral HPLC or NMR. Q2->Sol2 No Q2->End Yes

Caption: Troubleshooting flowchart for diagnosing low enantiomeric excess.

References

Technical Support Center: Optimizing CuAAC Reactions for (2S)-2-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on sterically hindered substrates such as (2S)-2-azidobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction with this compound slow or low-yielding?

A1: Reactions involving sterically hindered azides like this compound, a secondary azide, are often slower than those with primary or less hindered azides. The steric bulk around the azide group can impede the approach of the alkyne and the copper catalyst, leading to lower reaction rates and yields. Optimization of reaction parameters is crucial to overcome this challenge.

Q2: What is the best copper source for the reaction with a hindered azide?

A2: While various copper sources can be used, a common and convenient method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1] For sterically hindered substrates, using a pre-formed Cu(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr) in the presence of a suitable ligand might offer better results by providing a higher initial concentration of the active catalyst. Some specialized N-heterocyclic carbene (NHC) copper complexes have also shown high efficacy for hindered substrates.

Q3: Which ligand should I choose for the reaction with this compound?

A3: The choice of ligand is critical for accelerating the reaction and stabilizing the Cu(I) catalyst. For sterically hindered azides, ligands that create a more open and accessible coordination sphere at the copper center can be beneficial. Tris(triazolylmethyl)amine-based ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and the more water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are common choices.[2][3] For particularly challenging cases, exploring different classes of ligands, such as those based on bathophenanthroline or N-heterocyclic carbenes (NHCs), may be necessary as they have been reported to be effective for sterically demanding substrates.

Q4: What is the optimal solvent for this reaction?

A4: The CuAAC reaction is versatile and can be performed in a variety of solvents, including water, t-BuOH/water mixtures, DMF, and DMSO.[4] For a nonpolar substrate like this compound, using a solvent system that ensures the solubility of all reactants is key. A mixture of an organic solvent like DMSO or DMF with water can be a good starting point. The choice of solvent can also influence the ligand's effectiveness, so it may need to be co-optimized with the ligand.

Q5: Can I increase the temperature to speed up the reaction?

A5: Yes, increasing the reaction temperature can significantly increase the rate of the CuAAC reaction, especially for hindered substrates.[4] Reactions are often run at room temperature, but gentle heating (e.g., 40-60 °C) can be beneficial. However, be mindful that higher temperatures can also lead to catalyst decomposition or unwanted side reactions, so it's a parameter that should be optimized carefully.

Troubleshooting Guide

This guide addresses common problems encountered during the CuAAC reaction with this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II).2. Steric Hindrance: The secondary nature of this compound significantly slows down the reaction.3. Poor Solubility: One or more reactants are not fully dissolved.4. Inhibitors Present: Trace impurities in reagents or solvents may be inhibiting the catalyst.1. Ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in excess. Prepare the catalyst solution just before use. Consider degassing the solvent.2. Increase reaction temperature (e.g., to 40-60 °C). Increase the concentration of the alkyne or the catalyst loading. Screen different ligands known to accelerate reactions with hindered substrates (e.g., TBTA, THPTA, or specialized NHC-copper complexes).3. Use a co-solvent system (e.g., DMSO/water, DMF/water) to ensure all components are in solution.4. Use high-purity reagents and solvents.
Slow Reaction Rate 1. Insufficient Catalyst Activity: The chosen ligand or copper source may not be optimal for the hindered substrate.2. Low Reactant Concentration: Dilute reaction conditions can lead to slow rates.1. Try a different ligand. Some NHC-copper complexes are reported to be highly active for hindered substrates. Increase the catalyst loading (e.g., from 1 mol% to 5-10 mol%).2. Increase the concentration of the reactants if solubility allows.
Formation of Side Products (e.g., Alkyne Homocoupling) 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling).2. Catalyst Decomposition: Unstabilized Cu(I) can promote side reactions.1. Degas the reaction mixture by bubbling with nitrogen or argon. Work under an inert atmosphere if possible.2. Ensure a sufficient excess of the ligand is used to stabilize the Cu(I) catalyst. A ligand-to-copper ratio of 2:1 or higher is often recommended.

Experimental Protocols

The following are general starting protocols for the CuAAC reaction with this compound. Optimization of these conditions is highly recommended.

Protocol 1: In Situ Catalyst Generation with CuSO₄/Sodium Ascorbate
  • To a reaction vial, add this compound (1.0 eq.), the alkyne (1.0-1.2 eq.), and the chosen ligand (e.g., THPTA, 0.1-0.3 eq. relative to copper) in a suitable solvent (e.g., t-BuOH/H₂O 1:1, or DMF).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 1-10 mol%).

  • In another separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-20 mol%).

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction at the desired temperature (e.g., room temperature or 40-60 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, the reaction can be worked up by quenching with an aqueous solution of EDTA to remove the copper, followed by extraction and purification.

Protocol 2: Using a Pre-formed Cu(I) Catalyst
  • To a reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the Cu(I) source (e.g., CuI or CuBr, 1-10 mol%) and the ligand (e.g., TBTA, 1.1 eq. relative to copper) in a degassed solvent (e.g., DMF or DMSO).

  • Stir the mixture for 15-30 minutes to allow for complex formation.

  • Add this compound (1.0 eq.) and the alkyne (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress.

  • Work-up and purification are performed as described in Protocol 1.

Quantitative Data Summary

The following tables summarize hypothetical data based on general trends observed for CuAAC reactions with sterically hindered substrates. Note: These are not experimental data for this compound and should be used as a guide for optimization.

Table 1: Effect of Ligand and Temperature on Reaction Yield

EntryLigand (10 mol%)Copper Source (5 mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneCuSO₄/Na-Asct-BuOH/H₂O2524<10
2THPTACuSO₄/Na-Asct-BuOH/H₂O252445
3THPTACuSO₄/Na-Asct-BuOH/H₂O501275
4TBTACuIDMF251860
5TBTACuIDMF50885
6NHC-Cu*CuBrTHF25690

*Hypothetical high-activity N-heterocyclic carbene-copper complex.

Table 2: Effect of Solvent on Reaction Rate

EntryLigandCopper SourceSolventRelative Rate
1THPTACuSO₄/Na-AscH₂O1.0
2THPTACuSO₄/Na-Asct-BuOH/H₂O (1:1)1.5
3THPTACuSO₄/Na-AscDMSO/H₂O (1:1)2.0
4TBTACuITHF1.8
5TBTACuIDMF2.2

Visualizations

CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R'-C≡CH Azide R-N₃ (this compound) Product Triazole Product Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI Releases Catalyst Cu_Triazolide->Product + H⁺ steric_hindrance Steric hindrance from This compound slows this step steric_hindrance->Metallacycle

Caption: The catalytic cycle of the CuAAC reaction, highlighting the step impacted by steric hindrance.

Experimental Workflow for Optimization

Optimization_Workflow start Start: Low yield with This compound ligand_screen Screen Ligands (e.g., THPTA, TBTA) start->ligand_screen temp_opt Optimize Temperature (e.g., 25°C, 40°C, 60°C) ligand_screen->temp_opt solvent_screen Screen Solvents (e.g., tBuOH/H₂O, DMF, DMSO) temp_opt->solvent_screen catalyst_load Optimize Catalyst Loading (1-10 mol%) solvent_screen->catalyst_load final_protocol Optimized Protocol catalyst_load->final_protocol Troubleshooting_Tree start Low or No Product check_reagents Are reagents fresh? (esp. Na-Ascorbate) start->check_reagents solubility Are all components soluble? check_reagents->solubility Yes no_reagents No (Prepare fresh) check_reagents->no_reagents No temp Increase Temperature? solubility->temp Yes no_solubility No (Change solvent system) solubility->no_solubility No ligand Change Ligand? temp->ligand No yes_temp Reaction improved temp->yes_temp Yes try_nhc Try more active ligand (e.g., NHC-Cu) ligand->try_nhc yes_reagents Yes yes_solubility Yes no_temp No improvement

References

Technical Support Center: Troubleshooting (2S)-2-azidobutane Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low conversion rates in your (2S)-2-azidobutane click chemistry experiments. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in a click reaction?

The main challenge with this compound is steric hindrance. As a secondary azide, the bulky ethyl and methyl groups surrounding the azide functionality can impede the approach of the alkyne and the copper catalyst, leading to slower reaction rates and lower conversion compared to primary azides.[1]

Q2: What is the optimal temperature for a CuAAC reaction?

Most CuAAC reactions are performed at room temperature.[2] However, for sterically hindered substrates like this compound, gently heating the reaction to 30-40°C may improve the conversion rate. It is important to monitor the reaction closely, as excessive heat can lead to catalyst degradation and side product formation.

Q3: Which copper source is recommended for CuAAC reactions?

The most common and convenient copper source is Copper(II) sulfate (CuSO₄) used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.[3][4] Using a pre-formed Cu(I) source like copper(I) iodide (CuI) is also an option, but this is more sensitive to oxidation.

Q4: Is a ligand always necessary for a CuAAC reaction?

While the reaction can proceed without a ligand, using a copper-stabilizing ligand is highly recommended, especially in aqueous or protic solvents and when working with biomolecules. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (Tris-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) accelerate the reaction and protect the catalyst from oxidation and disproportionation.[5][6]

Q5: Can I use organic solvents for my click reaction?

Yes, a variety of organic solvents can be used, often in combination with water. Common solvent systems include t-butanol/water, DMSO/water, and DMF/water. The choice of solvent will depend on the solubility of your specific azide and alkyne substrates.

Troubleshooting Guide for Low Conversion Rates

This guide addresses specific issues that can lead to low conversion in your this compound click reactions.

Problem 1: The reaction is very slow or has stalled, resulting in low conversion.

  • Potential Cause: Steric hindrance from the secondary azide is slowing down the reaction rate.

  • Solution:

    • Increase Reaction Time: For sterically hindered substrates, extend the reaction time beyond the standard 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Gentle Heating: Increase the reaction temperature to 30-40°C.

    • Optimize Catalyst and Ligand: For sterically demanding reactions, consider using a more active catalyst system. For example, NHC (N-heterocyclic carbene)-based copper complexes have shown high efficiency with sterically hindered substrates.[7]

    • Increase Reactant Concentration: If solubility allows, increasing the concentration of your azide and alkyne can help drive the reaction to completion.

  • Potential Cause: The copper catalyst has been deactivated.

  • Solution:

    • Deoxygenate Solvents: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Ensure all solvents are thoroughly deoxygenated by sparging with nitrogen or argon before use.

    • Fresh Reducing Agent: Use a fresh stock of sodium ascorbate. Old or improperly stored sodium ascorbate may have lost its reducing capacity.

    • Order of Addition: Always add the sodium ascorbate last to the reaction mixture. It is recommended to first prepare a premix of the copper source and the ligand before adding it to the solution of the azide and alkyne.[5][8]

Problem 2: I observe multiple spots on my TLC plate, indicating side products.

  • Potential Cause: Alkyne homocoupling (Glaser coupling).

  • Solution:

    • Use a Ligand: A suitable copper-stabilizing ligand will minimize alkyne homocoupling.

    • Control Copper Concentration: Use the lowest effective concentration of the copper catalyst.

    • Strictly Anaerobic Conditions: The presence of oxygen promotes Glaser coupling.

  • Potential Cause: Degradation of starting materials or product.

  • Solution:

    • Check pH: Ensure the reaction pH is within the optimal range of 4-12. Extreme pH values can lead to degradation.

    • Avoid Excessive Heat: High temperatures can cause decomposition.

Problem 3: My starting materials are not fully dissolved in the reaction solvent.

  • Potential Cause: Poor solubility of the azide or alkyne.

  • Solution:

    • Solvent Screening: Test different solvent mixtures to find one that fully dissolves both reactants. Common choices include mixtures of water with t-butanol, DMSO, or DMF.

    • Co-solvent: Adding a small amount of a co-solvent like DMSO (up to 10% v/v) can improve the solubility of hydrophobic reactants in aqueous media.

Quantitative Data Summary

The following table provides recommended starting concentrations for optimizing your CuAAC reaction with this compound. Note that these are starting points and may require further optimization for your specific system.

ParameterRecommended Starting ConcentrationNotes
This compound 1.0 - 1.2 equivalents
Alkyne 1.0 equivalent
CuSO₄ 1 - 5 mol%Higher catalyst loading may be needed for hindered systems.
Ligand (e.g., THPTA) 5 - 10 mol% (5:1 ratio to Cu)A 5-fold excess of ligand to copper is generally recommended.[8]
Sodium Ascorbate 10 - 50 mol%A significant excess is used to maintain a reducing environment.

Experimental Protocols

General Protocol for a CuAAC Reaction with this compound

This protocol is a general guideline and should be optimized for your specific alkyne substrate.

  • Reactant Preparation: In a reaction vial, dissolve the alkyne (1.0 eq) and this compound (1.1 eq) in your chosen solvent system (e.g., t-butanol/water 1:1). Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst-Ligand Premix: In a separate vial, prepare a premix of CuSO₄ (0.05 eq) and THPTA (0.25 eq) in deoxygenated water.

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the catalyst-ligand premix.

  • Addition of Reducing Agent: Add a freshly prepared solution of sodium ascorbate (0.5 eq) in deoxygenated water to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (30-40°C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by exposing it to air. The crude product can be purified by standard methods such as column chromatography.

Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

If you continue to experience low conversion with the copper-catalyzed method, a strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful, copper-free alternative. This reaction utilizes a strained cyclooctyne, which reacts with the azide without the need for a metal catalyst.[9]

  • Reactant Preparation: Dissolve the strained cyclooctyne (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., acetonitrile, methanol, or water).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, the product can be isolated by removing the solvent under reduced pressure and purified if necessary.

Visualizations

CuAAC_Catalytic_Cycle CuII Cu(II) Salt CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R-Alkyne Alkyne->Cu_Acetylide Azide This compound Metallacycle Six-membered Cu-Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Product Triazole Product Triazolide->Product Protonolysis

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Workflow Start Low Conversion in This compound Click Reaction Check_Purity Are starting materials pure? Start->Check_Purity Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify Purify Azide and Alkyne Check_Purity->Purify No Check_Catalyst Is the catalyst active? Check_Conditions->Check_Catalyst Yes Optimize_Conditions Increase time/temp Increase concentration Check_Conditions->Optimize_Conditions No Success Reaction Successful Check_Catalyst->Success Yes Optimize_Catalyst Use fresh reagents Deoxygenate solvents Check order of addition Check_Catalyst->Optimize_Catalyst No Consider_Alternative Consider SPAAC Purify->Check_Conditions Optimize_Conditions->Check_Catalyst Optimize_Catalyst->Consider_Alternative Optimize_Catalyst->Success

Caption: Troubleshooting workflow for low conversion rates.

Reaction_Component_Relationships cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Azide This compound (Sterically Hindered) Conversion Conversion Rate Azide->Conversion - (hindrance) Alkyne Alkyne Substrate Alkyne->Conversion + Copper Copper Source (CuSO4) Copper->Conversion + (catalysis) Ligand Ligand (e.g., THPTA) Ligand->Conversion ++ (acceleration, stability) Reducer Reducing Agent (Sodium Ascorbate) Reducer->Copper activates Solvent Solvent System Solvent->Azide solubilizes Solvent->Alkyne solubilizes Temperature Temperature Temperature->Conversion +/- (rate vs. degradation) Time Reaction Time Time->Conversion +

Caption: Factors influencing the conversion rate of the click reaction.

References

Preventing racemization during the synthesis of (2S)-2-azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2S)-2-azidobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselective synthesis of this chiral building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help prevent racemization and address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare enantiomerically pure this compound?

A1: The two most common and effective methods for the stereospecific synthesis of this compound are:

  • Two-Step SN2 Displacement via a Sulfonate Ester: This involves the conversion of (R)-2-butanol into a good leaving group, such as a tosylate or mesylate, followed by a nucleophilic substitution (SN2) reaction with an azide salt (e.g., sodium azide). This pathway proceeds with a net inversion of stereochemistry.

  • Mitsunobu Reaction: This one-pot reaction directly converts (R)-2-butanol to this compound using a phosphine reagent (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and a source of azide (e.g., hydrazoic acid or diphenylphosphoryl azide). The Mitsunobu reaction also proceeds with inversion of configuration.[1][2]

Q2: Why is racemization a concern during the synthesis of this compound?

A2: Racemization, the formation of an equal mixture of both enantiomers, is a significant concern because the biological activity of chiral molecules is often highly dependent on their stereochemistry. For secondary substrates like 2-butyl derivatives, the reaction can proceed through a competing SN1 pathway, which involves a planar carbocation intermediate. Nucleophilic attack on this intermediate can occur from either face, leading to a loss of stereochemical integrity and the formation of a racemic mixture.[3] Preventing the SN1 pathway is crucial for maintaining the enantiomeric purity of the desired this compound.

Q3: How can I determine the enantiomeric excess (ee) of my this compound product?

A3: The enantiomeric excess of your product can be determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the most common methods. These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be calculated.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (Racemization)

Symptoms:

  • The optical rotation of the product is significantly lower than the literature value.

  • Chiral HPLC or GC analysis shows the presence of the undesired (2R)-2-azidobutane enantiomer.

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Reaction is proceeding via an SN1 pathway. Use a polar aprotic solvent such as DMF, DMSO, or acetone.Polar aprotic solvents favor the SN2 mechanism by solvating the cation of the azide salt without strongly solvating the azide nucleophile. Protic solvents can stabilize the carbocation intermediate of the SN1 pathway.
Maintain a low reaction temperature.Higher temperatures can provide the energy needed to overcome the activation barrier for the SN1 pathway.
Use a high concentration of the azide nucleophile.A high concentration of a strong nucleophile like azide promotes the bimolecular SN2 reaction over the unimolecular SN1 reaction.
The leaving group is too good, promoting ionization. If using a very reactive leaving group (e.g., triflate), consider switching to a tosylate or mesylate.While good leaving groups are necessary, exceptionally reactive ones can favor carbocation formation.
Racemization of the starting material or intermediate. Ensure the chiral purity of the starting (R)-2-butanol.Impurities in the starting material will carry through the synthesis.
Avoid prolonged reaction times or harsh workup conditions.Extended exposure to certain conditions could potentially lead to racemization.
Issue 2: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC or GC-MS analysis shows the presence of significant byproducts.

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Competing E2 elimination reaction. Use a less sterically hindered base during the formation of the sulfonate ester (e.g., pyridine instead of triethylamine).A bulkier base can promote elimination.
For the azide displacement step, use a non-basic azide source if possible, or carefully control the temperature.Azide is a weak base, but at higher temperatures, its basicity can lead to elimination, especially with secondary substrates.[4][5][6]
Use a polar aprotic solvent.Polar aprotic solvents favor substitution over elimination.
Incomplete reaction. Ensure the leaving group is sufficiently activated (e.g., complete conversion of the alcohol to the tosylate).An unreacted alcohol will not undergo nucleophilic substitution.
Increase the reaction time or temperature cautiously, monitoring for byproduct formation.The reaction may be kinetically slow under the initial conditions.
Product loss during workup. This compound is a relatively volatile compound. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.The product can be lost due to its volatility.

Experimental Protocols

Protocol 1: Two-Step Synthesis via (S)-2-Butyl Tosylate

Step A: Synthesis of (S)-2-Butyl Tosylate from (R)-2-Butanol

  • Reagents: (R)-2-Butanol, p-Toluenesulfonyl chloride (TsCl), Pyridine.

  • Procedure:

    • To a solution of (R)-2-butanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the alcohol.

    • Quench the reaction by slowly adding cold water.

    • Extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford (S)-2-butyl tosylate. This step proceeds with retention of configuration.

Step B: Synthesis of this compound from (S)-2-Butyl Tosylate

  • Reagents: (S)-2-Butyl tosylate, Sodium azide (NaN3), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve (S)-2-butyl tosylate (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 - 2.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a low-boiling point solvent like pentane or diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile product. This SN2 reaction proceeds with inversion of configuration.

Protocol 2: One-Pot Mitsunobu Reaction
  • Reagents: (R)-2-Butanol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA).

  • Procedure:

    • To a solution of (R)-2-butanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.2 eq) dropwise.

    • Stir the mixture for 15-30 minutes at 0 °C.

    • Add diphenylphosphoryl azide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate this compound from triphenylphosphine oxide and other byproducts. This reaction proceeds with inversion of configuration.[1]

Visualizations

Synthesis_Workflow cluster_0 Two-Step SN2 Route cluster_1 Mitsunobu Route R_Butanol_1 (R)-2-Butanol Tosylate (S)-2-Butyl Tosylate R_Butanol_1->Tosylate TsCl, Pyridine (Retention) S_Azide_1 This compound Tosylate->S_Azide_1 NaN3, DMF (Inversion) R_Butanol_2 (R)-2-Butanol S_Azide_2 This compound R_Butanol_2->S_Azide_2 PPh3, DEAD, DPPA (Inversion)

Caption: Synthetic routes to this compound.

Troubleshooting_Racemization Start Low Enantiomeric Excess (Racemization) Check_Pathway Is the reaction proceeding via an SN1 pathway? Start->Check_Pathway Check_Purity Is the starting material enantiomerically pure? Start->Check_Purity Solvent Use Polar Aprotic Solvent (DMF, DMSO) Check_Pathway->Solvent Yes Temperature Lower Reaction Temperature Check_Pathway->Temperature Yes Concentration Increase Nucleophile Concentration Check_Pathway->Concentration Yes End Improved Enantiomeric Excess Solvent->End Temperature->End Concentration->End Purify_Start Purify (R)-2-Butanol Check_Purity->Purify_Start No Purify_Start->End

Caption: Troubleshooting racemization issues.

References

Technical Support Center: Overcoming Solubility Challenges with (2S)-2-Azidobutane in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing solubility issues encountered with (2S)-2-azidobutane in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Why is this happening?

A1: this compound is a small organic molecule with a nonpolar butyl group and a polar azide functional group. While the azide group can interact with water, the overall hydrophobic character of the butyl chain likely limits its solubility in aqueous solutions. Many organic compounds, especially those with significant hydrocarbon portions, exhibit poor water solubility.

Q2: What are the common strategies to improve the solubility of hydrophobic organic compounds like this compound?

A2: Several effective methods can be employed to enhance the solubility of poorly water-soluble compounds.[1][2] These include:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium.[3][4]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule.[5][6][7]

  • Micellar Solubilization: Employing surfactants to form micelles that can carry the hydrophobic compound in their core.[8]

  • pH Adjustment: Modifying the pH of the solution if the compound has ionizable groups. However, this compound does not have readily ionizable groups, so this method is unlikely to be effective.

Q3: How do I choose the best solubilization method for my experiment?

A3: The choice of method depends on several factors, including the required final concentration of this compound, the tolerance of your experimental system (e.g., cells, enzymes) to the solubilizing agent, and the downstream applications. It is often necessary to empirically test a few different approaches to find the optimal conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitates out of solution upon addition to aqueous buffer. Low intrinsic aqueous solubility.Prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium. See Protocol 1.
The prepared solution is cloudy or forms a suspension. Incomplete dissolution or formation of an emulsion.Try using a co-solvent system or a different solubilization technique like cyclodextrin complexation or micellar solubilization. See Protocols 2, 3, and 4.
The solubilizing agent is interfering with my biological assay. The chosen co-solvent, cyclodextrin, or surfactant is cytotoxic or inhibits the biological process under investigation.Perform control experiments with the solubilizing agent alone to assess its impact. Consider using a lower concentration of the agent or switching to a more biocompatible alternative.
I need to prepare a high-concentration aqueous solution of this compound. The solubility limit in water is being exceeded.Explore the use of cyclodextrins or surfactants, which can significantly increase the apparent solubility of hydrophobic compounds.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This is the most common and straightforward method for working with poorly soluble compounds.[9][10]

Objective: To prepare a concentrated stock solution of this compound in an organic solvent that can be diluted into aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or ethanol (reagent grade)

  • Microcentrifuge tubes or glass vials

  • Pipettes

Procedure:

  • Weigh out a precise amount of this compound.

  • Add a small volume of DMSO or ethanol to the vial. For example, to prepare a 100 mM stock solution, add 10 µL of solvent for every 0.9914 mg of this compound (Molar Mass: 99.13 g/mol ).

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

  • When preparing your working solution, add a small volume of the stock solution to your aqueous buffer. For example, to achieve a final concentration of 100 µM, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of buffer).

  • Always include a vehicle control (the same amount of the organic solvent without the compound) in your experiments to account for any effects of the solvent.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To increase the solubility of this compound in an aqueous solution by using a water-miscible organic solvent.[3][4]

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Co-solvent (e.g., DMSO, ethanol, propylene glycol)

  • Vials and pipettes

Procedure:

  • Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • To each solution, add a known amount of this compound.

  • Agitate the mixtures (e.g., using a vortex mixer or shaker) for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Visually inspect the solutions for any undissolved material.

  • (Optional) To quantify the solubility, centrifuge the samples to pellet any undissolved solid, and then measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., GC-MS, HPLC).

  • Select the lowest percentage of co-solvent that achieves the desired solubility to minimize potential effects on your experimental system.

Protocol 3: Solubility Enhancement using Cyclodextrins

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.[5][6][7]

Materials:

  • This compound

  • Aqueous buffer

  • Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)

  • Vials and magnetic stirrer

Procedure:

  • Prepare a stock solution of the cyclodextrin in the aqueous buffer (e.g., 100 mM).

  • Prepare a series of dilutions of the cyclodextrin stock solution in the aqueous buffer.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Stir the mixtures vigorously for an extended period (e.g., 24-48 hours) at a constant temperature to allow for complex formation and equilibrium to be reached.

  • After equilibration, filter or centrifuge the samples to remove any undissolved compound.

  • Determine the concentration of dissolved this compound in the clear supernatant using an appropriate analytical technique.

  • Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the extent of solubility enhancement.

Protocol 4: Micellar Solubilization using Surfactants

Objective: To increase the aqueous solubility of this compound by incorporating it into surfactant micelles.[8]

Materials:

  • This compound

  • Aqueous buffer

  • Surfactant (e.g., Tween® 20, Tween® 80, Triton™ X-100)

  • Vials and sonicator

Procedure:

  • Prepare a series of surfactant solutions in the aqueous buffer at concentrations above their critical micelle concentration (CMC).

  • Add an excess amount of this compound to each surfactant solution.

  • Sonicate the mixtures for a short period to aid in the dispersion and solubilization of the compound within the micelles.

  • Allow the solutions to equilibrate for several hours at a controlled temperature.

  • Remove any undissolved compound by filtration or centrifugation.

  • Quantify the concentration of this compound in the clear micellar solution.

  • Select the surfactant and concentration that provides the desired solubility with the least potential for experimental interference.

Data Summary

Method Principle of Action Typical Agents Advantages Potential Disadvantages
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[4]DMSO, Ethanol, Propylene GlycolSimple to implement, effective for many compounds.Can affect biological systems, may cause precipitation upon high dilution.
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior maintains water solubility.[5][6]β-cyclodextrin, HP-β-cyclodextrin, Sulfobutylether-β-cyclodextrinGenerally low toxicity, can improve stability.Can be expensive, may have a limited loading capacity.
Micellar Solubilization Hydrophobic compound partitions into the hydrophobic core of surfactant micelles.[8]Tween® 20, Tween® 80, Triton™ X-100High solubilizing capacity, variety of surfactants available.Can interfere with assays, potential for cytotoxicity at high concentrations.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_evaluation Evaluation Problem Insolubility of this compound in Aqueous Media Stock Prepare Stock Solution (Protocol 1) Problem->Stock Cosolvent Co-solvency (Protocol 2) Problem->Cosolvent Cyclodextrin Cyclodextrin Complexation (Protocol 3) Problem->Cyclodextrin Micelle Micellar Solubilization (Protocol 4) Problem->Micelle Analysis Solubility Quantification (e.g., HPLC, GC-MS) Stock->Analysis Cosolvent->Analysis Cyclodextrin->Analysis Micelle->Analysis Control Vehicle Control Experiments Analysis->Control Optimal Select Optimal Method Control->Optimal

Caption: Workflow for addressing solubility issues of this compound.

logical_relationship cluster_solutions Solubilization Approaches compound This compound hydrophobic Hydrophobic Nature (Butyl Group) compound->hydrophobic possesses insoluble Poor Aqueous Solubility hydrophobic->insoluble leads to cosolvent Co-solvents (e.g., DMSO) insoluble->cosolvent overcome by cyclodextrin Cyclodextrins insoluble->cyclodextrin overcome by surfactant Surfactants (Micelles) insoluble->surfactant overcome by soluble Solubilized Compound in Aqueous Media cosolvent->soluble cyclodextrin->soluble surfactant->soluble

Caption: Logical relationship of the solubility problem and solutions.

References

Technical Support Center: Production of (2S)-2-azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-2-azidobutane, with a focus on addressing scalability issues.

Troubleshooting Guide

This guide addresses common problems encountered during the production of this compound, particularly when scaling up the synthesis.

Issue 1: Low or Inconsistent Yield

Question: We are experiencing a significant drop in yield when scaling up the synthesis of this compound from a lab-scale (1-10 g) to a pilot-scale (100-500 g) production. What are the potential causes and solutions?

Answer: A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue. Below is a systematic guide to troubleshoot the problem.

Troubleshooting Flowchart:

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions & Mitigation Strategies start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (e.g., Elimination) start->cause2 cause3 Product Loss During Work-up/Purification start->cause3 cause4 Reagent Degradation start->cause4 solution1a Optimize Reaction Time & Temperature cause1->solution1a solution1b Improve Mixing Efficiency cause1->solution1b solution2a Use a Non-nucleophilic Base cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution3a Optimize Extraction & Distillation Parameters cause3->solution3a solution3b Minimize Aqueous Contact Time cause3->solution3b solution4a Use Fresh, High-Purity Reagents cause4->solution4a solution4b Inert Atmosphere (e.g., Nitrogen) cause4->solution4b

Caption: Troubleshooting workflow for low yield of this compound.

Detailed Explanations:

  • Incomplete Reaction:

    • Poor Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor mixing of reactants. This can be addressed by using overhead stirrers with appropriate impeller designs for better agitation. Monitoring the internal reaction temperature at multiple points is crucial.

    • Insufficient Reaction Time: The reaction may require a longer duration at a larger scale to reach completion. Monitor the reaction progress using techniques like TLC, GC, or in-situ IR.

  • Increased Side Reactions:

    • Elimination Byproducts: The formation of butene isomers via an E2 elimination pathway can become more significant at higher temperatures, which can be a result of poor heat dissipation in large reactors. The use of a milder base or lower reaction temperatures can mitigate this.

    • Hydrolysis of the Starting Material: If the reaction is run in the presence of water, the starting (2S)-2-bromobutane (or other tosylate/mesylate) can hydrolyze back to the corresponding alcohol. Ensure anhydrous conditions.

  • Product Loss During Work-up and Purification:

    • Emulsion Formation: During aqueous work-up, vigorous mixing on a large scale can lead to stable emulsions, making phase separation difficult and causing product loss. The addition of brine or using a different solvent system can help break emulsions.

    • Azeotropic Removal with Water: this compound is volatile and can be lost during solvent removal, especially if it forms an azeotrope with water or the organic solvent. Careful control of distillation temperature and pressure is essential.

  • Reagent Purity and Stability:

    • Sodium Azide Quality: The purity and particle size of sodium azide can affect its reactivity. Ensure you are using a high-purity, finely powdered grade for better solubility and reaction rates.

    • Solvent Quality: The presence of impurities in the solvent can interfere with the reaction. Use of high-purity, anhydrous solvents is recommended.

Issue 2: Product Purity and Byproduct Identification

Question: Our scaled-up batch of this compound shows significant impurities after distillation. How can we identify these byproducts and improve the purity?

Answer: Identifying the impurities is the first step to mitigating their formation. The most common analytical techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Common Impurities and Their Identification:

ImpurityIdentification MethodPotential CauseMitigation Strategy
Butene Isomers GC-MS (lower retention time), ¹H NMR (alkene protons ~5-6 ppm)Elimination side reactionLower reaction temperature, use a less hindered base.
(2S)-Butan-2-ol GC-MS, ¹H NMR (~3.5 ppm CH-OH), IR (broad OH stretch ~3300 cm⁻¹)Hydrolysis of starting material or productEnsure anhydrous reaction conditions.
Di-sec-butyl ether GC-MS, ¹H NMRSide reaction of the alcohol impurityUse high-purity starting materials.
Residual Starting Material GC-MS, TLCIncomplete reactionIncrease reaction time, temperature, or equivalents of sodium azide.

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃): δ 3.20-3.40 (m, 1H, CHN₃), 1.50-1.70 (m, 2H, CH₂), 1.25 (d, 3H, CH₃), 0.95 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ ~60 (CHN₃), ~30 (CH₂), ~20 (CH₃), ~10 (CH₃).

  • IR (neat): A strong, characteristic azide stretch is expected around 2100 cm⁻¹.[1]

Issue 3: Safety Concerns During Scale-up

Question: What are the primary safety hazards associated with the large-scale synthesis of this compound, and how can we mitigate them?

Answer: The primary hazards involve the azide reagent and the potential for forming explosive compounds.

Key Safety Considerations:

  • Sodium Azide Handling: Sodium azide is highly toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃) gas.[2]

  • Formation of Heavy Metal Azides: Azides can react with heavy metals (e.g., copper, lead, brass, solder in plumbing) to form highly shock-sensitive and explosive metal azides.[2] Use equipment with no exposed heavy metals. Quench all azide-containing waste streams properly before disposal.

  • Thermal Stability: While small alkyl azides are generally considered to be relatively stable, they are energetic compounds. Avoid excessive heating during distillation. It is advisable to perform a thermal stability analysis (e.g., using Differential Scanning Calorimetry - DSC) on a small sample before proceeding with large-scale distillation.

  • Quenching Procedures: Unreacted azide in the reaction mixture and during work-up should be carefully quenched. A common method is the addition of a reducing agent like sodium nitrite under acidic conditions, which converts the azide to nitrogen gas. This should be done slowly and with cooling, as the reaction is exothermic.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and effective precursor is an activated form of (2S)-butan-2-ol. This is typically achieved by converting the alcohol to a good leaving group, such as a tosylate ((2S)-sec-butyl tosylate) or a mesylate, or directly using (2S)-2-bromobutane. The reaction then proceeds via an SN2 reaction with sodium azide.

Q2: Which solvent is best for this reaction?

A2: Polar aprotic solvents are generally preferred for SN2 reactions with azide salts. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices as they effectively solvate the cation of the azide salt, leaving a "naked" and more nucleophilic azide anion. Acetonitrile is another viable option.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Gas Chromatography (GC) is also an excellent method for monitoring the formation of the product and the disappearance of the starting alkyl halide.

Q4: What is the best method for purifying this compound on a large scale?

A4: Fractional distillation is the most common method for purifying volatile organic compounds like this compound. Due to its relatively low boiling point, vacuum distillation is recommended to reduce the temperature and minimize the risk of thermal decomposition. Careful control of the vacuum and temperature is crucial to achieve good separation from byproducts and residual solvent.

Q5: Can this reaction be performed using a phase-transfer catalyst?

A5: Yes, a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be used. This is particularly useful if a two-phase solvent system (e.g., toluene/water) is employed, which can sometimes simplify the work-up procedure. The PTC facilitates the transfer of the azide anion from the aqueous phase to the organic phase where the reaction occurs.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for a lab-scale synthesis. For scale-up, equipment and reaction times will need to be adjusted accordingly.

Reaction Scheme:

(2S)-2-Bromobutane + NaN₃ → this compound + NaBr

Materials and Equipment:

  • (2S)-2-Bromobutane

  • Sodium Azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add sodium azide (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reactant Addition: While stirring, add (2S)-2-bromobutane (1.0 equivalent) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution on a rotary evaporator at low temperature and pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Charge Flask with NaN₃ and Anhydrous DMF addition Add (2S)-2-Bromobutane reagents->addition heat Heat to 60-70 °C and Stir addition->heat monitor Monitor by TLC/GC heat->monitor quench Cool and Quench with Water/Ether monitor->quench extract Extract with Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate on Rotary Evaporator dry->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table presents hypothetical but realistic data illustrating common issues when scaling up the production of this compound.

ParameterLab Scale (10 g)Pilot Scale (500 g) - Initial AttemptPilot Scale (500 g) - Optimized
Starting Material 10.0 g500.0 g500.0 g
Reaction Time 12 hours24 hours18 hours
Isolated Yield 8.5 g (85%)325.0 g (65%)415.0 g (83%)
Purity (by GC) >99%92%>98%
Major Impurity <0.5% Butene6% Butene<1% Butene
Notes Good mixing, stable temperature.Poor heat dissipation, localized overheating.Improved agitation, better temperature control.

References

Byproduct formation in the azidation of secondary halides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the azidation of secondary halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this important transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main products in the azidation of a secondary halide?

A1: The reaction of a secondary halide with an azide source, typically sodium azide (NaN₃), can yield two main products: the desired secondary azide via a bimolecular nucleophilic substitution (Sₙ2) reaction, and an alkene byproduct through a bimolecular elimination (E2) reaction.

Q2: Why is byproduct formation a common issue with secondary halides?

A2: Secondary halides are sterically more hindered than primary halides, which slows down the Sₙ2 reaction rate. This increased steric hindrance also makes the beta-protons more accessible to the azide ion, which can act as a base, promoting the competing E2 elimination pathway that leads to alkene formation.[1][2]

Q3: What is the primary byproduct I should expect?

A3: The primary byproduct is an alkene, formed through an E2 elimination reaction. Depending on the structure of the secondary halide, a mixture of regioisomeric alkenes (e.g., Zaitsev and Hofmann products) may be formed.

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a crucial role in the competition between Sₙ2 and E2 pathways.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for the azidation of secondary halides. These solvents solvate the cation (e.g., Na⁺) but not the azide anion, leaving the nucleophile more "naked" and reactive, which favors the Sₙ2 reaction.[2]

  • Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the azide anion through hydrogen bonding. This solvation shell around the nucleophile decreases its nucleophilicity and can favor the E2 reaction, leading to more alkene byproduct.

Q5: Can temperature be used to control the product ratio?

A5: Yes, temperature is a critical parameter. Higher temperatures generally favor the elimination (E2) reaction over substitution (Sₙ2). Therefore, to maximize the yield of the secondary azide, the reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired secondary azide - Competing E2 elimination reaction is dominant. - Reaction temperature is too high. - Inappropriate solvent was used (e.g., a protic solvent). - The azide reagent is not fully dissolved.- Lower the reaction temperature. - Switch to a polar aprotic solvent like DMSO or DMF. - Consider using a phase-transfer catalyst to enhance the solubility and nucleophilicity of the azide salt.[3] - Ensure anhydrous conditions, as water can promote elimination.
High percentage of alkene byproduct - The reaction is being run at an elevated temperature. - A protic solvent is being used. - The secondary halide is sterically hindered, favoring elimination.- Decrease the reaction temperature. - Use a polar aprotic solvent (e.g., DMSO, DMF). - If the substrate is particularly hindered, explore alternative synthetic routes or consider using a milder azide source.
Reaction is very slow or does not proceed - Reaction temperature is too low. - Poor solubility of sodium azide in the reaction solvent. - The halide is a poor leaving group (e.g., chloride).- Gradually increase the reaction temperature, while monitoring for byproduct formation. - Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the concentration of the azide anion in the organic phase.[3] - If using a secondary chloride, consider converting it to a better leaving group, such as an iodide or bromide, prior to azidation.
Formation of multiple unexpected byproducts - The starting material is impure. - The secondary halide is undergoing rearrangement (Sₙ1/E1 pathway). - The azide reagent is contaminated.- Purify the starting secondary halide before use. - Ensure reaction conditions strongly favor the bimolecular pathway (Sₙ2/E2) by using a high concentration of a good nucleophile (azide) in a polar aprotic solvent. - Use a fresh, high-purity source of sodium azide.

Data Presentation

The following table summarizes the influence of the solvent on the product distribution in the reaction of a secondary halide with sodium azide.

Secondary Halide Solvent Temperature (°C) Azide Product (Sₙ2) Yield (%) Alkene Byproduct (E2) Yield (%)
2-BromooctaneDMSO60~85~15
2-BromooctaneEthanol60~40~60
Cyclohexyl BromideDMF70~75~25
Cyclohexyl BromideMethanol70~30~70

Note: These are representative yields and can vary based on specific reaction conditions.

Experimental Protocols

Detailed Methodology for the Azidation of 2-Bromooctane

This protocol describes a typical procedure for the synthesis of 2-azidooctane, emphasizing conditions that favor the Sₙ2 pathway.

Materials:

  • 2-Bromooctane

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 equivalents) and anhydrous dimethyl sulfoxide (DMSO). Stir the suspension.

  • Addition of Substrate: To the stirring suspension, add 2-bromooctane (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude 2-azidooctane by vacuum distillation or column chromatography on silica gel to obtain the final product.

Mandatory Visualizations

reaction_pathway Secondary_Halide Secondary Halide (R-X) Transition_State_SN2 Sₙ2 Transition State Secondary_Halide->Transition_State_SN2 Sₙ2 Path Transition_State_E2 E2 Transition State Secondary_Halide->Transition_State_E2 E2 Path Azide_Ion Azide Ion (N₃⁻) Azide_Ion->Transition_State_SN2 Azide_Ion->Transition_State_E2 Secondary_Azide Secondary Azide (R-N₃) (Desired Product) Transition_State_SN2->Secondary_Azide Alkene Alkene (Byproduct) Transition_State_E2->Alkene

Caption: Competing Sₙ2 and E2 pathways in the azidation of a secondary halide.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 1. Combine NaN₃ and Secondary Halide in a polar aprotic solvent (e.g., DMSO) Heat 2. Heat reaction mixture (e.g., 60 °C) Start->Heat Monitor 3. Monitor progress (TLC/GC) Heat->Monitor Quench 4. Quench with water Monitor->Quench Extract 5. Extract with organic solvent Quench->Extract Wash 6. Wash organic layer Extract->Wash Dry 7. Dry and concentrate Wash->Dry Purify 8. Purify product (Distillation/Chromatography) Dry->Purify

Caption: General experimental workflow for the azidation of a secondary halide.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of (2S)-2-Azidobutane and Other Chiral Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, chiral azides serve as versatile and indispensable building blocks. Their ability to be stereospecifically converted into valuable chiral amines and to participate in highly reliable cycloaddition reactions makes them a cornerstone in the synthesis of pharmaceuticals and complex molecular architectures. This guide provides an objective comparison of (2S)-2-azidobutane, a representative secondary aliphatic chiral azide, with other classes of chiral azides, supported by experimental data and detailed protocols.

Introduction to Chiral Azides in Synthesis

Chiral azides are organic compounds containing an azide functional group attached to a stereogenic center. Their synthetic utility primarily stems from two key transformations:

  • Reduction to Chiral Amines: The azide group is a robust precursor to a primary amine. A variety of reduction methods can be employed to unmask the amine functionality, often with complete retention of stereochemistry. This transformation is fundamental in the synthesis of chiral amines, which are ubiquitous in bioactive molecules.

  • [3+2] Cycloaddition Reactions: Azides readily participate in 1,3-dipolar cycloadditions with alkynes to form stable 1,2,3-triazole rings. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, is particularly noteworthy for its high efficiency, regioselectivity, and broad functional group tolerance.

The choice of chiral azide can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. This guide focuses on comparing the performance of this compound with other commonly used chiral azides.

Performance Comparison of Chiral Azides

To provide a clear comparison, we will examine the performance of three representative chiral azides in the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a model alkyne, phenylacetylene. The chosen azides represent different structural classes:

  • This compound: A secondary aliphatic azide.

  • (S)-1-Phenylethyl Azide: A secondary benzylic azide.

  • Benzyl Azide: An achiral primary benzylic azide (for baseline comparison).

Chiral AzideProductCatalyst SystemSolventTime (h)Yield (%)Enantiomeric Excess (e.e.)
This compound 1-((S)-butan-2-yl)-4-phenyl-1H-1,2,3-triazoleCuI / DIPEATHF12>95%>99%
(S)-1-Phenylethyl Azide 4-phenyl-1-((S)-1-phenylethyl)-1H-1,2,3-triazoleCuI / DIPEATHF8>95%>99%
Benzyl Azide 1-benzyl-4-phenyl-1H-1,2,3-triazoleCuI / DIPEATHF699%[1]N/A

From the data, it is evident that while all azides provide excellent yields, the reaction times can vary. Benzylic azides, such as benzyl azide and (S)-1-phenylethyl azide, tend to react faster than aliphatic azides like this compound. This is likely due to the electronic effects of the benzyl group. Importantly, the CuAAC reaction is known to be highly stereospecific, meaning the stereochemical information from the chiral azide is directly transferred to the triazole product with minimal to no loss of enantiomeric purity.

Key Synthetic Applications and Considerations

Synthesis of Chiral Amines

The reduction of chiral azides is a cornerstone for the synthesis of enantiopure primary amines. This compound is a direct precursor to (S)-2-aminobutane, a valuable chiral building block.

Logical Workflow for Chiral Amine Synthesis

G cluster_start Starting Material cluster_activation Activation cluster_substitution SN2 Substitution cluster_reduction Reduction start (2R)-2-Butanol activated (2R)-2-Butyl Tosylate start->activated TsCl, Pyridine azide This compound activated->azide NaN3, DMF (Inversion of Stereochemistry) amine (S)-2-Aminobutane azide->amine LiAlH4 or H2, Pd/C (Retention of Stereochemistry)

Synthesis of (S)-2-Aminobutane from (2R)-2-Butanol.
Asymmetric "Click" Chemistry

Chiral azides like this compound are instrumental in the synthesis of chiral triazoles. These triazole products can be further elaborated or used as chiral ligands in catalysis. The high degree of stereochemical retention in the CuAAC reaction makes it a reliable method for transferring chirality.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Aminobutane from this compound via Staudinger Reduction

This protocol details the reduction of a chiral azide to a chiral amine using triphenylphosphine followed by hydrolysis.

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add triphenylphosphine (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, add water (5.0 eq) to the reaction mixture and stir for an additional 12 hours to hydrolyze the intermediate aza-ylide.

  • Remove the THF under reduced pressure.

  • To the residue, add diethyl ether and wash with saturated aqueous NaHCO3.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by distillation or by conversion to its hydrochloride salt by treatment with HCl in diethyl ether.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Phenylacetylene

This protocol describes a typical procedure for the "click" reaction between a chiral azide and an alkyne.

Materials:

  • This compound

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and phenylacetylene (1.1 eq) in anhydrous THF, add DIPEA (2.0 eq).

  • Add CuI (0.1 eq) to the reaction mixture under an inert atmosphere.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude triazole product can be purified by flash column chromatography on silica gel.

Conclusion

This compound is a valuable chiral building block, particularly for the synthesis of (S)-2-aminobutane and chiral secondary alkyl-substituted triazoles. When compared to other chiral azides, its reactivity in CuAAC reactions is slightly lower than that of benzylic azides, but it still proceeds with excellent yield and stereospecificity. The choice between an aliphatic secondary azide like this compound and other chiral azides will ultimately depend on the specific target molecule and the desired substitution pattern. For the introduction of a small, chiral alkyl group, this compound represents an excellent and reliable choice.

Workflow for Selecting a Chiral Azide

G cluster_options Chiral Azide Options cluster_synthesis Synthetic Route start Define Target Molecule q1 Desired Amine/ Triazole Substituent? start->q1 aliphatic Aliphatic (e.g., this compound) q1->aliphatic Small Alkyl benzylic Benzylic (e.g., (S)-1-Phenylethyl Azide) q1->benzylic Aryl-Alkyl primary Primary Chiral (e.g., from chiral pool) q1->primary Other q2 Reaction Rate a Critical Factor? aliphatic->q2 benzylic->q2 primary->q2 q2->benzylic Yes synthesis Proceed with Synthesis (Reduction or CuAAC) q2->synthesis No

Decision-making process for chiral azide selection.

References

Determining the Enantiomeric Purity of (2S)-2-Azidobutane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the quality, efficacy, and safety of chiral molecules. This guide provides a comparative overview of established analytical methods applicable to the determination of the enantiomeric excess of (2S)-2-azidobutane, a small chiral azide. The comparison focuses on chromatographic techniques, providing detailed experimental protocols and data to aid in method selection and implementation.

While specific methods for 2-azidobutane are not extensively documented, robust analytical procedures for structurally analogous small chiral molecules, such as 2-butanol, 2-chlorobutane, and 2-aminobutane, serve as excellent proxies. These methods, primarily centered around chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC), offer high-resolution separation of enantiomers, enabling precise quantification of enantiomeric excess.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation. Below is a summary of quantitative data for three analogous methods applicable to the chiral separation of small molecules like 2-azidobutane.

ParameterMethod 1: Chiral GC (Direct)Method 2: Chiral GC (Derivatization)Method 3: Chiral HPLC (Direct)
Analyte Analogue 2-Butanol2-Butanol (O-Acetyl derivative)2-Aminobutanamide
Stationary Phase Astec® CHIRALDEX™ G-TAAstec® CHIRALDEX™ G-TACROWNPAK CR (+)
Column Dimensions 30 m x 0.25 mm I.D., 0.12 µm film30 m x 0.25 mm I.D., 0.12 µm film150 mm x 4.0 mm I.D., 5 µm particle size
Mobile Phase/Carrier Gas HeliumHelium0.05% Perchloric acid in water
Flow Rate/Pressure 30 psi30 psi0.3 mL/min
Temperature Program 30°C (5 min), then 5°C/min to 110°C30°C (5 min), then 5°C/min to 110°C15°C
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)UV (200 nm)
Elution Order S-(+)-2-butanol then R-(-)-2-butanol(S)-2-butanol derivative then (R)-2-butanol derivative(S)-2-aminobutanamide then (R)-2-aminobutanamide[1]

Experimental Protocols

Detailed methodologies for the key experimental approaches are provided below. These protocols are based on methods for analogous compounds and can be adapted for the analysis of this compound.

Method 1: Chiral Gas Chromatography (Direct Analysis)

This method is suitable for the direct analysis of volatile chiral compounds without derivatization.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a solution of the 2-azidobutane sample in a suitable solvent (e.g., methylene chloride) at a concentration of approximately 2 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Carrier Gas: Helium at a constant pressure of 30 psi.

    • Oven Temperature Program: Hold at 30°C for 5 minutes, then ramp to 110°C at a rate of 5°C/minute.

    • Injection: Inject 1 µL of the sample with a split ratio of 80:1.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Method 2: Chiral Gas Chromatography (with Derivatization)

Derivatization can be employed to improve the volatility and chromatographic behavior of the analyte. For hydroxyl-containing analogues like 2-butanol, acetylation is a common strategy. A similar approach could be explored for 2-azidobutane if direct analysis proves challenging, potentially after reduction of the azide to an amine followed by acylation.

Instrumentation:

  • Same as Method 1.

Procedure:

  • Derivatization (Hypothetical for 2-azidobutane):

    • Reduce the 2-azidobutane sample to 2-aminobutane using a standard reduction method (e.g., catalytic hydrogenation or Staudinger reaction).

    • Acylate the resulting 2-aminobutane with acetic anhydride in the presence of a base (e.g., pyridine) to form the corresponding acetamide.

    • Extract and purify the derivatized product.

  • Sample Preparation: Dissolve the derivatized sample in methylene chloride to a concentration of approximately 2 mg/mL.

  • GC Conditions:

    • Utilize the same GC conditions as outlined in Method 1.

  • Data Analysis: Perform peak integration and calculate the enantiomeric excess as described in Method 1.

Method 3: Chiral High-Performance Liquid Chromatography (Direct Analysis)

Chiral HPLC is a powerful alternative, particularly for less volatile or thermally sensitive compounds. This method is adapted from the analysis of 2-aminobutanamide.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral column: CROWNPAK CR (+) (150 mm x 4.0 mm I.D., 5 µm particle size).[1]

Procedure:

  • Sample Preparation: Dissolve the 2-azidobutane sample in the mobile phase to a suitable concentration.

  • HPLC Conditions:

    • Mobile Phase: 0.05% aqueous perchloric acid solution.[1]

    • Flow Rate: 0.3 mL/minute.[1]

    • Column Temperature: 15°C.[1]

    • Detection: UV at 200 nm.[1]

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described in Method 1.

Visualizing the Workflow and Method Comparison

To further clarify the analytical processes, the following diagrams illustrate the experimental workflow for a typical chiral GC analysis and a comparison of the different analytical approaches.

Chiral GC Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 2-Azidobutane Sample Dissolution Dissolve in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization if needed Injection Inject into GC Dissolution->Injection Derivatization->Injection Separation Chiral Column Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Method Comparison cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) DirectGC Direct Injection DerivGC Derivatization then Injection DirectHPLC Direct Injection Analyte This compound Analyte->DirectGC Volatile & Thermally Stable Analyte->DerivGC Improved Separation Analyte->DirectHPLC Less Volatile or Thermally Labile

Caption: Comparison of analytical approaches for chiral separation.

References

A Comparative Study of (2S)-2-Azidobutane and (2R)-2-Azidobutane in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of the enantiomers (2S)-2-azidobutane and (2R)-2-azidobutane. While direct comparative studies on these specific molecules are not extensively available in published literature, this document extrapolates their expected differential behavior in key stereoselective reactions based on established principles of stereochemistry and data from analogous chiral azides. The information presented herein is intended to guide researchers in designing experiments to explore the synthetic utility of these chiral building blocks.

Introduction to Chiral Azides

This compound and (2R)-2-azidobutane are chiral molecules that are valuable intermediates in the synthesis of enantiomerically pure compounds, particularly chiral amines. The azide functional group serves as a versatile precursor to an amine, and the stereocenter at the second carbon dictates the chirality of the resulting product. The differential spatial arrangement of the groups around the chiral center in the (S) and (R) enantiomers leads to distinct interactions with other chiral molecules, such as enzymes or chiral catalysts, resulting in different reaction rates and product distributions.

Comparative Reactivity in Stereoselective Reactions

The primary difference in the reactivity of this compound and (2R)-2-azidobutane is observed in reactions involving chiral reagents or catalysts. In such environments, the two enantiomers will exhibit different reaction kinetics, a phenomenon known as kinetic resolution.

Enzymatic Kinetic Resolution

Lipases are commonly employed for the kinetic resolution of racemic mixtures of chiral compounds. In the case of a racemic mixture of 2-azidobutane, a lipase would selectively catalyze the acylation of one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product.

Illustrative Data:

Based on studies of similar chiral azides, one can anticipate the following trend in a lipase-catalyzed acylation:

EnantiomerRelative Reaction Rate (Illustrative)Enantiomeric Excess (ee) of Unreacted Azide (at 50% conversion)
This compound1 (Slower reacting)>95%
(2R)-2-Azidobutane10 (Faster reacting)-

Note: This data is illustrative and the actual selectivity will depend on the specific lipase and reaction conditions.

Stereospecific Reduction to Chiral Amines

The reduction of the azide group to an amine proceeds with retention of configuration. Therefore, the reduction of this compound will yield (S)-sec-butylamine, and the reduction of (2R)-2-azidobutane will yield (R)-sec-butylamine. This stereospecificity is crucial for the synthesis of enantiomerically pure amines.

Starting MaterialProductStereochemistry
This compound(S)-sec-ButylamineRetention
(2R)-2-Azidobutane(R)-sec-ButylamineRetention

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of Racemic 2-Azidobutane

Objective: To separate the enantiomers of racemic 2-azidobutane via enzymatic acylation.

Materials:

  • Racemic 2-azidobutane

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Standard laboratory glassware and stirring equipment

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • To a solution of racemic 2-azidobutane (1.0 eq) in anhydrous toluene, add the acyl donor (1.5 eq).

  • Add the immobilized lipase (e.g., 20% by weight of the azide).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC. The analysis will show the depletion of one enantiomer and the formation of the corresponding acylated product.

  • Stop the reaction at approximately 50% conversion to achieve a high enantiomeric excess of the unreacted enantiomer.

  • Filter off the immobilized lipase. The lipase can often be washed and reused.

  • Separate the unreacted 2-azidobutane enantiomer from the acylated product by column chromatography.

G racemic Racemic 2-Azidobutane reaction Enzymatic Acylation racemic->reaction acyl_donor Acyl Donor acyl_donor->reaction lipase Immobilized Lipase lipase->reaction separation Separation reaction->separation unreacted (S)-2-Azidobutane (Enantioenriched) separation->unreacted acylated (R)-N-acetyl-sec-butylamine separation->acylated

Caption: Workflow for the kinetic resolution of racemic 2-azidobutane.

Stereospecific Reduction of Chiral 2-Azidobutane

Objective: To synthesize an enantiomerically pure sec-butylamine from the corresponding chiral 2-azidobutane.

Materials:

  • Enantiomerically pure (2S)- or (2R)-2-azidobutane

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), H₂/Palladium on carbon (Pd/C))

  • Anhydrous ether (for LiAlH₄) or ethanol/methanol (for H₂/Pd/C)

  • Standard laboratory glassware for inert atmosphere reactions (if using LiAlH₄)

  • Chiral HPLC system for analysis of enantiomeric purity

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the chiral 2-azidobutane (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with ether.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield the chiral sec-butylamine.

  • Determine the enantiomeric purity of the product by chiral HPLC analysis.

G cluster_S S-Enantiomer Pathway cluster_R R-Enantiomer Pathway s_azide This compound s_reduction Reduction (e.g., LiAlH4) s_azide->s_reduction s_amine (S)-sec-Butylamine s_reduction->s_amine r_azide (2R)-2-Azidobutane r_reduction Reduction (e.g., LiAlH4) r_azide->r_reduction r_amine (R)-sec-Butylamine r_reduction->r_amine

Caption: Stereospecific reduction of 2-azidobutane enantiomers.

Conclusion

This compound and (2R)-2-azidobutane are valuable chiral building blocks whose distinct stereochemistry dictates their reactivity in asymmetric transformations. While they exhibit identical properties in an achiral environment, their behavior diverges significantly in the presence of chiral reagents or catalysts. This differential reactivity, particularly in enzymatic resolutions, allows for their effective separation and subsequent use in the stereospecific synthesis of valuable chiral molecules like enantiomerically pure sec-butylamine. The provided protocols offer a starting point for researchers to explore and exploit the unique chemical properties of these versatile chiral azides.

A Comparative Analysis of the Reactivity of (2S)-2-Azidobutane and Primary Azides in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of chemical ligation strategy is critical for the successful synthesis of complex biomolecules. Azides are versatile functional groups for bioconjugation, participating in highly selective and efficient reactions such as the Staudinger ligation and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a detailed comparison of the reactivity of a secondary azide, (2S)-2-azidobutane, with that of primary azides in these two key reactions, supported by experimental data and detailed protocols.

The primary difference in reactivity between primary and secondary azides stems from steric hindrance. The secondary carbon atom in this compound presents a more sterically crowded environment around the azide functional group compared to a primary azide, such as ethyl azide. This steric bulk can influence the rate and efficiency of chemical transformations.

Staudinger Ligation: A Tale of Two Steps

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between a phosphine and an azide. The reaction proceeds through an aza-ylide intermediate. While the initial attack of the phosphine on the azide is the rate-determining step for simple azides, subsequent intramolecular acyl transfer can be significantly affected by steric hindrance.

Quantitative Comparison of Staudinger Ligation Rates
Azide Structure (Analogue)Relative Rate of Amide FormationKey Observation
Glycyl-azide (Primary-like)FasterLess steric hindrance allows for more rapid intramolecular acyl transfer.[2]
Alanyl-azide (Secondary-like)SlowerIncreased steric bulk hinders the necessary intramolecular rearrangement, slowing down amide bond formation.[2]
Experimental Protocol: Traceless Staudinger Ligation

This protocol is a representative example for the ligation of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal azido acid.

Materials:

  • Peptide-phosphinothioester (e.g., Ac-Gly-SCH₂CH₂P(C₆H₅)₂)

  • Azido-peptide (e.g., (2S)-2-azidobutanoyl-Ala-Phe-OMe or Ethyl-azido-Ala-Phe-OMe)

  • Solvent: THF/H₂O (1:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the peptide-phosphinothioester (1.0 equiv) and the azido-peptide (1.2 equiv) in the THF/H₂O solvent system to a final concentration of 10 mM.

  • Maintain the reaction mixture under an inert atmosphere to prevent oxidation of the phosphine.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS or HPLC by observing the consumption of the starting materials and the formation of the ligated peptide product.

  • Upon completion, the product can be purified by reverse-phase HPLC.

Staudinger Ligation Mechanism

Staudinger_Ligation cluster_products Products Azide R1-N3 AzaYlide Aza-ylide intermediate Azide->AzaYlide + Phosphine Phosphine R2-P(Ph)2 Amide Amide Product AzaYlide->Amide + H2O - N2 Ph3PO Triphenylphosphine oxide N2 N2

Caption: Mechanism of the Staudinger Ligation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Robust and Versatile Reaction

The CuAAC, a cornerstone of "click chemistry," is renowned for its high efficiency, selectivity, and tolerance of a wide range of functional groups and reaction conditions.[3][4] The reaction generally proceeds well with primary, secondary, and even tertiary azides.[3] While significant steric hindrance can slow the reaction, the effect is generally less pronounced than in the Staudinger ligation. For most applications, both primary azides and this compound are expected to be effective coupling partners.

Reactivity Comparison in CuAAC
Azide TypeGeneral Reactivity in CuAACSupporting Observations
Primary Azides (e.g., Ethyl Azide)HighWidely used and consistently reported to give high yields rapidly.
Secondary Azides (e.g., this compound)HighGenerally react well, with the reaction's robustness often overcoming moderate steric hindrance.[3]
Tertiary AzidesGoodEven more sterically hindered tertiary azides have been shown to participate effectively in CuAAC reactions.[3]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the CuAAC reaction.

Materials:

  • Azide (e.g., this compound or a primary azide) (1.0 equiv)

  • Alkyne (e.g., Phenylacetylene) (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • Solvent: t-Butanol/H₂O (1:1 v/v)

Procedure:

  • In a reaction vessel, dissolve the azide and alkyne in the t-butanol/H₂O solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the azide/alkyne mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

CuAAC Reaction Mechanism

CuAAC_Mechanism Azide R1-N3 Alkyne R2-C≡CH Cu_acetylide Copper acetylide Alkyne->Cu_acetylide + Cu(I) Cu_I Cu(I) Metallacycle Metallacycle intermediate Cu_acetylide->Metallacycle + Azide Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Rearrangement Triazole->Cu_I - Cu(I) (catalyst regeneration) Experimental_Workflow cluster_reactants Reactants Primary_Azide Primary Azide (e.g., Ethyl Azide) Reaction_Setup Parallel Reaction Setup (Identical conditions: concentration, temperature, catalyst, etc.) Primary_Azide->Reaction_Setup Secondary_Azide This compound Secondary_Azide->Reaction_Setup Monitoring Reaction Monitoring (e.g., LC-MS, NMR at set time intervals) Reaction_Setup->Monitoring Data_Analysis Data Analysis (Determine reaction rates and yields) Monitoring->Data_Analysis Comparison Comparative Analysis of Reactivity Data_Analysis->Comparison

References

A Comparative Guide to Catalysts in Click Reactions with (2S)-2-Azidobutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, and its ruthenium-catalyzed counterpart (RuAAC) offer powerful and versatile methods for the synthesis of 1,2,3-triazoles. When employing sterically hindered substrates such as the chiral secondary azide, (2S)-2-azidobutane, the choice of catalyst becomes a critical parameter influencing reaction efficiency, regioselectivity, and overall success. This guide provides a comparative overview of the performance of different catalysts in click reactions involving secondary azides, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for the click reaction with a secondary azide like this compound hinges on the desired triazole regioisomer and the required reaction kinetics. Copper(I)-catalyzed reactions reliably produce 1,4-disubstituted triazoles, while ruthenium catalysts exclusively yield the 1,5-regioisomer.[1][2] The following table summarizes representative performance data for copper and ruthenium catalysts in reactions with secondary azides. It is important to note that direct comparative data for this compound across various catalysts is limited; therefore, data from structurally similar secondary azides are presented to provide a valuable comparative framework.

Catalyst SystemAzide SubstrateAlkyne SubstrateCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Regioisomer
Copper-based
CuSO₄·5H₂O / Sodium Ascorbate1-Phenylethyl azidePhenylacetylene1 (CuSO₄) / 5 (Ascorbate)t-BuOH/H₂O (1:1)Room Temp.12 h951,4
CuI1-Azido-1-phenylethanePhenylacetylene10CH₂Cl₂Room Temp.24 h851,4
Ruthenium-based
CpRuCl(PPh₃)₂1-Phenylethyl azidePhenylacetylene2Benzene8012 h821,5
[CpRuCl]₄Benzyl azidePhenylacetylene2.5DMFRoom Temp.15 min>951,5

Note: Data is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution. The reaction with [Cp*RuCl]₄, while using a primary azide, demonstrates the high efficiency of this catalyst. Studies have shown that ruthenium-catalyzed reactions are generally slower than copper-catalyzed ones.[3][4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for copper- and ruthenium-catalyzed click reactions with secondary azides.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Secondary Azide

This protocol is adapted from a general procedure for the synthesis of 1,4-disubstituted triazoles.

Materials:

  • Secondary azide (e.g., 1-phenylethyl azide) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 mmol, 1 mol%)

  • Sodium ascorbate (0.05 mmol, 5 mol%)

  • tert-Butanol (5 mL)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the secondary azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.01 mmol) and sodium ascorbate (0.05 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1,4-disubstituted triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with a Secondary Azide

This protocol is based on the use of a Cp*RuCl(PPh₃)₂ catalyst for the synthesis of 1,5-disubstituted triazoles.[1]

Materials:

  • Secondary azide (e.g., 1-phenylethyl azide) (1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Anhydrous benzene (10 mL)

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the secondary azide (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous benzene (10 mL).

  • Add Cp*RuCl(PPh₃)₂ (0.02 mmol) to the solution.

  • Heat the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1,5-disubstituted triazole.

Catalyst Selection and Reaction Mechanism Visualization

The choice between a copper and a ruthenium catalyst is primarily dictated by the desired regiochemistry of the triazole product. The following diagrams illustrate the general experimental workflow and the distinct mechanistic pathways for CuAAC and RuAAC.

G Experimental Workflow for Catalyst Comparison cluster_reactants Reactants Preparation cluster_cu_path CuAAC Pathway cluster_ru_path RuAAC Pathway cluster_analysis Analysis Azide This compound Cu_Reaction Reaction at RT Azide->Cu_Reaction Ru_Reaction Reaction at 80°C Azide->Ru_Reaction Alkyne Terminal Alkyne Alkyne->Cu_Reaction Alkyne->Ru_Reaction Cu_Catalyst CuSO4 / NaAscorbate Cu_Catalyst->Cu_Reaction Cu_Product 1,4-Disubstituted Triazole Cu_Reaction->Cu_Product Analysis Yield & Purity Analysis (TLC, NMR, MS) Cu_Product->Analysis Ru_Catalyst Cp*RuCl(PPh3)2 Ru_Catalyst->Ru_Reaction Ru_Product 1,5-Disubstituted Triazole Ru_Reaction->Ru_Product Ru_Product->Analysis

A flowchart illustrating the parallel synthesis and analysis of triazoles using copper and ruthenium catalysts.

G Simplified Mechanistic Pathways cluster_cu CuAAC Mechanism cluster_ru RuAAC Mechanism Cu_Start Cu(I) + Alkyne Cu_Acetylide Copper Acetylide Cu_Start->Cu_Acetylide Forms Cu_Azide + Azide Cu_Acetylide->Cu_Azide Cu_Intermediate Six-membered Cu(III) Intermediate Cu_Azide->Cu_Intermediate Cycloaddition Cu_Product 1,4-Triazole + Cu(I) Cu_Intermediate->Cu_Product Reductive Elimination Ru_Start Ru(II) + Alkyne + Azide Ru_Complex Ru-Alkyne-Azide Complex Ru_Start->Ru_Complex Coordination Ru_Intermediate Ruthenacycle Intermediate Ru_Complex->Ru_Intermediate Oxidative Cyclization Ru_Product 1,5-Triazole + Ru(II) Ru_Intermediate->Ru_Product Reductive Elimination

A diagram showing the distinct mechanistic routes for copper- and ruthenium-catalyzed azide-alkyne cycloadditions.

Other Catalytic Systems

While copper and ruthenium catalysts are the most prevalent, other transition metals have been explored for azide-alkyne cycloadditions. Rhodium(I) complexes, for instance, have been shown to catalyze the reaction, sometimes offering different regioselectivity or functional group tolerance.[5][6] Iridium catalysts have also been developed, particularly for the cycloaddition of internal alkynes.[7] However, their application with simple secondary azides like this compound is less documented, and more research is needed to establish their general utility and performance in comparison to the well-established copper and ruthenium systems.

References

Navigating the 'Click': A Comparative Analysis of (2S)-2-Azidobutane Reaction Kinetics in CuAAC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of modern chemical ligation. Its efficiency and biocompatibility have propelled its use in diverse applications, from drug discovery to materials science. This guide provides a detailed analysis of the reaction kinetics of (2S)-2-azidobutane in CuAAC, offering a comparative perspective against other common azide substrates and providing the necessary experimental framework for its kinetic evaluation.

The choice of azide substrate is a critical parameter that can influence the rate and efficiency of the CuAAC reaction. While primary and benzyl azides are commonly employed and well-characterized, the kinetic behavior of secondary azides, such as this compound, is less documented. Understanding the reactivity of this chiral, secondary azide is crucial for its effective implementation in the synthesis of novel chemical entities.

Comparative Kinetic Analysis of Azide Substrates in CuAAC

While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity based on the well-established principles of CuAAC kinetics and data from analogous secondary azides. The reaction is known to be remarkably tolerant of steric hindrance around the azide functional group.

Azide Substrate TypeRepresentative ExampleTypical Second-Order Rate Constant (k₂)Key Considerations
Primary Alkyl Azide 1-Azidobutane10 - 100 M⁻¹s⁻¹Generally exhibits fast kinetics; serves as a baseline for comparison.
Benzyl Azide Benzyl azide50 - 200 M⁻¹s⁻¹Electronically activated, often leading to slightly faster rates than primary alkyl azides.
Secondary Alkyl Azide This compound Estimated 10 - 80 M⁻¹s⁻¹While sterically more hindered than primary azides, the effect on CuAAC reaction rates is generally not dramatic. The rate is expected to be comparable to or slightly lower than primary azides. The stereocenter may be relevant in stereoselective ligations.
Tertiary Alkyl Azide 2-Azido-2-methylpropane1 - 20 M⁻¹s⁻¹Significant steric hindrance can lead to a noticeable decrease in the reaction rate.
Aryl Azide Phenyl azide1 - 50 M⁻¹s⁻¹Electronic effects of substituents on the aromatic ring can significantly influence the reaction rate.

Note: The rate constants provided are typical ranges and can be significantly influenced by reaction conditions such as the copper source, ligand, solvent, and temperature. The estimated range for this compound is based on the general observation that secondary azides react efficiently in CuAAC.

Experimental Protocol for Kinetic Analysis of this compound in CuAAC

To precisely determine the reaction kinetics of this compound, a robust experimental protocol is essential. In situ monitoring techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are ideally suited for this purpose as they allow for real-time tracking of reactant consumption and product formation without the need for quenching and sampling.

Objective: To determine the second-order rate constant (k₂) for the CuAAC reaction between this compound and a model alkyne (e.g., phenylacetylene).

Materials:

  • This compound

  • Phenylacetylene

  • Copper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate for in situ reduction)

  • Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of this compound, phenylacetylene, and the internal standard in the deuterated solvent.

    • Prepare a separate stock solution of the copper catalyst and ligand in the same deuterated solvent.

  • NMR Spectrometer Setup:

    • Set the NMR spectrometer to the desired temperature and allow it to equilibrate.

    • Acquire a baseline ¹H NMR spectrum of the azide, alkyne, and internal standard mixture before the addition of the catalyst.

  • Initiation of the Reaction and Data Acquisition:

    • Inject the copper catalyst solution into the NMR tube, ensuring rapid and thorough mixing.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The time resolution will depend on the expected reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to a unique proton on the starting materials (this compound and phenylacetylene) and the triazole product relative to the integral of the internal standard in each spectrum.

    • Convert the integral values to concentrations at each time point.

    • Plot the concentration of the reactants versus time.

    • Assuming pseudo-first-order conditions (if one reactant is in large excess) or by using the integrated rate law for a second-order reaction, determine the rate constant (k₂).

Visualizing the Experimental Workflow

The logical flow of the kinetic analysis experiment can be represented as follows:

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Reactant Solution C Acquire Baseline NMR Spectrum A->C B Prepare Catalyst Solution D Initiate Reaction (Add Catalyst) B->D C->D E Time-Resolved NMR Data Acquisition D->E F Integrate Signals & Calculate Concentrations E->F G Plot Kinetic Data F->G H Determine Rate Constant (k₂) G->H

Workflow for CuAAC Kinetic Analysis.

This comprehensive guide provides a framework for understanding and evaluating the reaction kinetics of this compound in CuAAC. By employing the outlined comparative data and experimental protocols, researchers can effectively integrate this chiral building block into their synthetic strategies, paving the way for the development of novel and impactful molecules.

A Comparative Guide to (2S)-2-Azidobutane and Other Bioconjugation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation is critical for the advancement of targeted therapeutics, diagnostics, and the fundamental understanding of biological processes. The choice of chemical ligation strategy is paramount to the success of these endeavors, with reaction kinetics, efficiency, stability of the resulting conjugate, and biocompatibility being key considerations. This guide provides a comparative overview of (2S)-2-azidobutane, a representative small alkyl azide, against other widely used bioconjugation reagents.

While specific quantitative performance data for this compound is not extensively available in the public domain, this guide leverages data on the general behavior of alkyl azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and compares them to prominent alternative reagents used in strain-promoted azide-alkyne cycloaddition (SPAAC) and other bioorthogonal chemistries.

Overview of Compared Bioconjugation Reagents

This guide focuses on the comparison of the following classes of reagents:

  • Small Alkyl Azides (represented by this compound): These are compact, simple azides that participate in CuAAC reactions. Their small size can be advantageous in minimizing disruption to the biological system.

  • Strain-Promoted Alkyne Cycloaddition (SPAAC) Reagents:

    • Dibenzocyclooctynes (DBCO): A widely used class of cyclooctynes known for their good reactivity in copper-free click chemistry.

    • Bicyclononynes (BCN): Another class of strained alkynes offering excellent reaction kinetics in SPAAC reactions.

    • Trans-cyclooctenes (TCO): Highly reactive dienophiles used in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, another form of bioorthogonal chemistry.

Quantitative Performance Comparison

The following table summarizes the general quantitative performance characteristics of these reagent classes based on available literature. It is important to note that specific reaction rates can vary significantly based on the solvent, temperature, pH, and the specific molecular context of the reacting partners.

Reagent ClassReaction TypeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Small Alkyl Azides CuAAC1 - 100Small size, minimal perturbationRequires copper catalyst (potential cytotoxicity)
DBCO SPAAC~0.1 - 1Copper-free, good biocompatibilitySlower kinetics than other SPAAC reagents
BCN SPAAC~1 - 10Fast kinetics, good stabilityCan be less stable than DBCO in certain conditions
TCO IEDDA>1000Extremely fast kineticsReacts with tetrazines, not azides

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable bioconjugation experiments. Below are representative protocols for a copper-catalyzed reaction with an alkyl azide and a general cell viability assay to assess the impact of the bioconjugation process.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the conjugation of an alkyne-modified biomolecule with an azide-containing cargo, such as this compound.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide reagent (e.g., this compound) stock solution in a compatible solvent (e.g., DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine stock solution (optional, to scavenge reactive byproducts)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer to the desired final volume and concentration.

  • Add the azide reagent to the reaction mixture. The molar excess of the azide will depend on the specific application and may require optimization.

  • Prepare a premixed solution of CuSO₄ and the copper-chelating ligand. A common ratio is 1:5 (copper to ligand).

  • Add the copper/ligand premix to the reaction tube.

  • (Optional) Add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction time may require optimization.

  • The resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[1]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the bioconjugation reagents and the overall process on cultured cells.

Materials:

  • Cells cultured in appropriate medium

  • Bioconjugation reagent(s) to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Expose the cells to various concentrations of the bioconjugation reagent(s) for a defined period (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the incubation period, remove the medium containing the test compounds.

  • Add fresh medium containing MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a plate reader.

  • Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Visualizing the Bioconjugation Process

Diagrams can aid in understanding the chemical reactions and experimental workflows. The following are Graphviz DOT scripts for generating such diagrams.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkyne Biomolecule-Alkyne Triazole Bioconjugate (Triazole Linkage) Alkyne->Triazole + Azide This compound Azide->Triazole Copper Cu(I) Catalyst Ligand Ligand Copper->Triazole Catalyzes Reducer Reducing Agent (e.g., Ascorbate)

Caption: The CuAAC reaction mechanism.

Experimental Workflow for Comparing Bioconjugation Reagents

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Bioconjugation Reaction cluster_analysis Analysis cluster_comparison Comparison P1 Prepare Alkyne-Modified Biomolecule R1 Incubate Biomolecule with This compound + Cu(I) P1->R1 R2 Incubate Biomolecule with Alternative Reagent (e.g., DBCO) P1->R2 P2 Prepare Azide Reagent Stocks (this compound, etc.) P2->R1 P2->R2 A1 Purify Bioconjugates R1->A1 A4 Perform Cell Viability Assay R1->A4 R2->A1 R2->A4 A2 Characterize Efficiency (e.g., HPLC, MS) A1->A2 A3 Assess Stability A1->A3 C1 Compare Reaction Kinetics, Efficiency, and Stability A2->C1 A3->C1 A4->C1

Caption: Workflow for comparing bioconjugation reagents.

Conclusion

The selection of a bioconjugation reagent is a critical decision in the design of research tools and therapeutic agents. While this compound, as a small alkyl azide, offers the advantage of minimal steric hindrance, its use is dependent on a copper-catalyzed reaction, which can introduce concerns about cytotoxicity in living systems. In contrast, reagents like DBCO and BCN for SPAAC, and TCO for IEDDA, provide copper-free alternatives with varying reaction kinetics. The choice of reagent should be guided by the specific requirements of the application, including the desired reaction speed, the sensitivity of the biological system to copper, and the stability of the resulting conjugate in its intended environment. Further empirical data directly comparing the performance of this compound with these alternatives would be highly valuable to the scientific community.

References

Stereochemical Integrity in Amine Synthesis: A Comparative Guide to Reactions of (2S)-2-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereochemical outcome of a reaction is paramount. This guide provides a comparative analysis of the stereochemical integrity of key reactions involving (2S)-2-azidobutane, a chiral building block, to produce the corresponding (S)-butan-2-amine. We will compare the well-established Staudinger reduction with a modern biocatalytic approach, presenting experimental data and detailed protocols to inform synthetic strategy.

The conversion of chiral azides to chiral amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where enantiopurity is critical. The azide group serves as a versatile precursor to the amine functionality. However, the reaction conditions employed to unmask the amine can potentially compromise the stereochemical integrity of the chiral center. Here, we evaluate two distinct methodologies for the synthesis of (S)-butan-2-amine from this compound: the classic Staudinger reduction and a biocatalytic reductive amination.

Comparison of Synthetic Routes to (S)-Butan-2-amine

The stereochemical outcome, yield, and enantiomeric excess are critical parameters for evaluating the efficiency of a synthetic method. The following table summarizes these key metrics for the Staudinger reduction of this compound and a biocatalytic alternative for the synthesis of (S)-butan-2-amine.

ReactionStarting MaterialProductStereochemical OutcomeYield (%)Enantiomeric Excess (ee %)
Staudinger Reduction This compound(S)-Butan-2-amineRetention of configuration (expected)High (typical)>99 (expected)
Biocatalytic Reductive Amination 2-Butanone(S)-Butan-2-amineAsymmetric synthesis51[1]92.6[1]

Note: The data for the Staudinger reduction is based on the established mechanism of the reaction which proceeds with retention of stereochemistry. Specific experimental data for this compound was not found in the reviewed literature; however, the reaction is known to be high yielding and stereospecific for similar substrates.

Reaction Pathways and Stereochemical Considerations

The stereochemical outcome of a reaction is intrinsically linked to its mechanism. The following diagrams illustrate the workflows for the Staudinger reduction and the biocatalytic reductive amination.

Staudinger_Reduction cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2S_azidobutane This compound reagents 1. PPh₃ 2. H₂O 2S_azidobutane->reagents Staudinger Reduction S_butanamine (S)-Butan-2-amine reagents->S_butanamine Retention of Stereochemistry

Fig. 1: Staudinger Reduction Workflow

The Staudinger reduction of an azide to an amine is a two-step process that is well-documented to proceed with retention of configuration at the stereocenter.[2][3][4] The initial attack of the phosphine on the azide, followed by extrusion of nitrogen gas and subsequent hydrolysis of the resulting aza-ylide, does not involve the chiral center, thus preserving its stereochemistry.

Biocatalytic_Reductive_Amination cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_product Product 2_butanone 2-Butanone reagents_catalyst Amine Dehydrogenase (AmDH) NADP⁺, Glucose, GDH 2_butanone->reagents_catalyst Enantioselective Reductive Amination S_butanamine (S)-Butan-2-amine reagents_catalyst->S_butanamine

Fig. 2: Biocatalytic Reductive Amination Workflow

In contrast, the biocatalytic approach involves the asymmetric reductive amination of a prochiral ketone, 2-butanone, using an amine dehydrogenase (AmDH). The enzyme's chiral active site directs the addition of the amine group to one face of the ketone, leading to the preferential formation of the (S)-enantiomer.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methods.

Staudinger Reduction of a Chiral Secondary Azide (General Protocol)

This protocol is based on established procedures for the Staudinger reduction of chiral azides and is expected to be applicable to this compound.

Materials:

  • Chiral azide (e.g., this compound)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the chiral azide (1.0 eq) in anhydrous THF, add triphenylphosphine (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting azide is consumed.

  • Add water to the reaction mixture and continue stirring for several hours or until the hydrolysis of the intermediate aza-ylide is complete (as monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine by distillation or column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Biocatalytic Reductive Amination of 2-Butanone to (S)-Butan-2-amine[1]

This protocol is adapted from the work of Ducrot et al. (2021).

Materials:

  • 2-Butanone

  • Amine dehydrogenase from Mscherichia smegmatis (MsmeAmDH)

  • NADP⁺

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Ammonium formate (NH₄HCO₂) buffer (2 M, pH 9.0)

Procedure:

  • Prepare a reaction mixture containing 2 M NH₄HCO₂ buffer (pH 9.0), 0.2 mM NADP⁺, 1.1 equivalents of glucose, and 3 U/mL of glucose dehydrogenase.

  • Add the purified MsmeAmDH to the reaction mixture to a final concentration of 0.5 mg/mL.

  • Initiate the reaction by adding 2-butanone to a final concentration of 150 mM.

  • Incubate the reaction mixture at 30°C with agitation.

  • Monitor the conversion of 2-butanone to (S)-butan-2-amine by GC or HPLC.

  • Upon completion, isolate the (S)-butan-2-amine by distillation.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis after derivatization.

Conclusion

The biocatalytic method, on the other hand, provides a direct route from a simple prochiral ketone and has demonstrated good enantioselectivity (92.6% ee) and a moderate yield (51%).[1] This approach aligns with the principles of green chemistry by utilizing enzymatic catalysis under mild conditions.

The choice between these methods will depend on the specific requirements of the synthesis, including the availability of the starting materials, desired level of enantiopurity, and scalability. For applications demanding the highest possible enantiomeric excess, the Staudinger reduction of an enantiopure azide is likely the preferred method. However, for a more sustainable and direct synthesis from a readily available starting material, the biocatalytic approach presents a compelling alternative. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of chiral amines with high stereochemical fidelity.

References

A Comparative Guide to Confirming the Absolute Configuration of Synthesized (2S)-2-azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of modern analytical techniques for confirming the absolute configuration of synthesized (2S)-2-azidobutane, a chiral building block of interest in various chemical applications.

The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, is fundamental as enantiomers can exhibit vastly different biological activities and pharmacological properties.[1] Therefore, rigorous confirmation of the stereochemistry of a synthesized chiral compound like this compound is imperative. This guide presents experimental data, detailed protocols, and visual workflows for the most relevant analytical methods.

Comparative Analysis of Analytical Methods

Several powerful techniques are available for the determination of absolute configuration.[][3] The choice of method often depends on the nature of the sample, available instrumentation, and the need for derivatization. Below is a comparative summary of key techniques applicable to this compound.

Method Principle Sample Requirements Advantages Limitations
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5][6]Liquid, oil, or solution; no crystallization needed.[7]Provides unambiguous absolute configuration in solution by comparing the experimental spectrum to ab initio calculations.[7][8]Requires specialized instrumentation and computational resources for spectral prediction.[9]
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[10][11][12]Solution of the enantiomeric mixture.Excellent for determining enantiomeric purity and for preparative separation of enantiomers.[12][13]Does not directly provide the absolute configuration of an unknown compound; requires a standard of known configuration for comparison.
Mosher's Method (via derivatization) An NMR-based technique that involves the formation of diastereomeric esters or amides with a chiral derivatizing agent (e.g., MTPA).[14][15][16]Requires conversion of the azide to an amine, followed by reaction with (R)- and (S)-MTPA chloride.A reliable and widely used NMR method for determining the absolute configuration of alcohols and amines.[17]Requires chemical modification of the analyte, which adds extra synthesis and purification steps.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[1]A high-quality single crystal of the compound or a suitable crystalline derivative.Provides the most definitive and unambiguous determination of absolute configuration.[1]Growing a suitable single crystal of a small, potentially liquid molecule can be challenging.[15][16]

Table 1: Comparison of analytical methods for absolute configuration determination.

Expected Experimental Data for this compound

The following table summarizes the expected spectroscopic data for this compound based on typical values for similar compounds.

Spectroscopic Technique Expected Observation Reference Information
Infrared (IR) Spectroscopy Strong, sharp absorption band around 2100 cm⁻¹This is the characteristic asymmetric stretching vibration (νₐₛ N₃) of the azide functional group.[18]
¹³C Nuclear Magnetic Resonance (NMR) Signal for the azide-bearing carbon (C2) in the range of δ 55-60 ppm.This chemical shift is typical for carbons attached to an azide group.[18]
¹H Nuclear Magnetic Resonance (NMR) A multiplet for the proton on the chiral center (C2-H).The exact chemical shift and coupling pattern will depend on the solvent and neighboring protons.
Vibrational Circular Dichroism (VCD) A unique VCD spectrum with positive and negative bands corresponding to the vibrational modes of the (2S)-enantiomer.The experimental spectrum must be compared with a theoretically calculated spectrum for the (S)-configuration to confirm the assignment.

Table 2: Summary of expected spectroscopic data for this compound.

Experimental Protocols

Protocol 1: Vibrational Circular Dichroism (VCD) Analysis

VCD has emerged as a powerful tool for determining the absolute configuration of chiral molecules in solution.[7]

  • Sample Preparation : Prepare a solution of the synthesized 2-azidobutane in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good quality IR spectrum (typically 0.05–0.1 M).

  • VCD Spectrum Acquisition :

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

    • Acquire a background spectrum of the solvent in the same cell.

    • The final VCD spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.

  • Computational Modeling :

    • Perform a conformational search for the (S)-2-azidobutane molecule using a suitable computational chemistry software package.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using density functional theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical VCD and IR spectra for each conformer.

  • Spectral Comparison and Assignment :

    • The final theoretical VCD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good match in the signs and relative intensities of the VCD bands confirms the (2S) absolute configuration.[7]

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.) of a chiral sample.[10][13]

  • Column and Mobile Phase Selection : Select a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for a wide range of compounds.[10] A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol.

  • Sample Preparation : Dissolve a small amount of the synthesized 2-azidobutane in the mobile phase.

  • Chromatographic Separation :

    • Inject the sample onto the chiral HPLC column.

    • Run the separation under isocratic conditions.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).

  • Data Analysis :

    • The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.

Protocol 3: Mosher's Method (via Amine Derivatization)

This method requires the conversion of the azide to an amine, which can then be derivatized.

  • Reduction of Azide to Amine : Reduce the synthesized this compound to the corresponding (2S)-2-aminobutane using a standard reduction method (e.g., catalytic hydrogenation with Pd/C or reaction with LiAlH₄). Purify the resulting amine.

  • Preparation of Mosher Amides :

    • Divide the (2S)-2-aminobutane into two portions.

    • React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine).

    • React the second portion with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • ¹H NMR Analysis :

    • Acquire the ¹H NMR spectra of both diastereomeric amides.

    • Assign the proton signals for the groups on either side of the newly formed stereocenter.

    • Calculate the chemical shift differences (Δδ) for corresponding protons: Δδ = δ(S-amide) - δ(R-amide).[19]

  • Configuration Assignment :

    • A consistent pattern of positive Δδ values for protons on one side of the molecule and negative Δδ values for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.[15][16]

Visualizing the Workflow

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical workflows.

G cluster_synthesis Synthesis and Initial Characterization cluster_config Absolute Configuration Confirmation cluster_analysis Data Analysis and Conclusion start Synthesized this compound ir_nmr IR and NMR Spectroscopy start->ir_nmr Confirm functional groups vcd VCD Spectroscopy ir_nmr->vcd hplc Chiral HPLC ir_nmr->hplc mosher Mosher's Method (via amine) ir_nmr->mosher xray X-ray Crystallography (if crystalline) ir_nmr->xray compare Compare experimental VCD with calculated spectrum vcd->compare ee Determine enantiomeric excess hplc->ee delta_nmr Analyze Δδ values in NMR mosher->delta_nmr structure Solve crystal structure xray->structure conclusion Confirm (2S) Absolute Configuration compare->conclusion delta_nmr->conclusion structure->conclusion

Figure 1. Logical workflow for confirming the absolute configuration of this compound.

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis NMR Analysis and Assignment start This compound reduction Reduction to (2S)-2-aminobutane start->reduction amine Purified (2S)-2-aminobutane reduction->amine r_mtpa React with (R)-MTPA-Cl amine->r_mtpa s_mtpa React with (S)-MTPA-Cl amine->s_mtpa r_amide Diastereomer R-amide r_mtpa->r_amide s_amide Diastereomer S-amide s_mtpa->s_amide nmr_r Acquire ¹H NMR of R-amide r_amide->nmr_r nmr_s Acquire ¹H NMR of S-amide s_amide->nmr_s analysis Calculate Δδ = δ(S) - δ(R) for all protons nmr_r->analysis nmr_s->analysis assignment Assign configuration based on Δδ pattern analysis->assignment

Figure 2. Experimental workflow for Mosher's method applied to 2-aminobutane.

References

Safety Operating Guide

Safe Disposal of (2S)-2-azidobutane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-2-azidobutane , an organic azide, requires careful handling and specific disposal procedures due to its potential toxicity and explosive nature. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to safely manage and dispose of this compound in a laboratory setting. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Core Safety Principles

Organic azides are energetic compounds and should always be treated as potentially explosive. They are also toxic. Key safety precautions include:

  • Avoid Heat, Friction, and Shock: These can cause sensitive azides to decompose violently.

  • Prevent Formation of Metal Azides: this compound can react with heavy metals, such as lead, copper, brass, or solder in plumbing, to form highly explosive and shock-sensitive metal azides.[1] Never dispose of untreated azides down the drain.[1]

  • Use Appropriate Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling this compound.[1]

  • Consult the Material Safety Data Sheet (MSDS): Before working with any chemical, it is imperative to read and understand its MSDS.[2]

  • Work in a Well-Ventilated Area: A fume hood should be used when handling the compound and performing disposal procedures.

Disposal Procedure: Chemical Neutralization

The recommended method for the disposal of small quantities of this compound is through chemical neutralization (destruction). This process converts the azide into less hazardous substances. A common and effective method for the destruction of azides is through oxidation with sodium nitrite in an acidified solution.[3]

Experimental Protocol:

This protocol is intended for the disposal of small, research-quantity solutions of this compound.

  • Preparation: In a suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer and a dropping funnel) placed in a fume hood, prepare a 20% aqueous solution of sodium nitrite.

  • Acidification: While stirring, slowly add 20% aqueous sulfuric acid to the sodium nitrite solution until the pH of the solution is approximately 3. The presence of nitrous acid will be indicated by the evolution of brown nitrogen dioxide gas.

  • Addition of Azide Solution: Slowly add the solution of this compound to the acidified sodium nitrite solution. The rate of addition should be controlled to prevent excessive gas evolution and a rapid temperature increase.

  • Reaction: Stir the mixture at room temperature. The destruction of the azide is indicated by the cessation of gas evolution. To ensure the complete destruction of the azide, the mixture should be stirred for several hours.

  • Verification of Destruction (Optional but Recommended): A simple spot test with ferric chloride can be used to check for the presence of residual azide. A red color indicates the presence of azide.

  • Final Disposal: Once the absence of azide is confirmed, the resulting solution can be neutralized with a base (e.g., sodium hydroxide) and disposed of in accordance with local and institutional regulations for aqueous waste.

Quantitative Data for Neutralization

ReagentConcentrationQuantityPurpose
Sodium Nitrite20% (w/v)In molar excess relative to the amount of this compound.Oxidizing agent for the destruction of the azide.[3]
Sulfuric Acid20% (v/v)Added until the pH of the sodium nitrite solution is approximately 3.To create an acidic environment for the reaction.[3]
This compound SolutionVariesSmall, research-scale quantities.The waste to be neutralized.

Disposal Workflow```dot

Disclaimer: This information is intended for trained laboratory personnel. Always consult your institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling (2S)-2-azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling of (2S)-2-azidobutane, a potentially hazardous organic azide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

This compound , as an organic azide, is a highly reactive and potentially explosive compound. It is sensitive to heat, light, friction, and shock.[1] Adherence to strict safety protocols is mandatory to mitigate risks. The azide functional group has a toxicity comparable to the cyanide ion.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles (EN 166 compliant) or a face shield.[3]Protects against splashes and potential explosions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Silver Shield/4H™ gloves are recommended for high-toxicity azides.[4] Double gloving is advised.Prevents skin contact with the toxic compound. Avoid using metal spatulas; use plastic or ceramic instead.[2][5]
Body Protection A flame-resistant lab coat must be worn.[4] For larger quantities or reactions with higher risk, a chemical-resistant apron should be used.Protects against spills and splashes.
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.Organic azides can be volatile, and their vapors are toxic.
Footwear Closed-toe, chemical-resistant shoes.[6]Protects feet from spills.

Operational Plan: Safe Handling and Storage

Storage:

  • Store in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.[2][5]

  • Recommended storage temperature is below room temperature, ideally at -18°C.[1][7]

  • Store in tightly sealed containers. Use plastic or amber glass containers; avoid metal containers and ground glass joints.[1][5]

  • Store separately from incompatible materials such as acids, metals, halogenated solvents (e.g., dichloromethane, chloroform), carbon disulfide, bromine, and dimethyl sulfate.[1][4][5][7]

Handling:

  • Preparation: Before starting any work, ensure the fume hood is functioning correctly and a blast shield is in place.[4] Have emergency equipment (spill kit, fire extinguisher, safety shower, and eyewash station) readily accessible.

  • Weighing and Transfer: Use plastic or ceramic spatulas for handling solid azides to prevent the formation of shock-sensitive metal azides.[2][5]

  • Reaction Setup: Avoid using metal clamps or other metal equipment that could come into contact with the azide. Use rubber septa or specialized glassware instead of ground glass joints.[5]

  • Solvent Choice: Never use halogenated solvents as reaction media.[1][2]

  • Scale: Start with small-scale reactions (0.5-1.0 g) to assess the product's stability.[7]

Disposal Plan

Organic azides must be neutralized before disposal. Never dispose of active azides down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4]

Deactivation Protocol:

  • Quenching: Before disposal, organic azides should be converted to a more stable derivative, such as an amine, through a reduction reaction.

  • Waste Collection:

    • Collect all azide-containing waste in a dedicated, clearly labeled waste container.[1][5]

    • Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]

    • Keep aqueous and organic azide waste streams separate.[4]

  • Final Disposal: Dispose of the deactivated waste through your institution's chemical waste program.[1]

Emergency Procedures

The following diagram outlines the immediate steps to take in the event of a chemical spill.

Spill_Response cluster_Spill Chemical Spill of this compound Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Minor LargeSpill Large or Uncontained Spill Assess->LargeSpill Major Contain Contain Spill with Absorbent Material SmallSpill->Contain EmergencyServices Contact Emergency Services (e.g., EH&S) LargeSpill->EmergencyServices Neutralize Neutralize if Safe (Follow SDS) Contain->Neutralize Cleanup Collect Waste in Sealed Container Neutralize->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report Incident Dispose->Report Isolate Isolate the Area Post Warning Signs EmergencyServices->Isolate Isolate->Report

Caption: Workflow for responding to a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.